molecular formula C37H33N3O7 B12282342 ROX NHS ester, 6-isomer

ROX NHS ester, 6-isomer

Número de catálogo: B12282342
Peso molecular: 631.7 g/mol
Clave InChI: PLTIOQHKDXDXSK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ROX NHS ester, 6-isomer is a useful research compound. Its molecular formula is C37H33N3O7 and its molecular weight is 631.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C37H33N3O7

Peso molecular

631.7 g/mol

Nombre IUPAC

(2,5-dioxopyrrolidin-1-yl) 1-oxospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylate

InChI

InChI=1S/C37H33N3O7/c41-29-11-12-30(42)40(29)47-35(43)22-9-10-23-26(19-22)37(46-36(23)44)27-17-20-5-1-13-38-15-3-7-24(31(20)38)33(27)45-34-25-8-4-16-39-14-2-6-21(32(25)39)18-28(34)37/h9-10,17-19H,1-8,11-16H2

Clave InChI

PLTIOQHKDXDXSK-UHFFFAOYSA-N

SMILES canónico

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)O6)C=C9CCCN1C9=C5CCC1

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to ROX NHS Ester 6-Isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ROX NHS ester, 6-isomer, chemically known as 6-Carboxy-X-rhodamine N-hydroxysuccinimide ester, is a highly fluorescent and photostable amine-reactive rhodamine dye. It is extensively utilized in biotechnology and drug development for the fluorescent labeling of biomolecules. The N-hydroxysuccinimide (NHS) ester moiety allows for the covalent conjugation of the ROX fluorophore to primary amines on proteins, peptides, amino-modified oligonucleotides, and other amine-containing molecules. This guide provides a comprehensive overview of its properties, applications, and the technical details required for its effective use in a research setting.

ROX is a member of the rhodamine family of dyes and is characterized by its rigid xanthene core, which contributes to its high fluorescence quantum yield and photostability. The 6-isomer designation specifies the attachment point of the carboxyl group on the rhodamine structure, which influences its spectral properties and reactivity. The use of a pure single isomer is crucial for reproducibility in labeling experiments, as mixtures of isomers can lead to variations in the spectral characteristics of the resulting conjugate.

Core Properties and Quantitative Data

The chemical and spectral properties of ROX NHS ester 6-isomer are critical for its application in various fluorescence-based assays. Below is a summary of its key characteristics.

PropertyValue
Chemical Formula C₃₇H₃₃N₃O₇
Molecular Weight 631.69 g/mol
Purity Typically >80-92% (impurities may include the free carboxylic acid)
Solubility Soluble in polar organic solvents such as DMSO and DMF
Storage Conditions Store at -20°C, desiccated and protected from light
Spectral PropertyValue (in aqueous buffer, pH ~7.4-8.3)
Excitation Maximum (λex) ~570 - 578 nm
Emission Maximum (λem) ~591 - 599 nm
Molar Extinction Coefficient (ε) ~82,000 - 95,000 M⁻¹cm⁻¹ at λex
Fluorescence Quantum Yield (Φ) Reported as up to 1.0 by some commercial vendors, though this can be influenced by conjugation and the local environment.

Reaction Mechanism with Primary Amines

The conjugation of ROX NHS ester to a biomolecule is achieved through the reaction of the NHS ester with a primary amine. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond.

Key Reaction Steps:
  • Nucleophilic Attack: The unprotonated primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.

  • Formation of a Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

  • Release of NHS: The intermediate collapses, leading to the release of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a stable amide bond between the ROX dye and the biomolecule.

The reaction is pH-dependent, with an optimal pH range of 8.2-8.5.[1] At lower pH, the primary amines are protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[1]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products ROX_NHS ROX NHS Ester Intermediate Tetrahedral Intermediate ROX_NHS->Intermediate Biomolecule_NH2 Biomolecule-NH₂ (Primary Amine) Biomolecule_NH2->Intermediate Nucleophilic Attack (pH 8.2-8.5) ROX_Conjugate ROX-Biomolecule Conjugate (Stable Amide Bond) Intermediate->ROX_Conjugate Collapse NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS Release

Reaction mechanism of ROX NHS ester with a primary amine.

Experimental Protocols

Protein Labeling with ROX NHS Ester

This protocol provides a general procedure for labeling a protein with ROX NHS ester. Optimization may be required depending on the specific protein and desired degree of labeling (DOL).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS or a similar amine-free buffer.

    • Adjust the protein concentration to at least 2 mg/mL for efficient labeling.[1]

  • Prepare the Dye Stock Solution:

    • Dissolve the ROX NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.[1]

  • Perform the Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3 by adding the reaction buffer.

    • Add the ROX NHS ester solution to the protein solution. A molar excess of 5-10 fold of the dye to the protein is a common starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[2]

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 10-50 mM.

    • Incubate for an additional 10-15 minutes at room temperature.

  • Purify the Labeled Protein:

    • Separate the ROX-labeled protein from the unreacted dye and byproducts using a desalting column or dialysis.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of ROX (~575 nm, A₅₇₅).

    • Calculate the protein concentration:

      • Protein Conc. (M) = [A₂₈₀ - (A₅₇₅ × CF)] / ε_protein

      • Where CF is the correction factor (A₂₈₀ of free dye / A₅₇₅ of free dye) and ε_protein is the molar extinction coefficient of the protein.

    • Calculate the dye concentration:

      • Dye Conc. (M) = A₅₇₅ / ε_ROX (where ε_ROX is ~82,000 M⁻¹cm⁻¹)

    • Calculate the DOL:

      • DOL = Dye Conc. / Protein Conc.

Troubleshooting:

  • Low Labeling Efficiency: Ensure the pH is within the optimal range (8.2-8.5).[1] Check for the presence of amine-containing compounds in the protein buffer. Increase the molar excess of the dye.

  • Protein Precipitation: This may occur with excessive labeling. Reduce the molar excess of the dye or the reaction time.

  • High Background Fluorescence: Ensure thorough purification to remove all unconjugated dye.

Applications and Experimental Workflows

ROX as a Passive Reference Dye in qPCR

In quantitative real-time PCR (qPCR), ROX is widely used as a passive reference dye to normalize for non-PCR-related variations in fluorescence signals.[3] These variations can arise from pipetting inaccuracies, well-to-well differences in optical paths, or signal fluctuations from the instrument.[3] Since the fluorescence of ROX is not affected by the PCR reaction, it provides a stable baseline to which the reporter dye signal can be normalized.[3]

qPCR_Workflow cluster_setup Reaction Setup cluster_run qPCR Run cluster_analysis Data Analysis MasterMix Prepare qPCR Master Mix (Polymerase, dNTPs, Primers, Probe) Add_ROX Add ROX Passive Reference Dye MasterMix->Add_ROX Add_Template Add DNA Template Add_ROX->Add_Template Thermocycling Perform Thermocycling (Denaturation, Annealing, Extension) Add_Template->Thermocycling Fluorescence_Detection Detect Fluorescence at each cycle (Reporter and ROX) Thermocycling->Fluorescence_Detection Normalization Normalize Reporter Signal (Reporter / ROX) Fluorescence_Detection->Normalization Amplification_Plot Generate Amplification Plot Normalization->Amplification_Plot Ct_Determination Determine Ct Value Amplification_Plot->Ct_Determination

Workflow for using ROX as a passive reference dye in qPCR.
Fluorescence Resonance Energy Transfer (FRET)

FRET is a distance-dependent physical process through which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) by means of intermolecular long-range dipole-dipole coupling. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive technique for measuring molecular proximity on a 1-10 nm scale.

ROX can be used as a FRET partner, often as an acceptor, due to its spectral properties. For instance, it can be paired with a donor dye like fluorescein (B123965) (FAM) or with a non-fluorescent quencher like Black Hole Quencher 2 (BHQ-2).[4] The choice of the FRET pair is critical and depends on the spectral overlap between the donor's emission and the acceptor's excitation spectra.

FRET_Principle cluster_fret FRET Occurs (Donor and Acceptor are close) cluster_no_fret No FRET (Donor and Acceptor are far apart) Excitation Excitation Light Donor Donor Fluorophore (e.g., FAM) Excitation->Donor Excitation Acceptor Acceptor Fluorophore (e.g., ROX) Donor->Acceptor Energy Transfer (non-radiative) Acceptor_Emission Acceptor Emission Acceptor->Acceptor_Emission Emission Donor_Emission Donor Emission Excitation_2 Excitation Light Donor_2 Donor Fluorophore Excitation_2->Donor_2 Excitation Donor_Emission_2 Donor Emission Donor_2->Donor_Emission_2 Emission Acceptor_2 Acceptor Fluorophore

Principle of Fluorescence Resonance Energy Transfer (FRET).

Conclusion

ROX NHS ester 6-isomer is a versatile and robust fluorescent probe for the labeling of biomolecules. Its high fluorescence intensity, photostability, and well-characterized reactivity make it an invaluable tool for a wide range of applications in research and drug development, from qPCR to FRET-based assays. A thorough understanding of its chemical properties, reaction mechanism, and the factors influencing its fluorescence is essential for its successful implementation in experimental workflows. By following optimized protocols and being mindful of potential pitfalls, researchers can effectively harness the capabilities of this powerful fluorophore.

References

6-Carboxy-X-rhodamine (6-ROX) NHS Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core properties and applications of 6-Carboxy-X-rhodamine N-hydroxysuccinimidyl ester (6-ROX NHS ester), a widely used fluorescent dye for labeling biomolecules. This document details its chemical and spectral characteristics, provides comprehensive experimental protocols for conjugation, and offers insights into purification and troubleshooting.

Core Properties of 6-Carboxy-X-rhodamine NHS Ester

6-Carboxy-X-rhodamine (6-ROX) is a bright, photostable orange-red fluorophore belonging to the rhodamine family of dyes.[1] Its N-hydroxysuccinimidyl (NHS) ester derivative is a popular amine-reactive labeling reagent used to covalently attach the 6-ROX dye to primary and secondary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable amide bond.[1][2] This conjugation makes it a valuable tool in various life science applications, including fluorescence microscopy, flow cytometry, qPCR, and DNA sequencing.[1][3]

Physicochemical and Spectral Data

The key physicochemical and spectral properties of 6-ROX NHS ester are summarized in the tables below for easy reference and comparison.

Physicochemical Properties Value References
Molecular Formula C₃₇H₃₃N₃O₇[1][3][4][5]
Molecular Weight ~631.67 g/mol [1][4][5]
Appearance Dark crimson/violet powder[1][4][5]
Solubility Good in polar organic solvents (DMF, DMSO), low in water[1][4][5]
Spectral Properties Value References
Excitation Maximum (λex) 570 - 578 nm[1][4][5][6]
Emission Maximum (λem) 591 - 604 nm[1][4][5][6]
Molar Extinction Coefficient (ε) ~88,000 - 95,000 M⁻¹cm⁻¹[1][4][5]
Fluorescence Quantum Yield (Φ) ~1.0[4][5]

Experimental Protocols

Successful labeling of biomolecules with 6-ROX NHS ester is critically dependent on the experimental conditions, particularly pH. The NHS ester reacts with unprotonated primary amines, and the optimal pH for this reaction is typically between 8.3 and 8.5.[7] At lower pH, the amine is protonated and non-reactive, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[7][8] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 at 4°C.[9][10]

General Workflow for Bioconjugation

The following diagram illustrates the general workflow for labeling a biomolecule with 6-ROX NHS ester.

G A Prepare 6-ROX NHS Ester Stock Solution (Anhydrous DMSO or DMF) C Conjugation Reaction (Incubate at room temperature, protected from light) A->C B Prepare Biomolecule Solution (Amine-free buffer, pH 8.3-8.5) B->C D Quench Reaction (Optional) (e.g., Tris or glycine (B1666218) buffer) C->D E Purify Conjugate (e.g., Gel filtration, HPLC, Dialysis) D->E F Characterize and Store Conjugate E->F

General workflow for 6-ROX NHS ester bioconjugation.
Detailed Methodology for Antibody Labeling

This protocol is a general guideline for labeling antibodies. The optimal dye-to-antibody ratio may need to be determined empirically.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), the antibody must be purified by methods such as dialysis, ultrafiltration, or gel filtration.[11][12]

    • Adjust the antibody concentration to 1-10 mg/mL in a reaction buffer of 0.1 M sodium bicarbonate, pH 8.3-8.5.[5][13]

  • 6-ROX NHS Ester Preparation:

    • Allow the vial of 6-ROX NHS ester to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation and hydrolysis.[12]

    • Prepare a 10 mg/mL stock solution of 6-ROX NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][12]

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the 6-ROX NHS ester stock solution to the antibody solution.[4]

    • Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.[4][5]

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-100 mM.[4][12]

    • Incubate for 15-30 minutes at room temperature.[4][12]

  • Purification:

    • Separate the labeled antibody from the unreacted dye and byproducts using a desalting spin column, gel filtration column (e.g., Sephadex G-25), or dialysis.[4][12]

Detailed Methodology for Oligonucleotide Labeling

This protocol is designed for labeling amine-modified oligonucleotides.

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in a conjugation buffer such as 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5, to a final concentration of 0.3 to 0.8 mM.[1]

  • 6-ROX NHS Ester Preparation:

    • Prepare a stock solution of 6-ROX NHS ester in anhydrous DMSO or DMF. A concentration of approximately 14 mM is often used.[1]

  • Conjugation Reaction:

    • Add the 6-ROX NHS ester solution to the oligonucleotide solution. The volume and concentration should be optimized, but a molar excess of the dye is required.[1]

    • Incubate the reaction for at least 2 hours at room temperature with gentle shaking, protected from light.[1] Some protocols suggest incubation for at least six hours or overnight.[6]

  • Purification:

    • The labeled oligonucleotide can be purified from the reaction mixture by ethanol (B145695) precipitation followed by preparative gel electrophoresis or reverse-phase high-performance liquid chromatography (RP-HPLC).[6][14] For more complex labeled oligonucleotides, HPLC is often the recommended purification method.[14]

Logical Relationship for Troubleshooting Inefficient Labeling

Inefficient labeling is a common issue in bioconjugation. The following diagram outlines a logical approach to troubleshooting this problem.

G cluster_0 A Low Labeling Efficiency Observed B Check Reaction Buffer pH (Optimal: 8.3-8.5) A->B C Verify Buffer Composition (Amine-free?) A->C D Assess NHS Ester Quality (Hydrolyzed?) A->D E Optimize Dye:Biomolecule Ratio A->E F Adjust Reaction Time/Temperature A->F H Buffer Exchange / Use Fresh Buffer B->H Incorrect pH C->H Amines Present I Use Fresh Dye Stock D->I Suspect Hydrolysis J Increase Molar Excess of Dye E->J Suboptimal Ratio K Increase Incubation Time or Perform at 4°C Overnight F->K Incomplete Reaction G Successful Labeling H->G I->G J->G K->G

Troubleshooting guide for inefficient 6-ROX NHS ester labeling.

Storage and Handling

  • 6-ROX NHS Ester: Store at -20°C in the dark, desiccated.[1][4] It can be transported at room temperature for up to three weeks.[4]

  • Stock Solutions: NHS ester stock solutions in anhydrous DMF can be stored for 1-2 months at -20°C.[7] Aqueous solutions should be used immediately.[7]

  • Labeled Conjugates: Store labeled biomolecules in a suitable buffer at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[4]

By following these guidelines and protocols, researchers can effectively utilize 6-Carboxy-X-rhodamine NHS ester for the fluorescent labeling of a wide range of biomolecules, enabling advancements in various fields of life sciences and drug development.

References

6-ROX NHS Ester: A Comprehensive Technical Guide for Labeling and Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 6-Carboxy-X-rhodamine N-hydroxysuccinimidyl ester (6-ROX NHS ester), a widely used fluorescent dye for labeling biomolecules. This document details its spectral properties, provides comprehensive experimental protocols, and outlines key considerations for its use in research and development.

Core Properties of 6-ROX NHS Ester

6-ROX (Rhodamine X) is a bright, photostable orange-red fluorophore valuable for a range of applications, including fluorescence microscopy, flow cytometry, qPCR, and sequencing.[1] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent attachment of the dye to primary and secondary amines on biomolecules, forming stable amide bonds.[1][2]

Spectral and Physicochemical Characteristics

The quantitative data for 6-ROX NHS ester are summarized below. These values are crucial for accurate quantification of labeled conjugates and for designing experiments with appropriate instrument settings.

PropertyValueReference
Molar Extinction Coefficient (ε) 88,000 L·mol⁻¹·cm⁻¹[3][4]
>95,000 L·mol⁻¹·cm⁻¹[1]
82,000 L·mol⁻¹·cm⁻¹[5][6]
Excitation Maximum (λabs) 570 nm[3][4][5]
578 ± 3 nm[1]
588 nm[6]
Emission Maximum (λem) 591 nm[3][4][5]
594 ± 3 nm[1]
608 nm[6]
Fluorescence Quantum Yield (Φ) 1.0[3][4]
Molecular Weight 631.67 g/mol [3][4]
Molecular Formula C₃₇H₃₃N₃O₇[3][4]
Purity >80% (balance mostly free carboxylic acid)[3][4][5]
Solubility Good in polar organic solvents (DMF, DMSO)[3][4][5]
Low in water[4]

Experimental Protocols

Preparation of 6-ROX NHS Ester Stock Solution

A critical first step in any labeling experiment is the correct preparation of the dye stock solution.

Methodology:

  • Allow the vial of 6-ROX NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the 6-ROX NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mg/mL.[2][7]

  • This stock solution should be prepared fresh immediately before use, as the NHS ester is susceptible to hydrolysis.[8]

Labeling of Proteins and Oligonucleotides

The following protocols provide a general framework for the covalent labeling of proteins (e.g., antibodies) and amine-modified oligonucleotides. Optimization may be required for specific biomolecules and applications.

Protein Labeling Protocol:

  • Protein Preparation: Dissolve the protein to be labeled in a buffer free of primary amines, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.3-9.0.[2][8] The recommended protein concentration is between 5-20 mg/mL.[8]

  • Labeling Reaction: While gently stirring, slowly add the 6-ROX NHS ester stock solution to the protein solution. A common starting point is a 5-10 fold molar excess of dye to protein.[7]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[2][7]

  • Quenching (Optional): The reaction can be stopped by adding a buffer containing primary amines, such as 10 mM Tris-HCl (pH 7.5), and incubating for 10-15 minutes.[7]

  • Purification: Separate the labeled protein from the unreacted dye using a desalting spin column, dialysis, or HPLC.[7]

Oligonucleotide Labeling Protocol:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.1 M carbonate/bicarbonate buffer (pH 9) to a concentration of approximately 0.2 µmoles in 500 µL.[9]

  • Labeling Reaction: Add a calculated amount of the 6-ROX NHS ester stock solution. For 0.2 µmoles of oligonucleotide, 3.2 mg of the dye dissolved in 100 µL of DMSO is a recommended starting point.[9] Add approximately 20 µL of this dye solution to the oligonucleotide solution and vortex.[9]

  • Incubation: Let the reaction proceed for 60 minutes at room temperature.[9]

  • Purification: Purify the labeled oligonucleotide by desalting.[9]

Visualization of Workflows

General Labeling Workflow

The following diagram illustrates the general workflow for labeling biomolecules with 6-ROX NHS ester.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification prep_dye Dissolve 6-ROX NHS in DMSO or DMF reaction Combine Dye and Biomolecule (Molar Excess of Dye) prep_dye->reaction prep_bio Prepare Biomolecule in Amine-Free Buffer (pH 8.3-9.0) prep_bio->reaction incubation Incubate at Room Temperature (1 hour, protected from light) reaction->incubation quenching Quench Reaction (Optional, e.g., Tris buffer) incubation->quenching purification Purify Conjugate (Desalting, Dialysis, or HPLC) quenching->purification storage Store Labeled Product (4°C short-term, -20°C long-term, protected from light) purification->storage

Caption: General workflow for biomolecule labeling with 6-ROX NHS ester.

Amine Coupling Reaction Pathway

This diagram illustrates the chemical reaction between the NHS ester of 6-ROX and a primary amine on a biomolecule.

G rox_nhs 6-ROX NHS Ester product Labeled Biomolecule 6-ROX-CO-NH-R rox_nhs:nhs->product:amide + biomolecule Biomolecule R-NH₂ biomolecule:amine->product:amide nhs_byproduct NHS product->nhs_byproduct +

Caption: Reaction of 6-ROX NHS ester with a primary amine.

Stability and Storage

Proper storage of 6-ROX NHS ester and the resulting labeled conjugates is essential to maintain their fluorescence and reactivity.

  • Unconjugated 6-ROX NHS Ester: Store the solid material at -20°C in the dark and desiccated.[3][4] It can be shipped at room temperature for short periods.[3][4]

  • Stock Solutions: As the NHS ester is moisture-sensitive, it is recommended to prepare stock solutions fresh for each use. If short-term storage is necessary, store in an anhydrous solvent at -20°C.

  • Labeled Biomolecules: Store the purified, labeled product in a suitable buffer at 4°C for short-term storage or at -20°C for long-term storage.[7] Always protect the labeled product from light to prevent photobleaching.[7]

References

A Technical Guide to the Quantum Yield and Photostability of ROX Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum yield and photostability of ROX (Rhodamine X) dye, a widely used fluorophore in various biological and chemical applications. This document details the photophysical properties of ROX, outlines experimental protocols for their measurement, and discusses the dye's primary application in quantitative real-time polymerase chain reaction (qPCR).

Photophysical Properties of ROX Dye

ROX, a derivative of rhodamine, is a fluorescent dye characterized by its brightness and spectral properties in the orange-red region of the visible spectrum. Its utility is prominent in applications requiring a stable and bright fluorophore.

Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is a desirable characteristic for a fluorescent probe, as it contributes to a brighter signal. ROX and its derivatives are known for their high quantum yields.

DerivativeSolvent/ConditionExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Reference
5-ROXAqueous Buffer~575 - 580~602 - 6043.6 x 10⁴ - >95,0000.94[1][2]
6-ROX-~568 - 578~594 - 599>95,000High[2]
Photostability

Photostability refers to the ability of a fluorophore to resist photochemical degradation (photobleaching) upon exposure to excitation light. While all fluorescent dyes are susceptible to photobleaching, the rate at which this occurs is a critical parameter for imaging and quantitative applications. ROX is generally considered to have moderate photostability.[3]

Photobleaching is an irreversible process that leads to a loss of fluorescence.[3] The rate of photobleaching is dependent on several factors, including:

  • Excitation Light Intensity: Higher light intensity leads to faster photobleaching.[3]

  • Exposure Time: Longer exposure to the excitation light increases the extent of photobleaching.[3]

  • Chemical Environment: The presence of oxygen and other reactive species can accelerate photobleaching.[3] The use of antifade reagents can help to mitigate this.[3]

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining the fluorescence quantum yield of a sample involves comparing its fluorescence properties to those of a well-characterized standard with a known quantum yield. Rhodamine 6G in ethanol (B145695) is a commonly used standard for dyes emitting in a similar spectral range as ROX.

Principle: The quantum yield of the unknown sample (Φ_x) is calculated using the following equation:

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²)

Where:

  • Φ_st is the quantum yield of the standard.

  • I_x and I_st are the integrated fluorescence intensities of the sample and the standard, respectively.

  • A_x and A_st are the absorbances of the sample and the standard at the excitation wavelength, respectively.

  • n_x and n_st are the refractive indices of the sample and standard solutions, respectively.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the ROX dye and a suitable quantum yield standard (e.g., Rhodamine 6G) in a high-purity solvent.

    • Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

    • Determine the absorbance at the chosen excitation wavelength for both the sample and the standard.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, measure the fluorescence emission spectra of all prepared solutions, using the same excitation wavelength for both the sample and the standard.

    • The excitation and emission slits should be kept constant throughout the measurements.

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard to obtain the integrated fluorescence intensities (I_x and I_st).

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.

    • Calculate the quantum yield of the ROX dye using the equation above.

Assessment of Photostability (Photobleaching Kinetics)

This protocol describes a method to qualitatively assess the photostability of ROX dye by monitoring its fluorescence decay under continuous illumination.

Methodology:

  • Sample Preparation:

    • Prepare a solution of ROX dye in a suitable buffer or mount a sample containing the dye on a microscope slide.

    • If desired, an antifade reagent can be added to the mounting medium to assess its effect on photostability.[3]

  • Microscopy Setup:

    • Use a fluorescence microscope equipped with a suitable excitation light source (e.g., a laser or a mercury lamp) and a filter set appropriate for ROX (Excitation max ~575 nm, Emission max ~602 nm).[3]

    • A sensitive detector, such as a photomultiplier tube (PMT) or a CCD camera, is required to measure the fluorescence intensity.

  • Photobleaching Experiment:

    • Focus on a region of the sample and acquire an initial image or fluorescence intensity reading (I₀).

    • Continuously illuminate the sample with the excitation light at a constant intensity.

    • Record the fluorescence intensity (I) at regular time intervals until the signal has significantly decreased.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay is an indicator of the dye's photostability.

    • For a more quantitative analysis, the data can be fitted to an exponential decay model to determine the photobleaching lifetime.

Application: ROX as a Passive Reference in qPCR

A primary application of ROX dye is as a passive reference in quantitative real-time PCR (qPCR).[4][5][6][7] In this context, ROX is included in the qPCR master mix at a constant concentration. Its fluorescence does not change during the PCR reaction and is used to normalize the fluorescent signal of the reporter dye (e.g., SYBR Green or a TaqMan probe).[4][5]

This normalization corrects for well-to-well variations in fluorescence that are not due to the PCR reaction itself, such as:

  • Pipetting inaccuracies.[6]

  • Variations in instrument optics and illumination.[5][6]

  • Condensation.[5]

By dividing the reporter dye's fluorescence by the ROX fluorescence at each cycle, a normalized reporter value (Rn) is obtained, leading to more precise and reproducible quantification of nucleic acids.[6]

Experimental Workflow for qPCR with ROX Normalization

qPCR_Workflow cluster_prep Reaction Setup cluster_run qPCR Instrument Run cluster_analysis Data Analysis MasterMix Prepare qPCR Master Mix (incl. polymerase, dNTPs, buffer) AddROX Add ROX Passive Reference Dye MasterMix->AddROX Constant Concentration AddPrimers Add Primers and Probe (e.g., TaqMan) AddROX->AddPrimers AddTemplate Add DNA/cDNA Template AddPrimers->AddTemplate ThermalCycling Perform Thermal Cycling (Denaturation, Annealing, Extension) AddTemplate->ThermalCycling FluorescenceDetection Detect Fluorescence (Reporter and ROX) ThermalCycling->FluorescenceDetection At each cycle Normalization Normalize Reporter Signal (Reporter / ROX = Rn) FluorescenceDetection->Normalization BaselineCorrection Baseline Correction (ΔRn = Rn - baseline) Normalization->BaselineCorrection CqDetermination Determine Cq Value BaselineCorrection->CqDetermination Quantification Quantify Nucleic Acid CqDetermination->Quantification

Caption: Workflow for qPCR using ROX for signal normalization.

Signaling Pathways and Logical Relationships

While ROX itself is not directly involved in biological signaling pathways, its use in FRET (Förster Resonance Energy Transfer) applications allows for the study of such pathways. FRET is a mechanism describing energy transfer between two light-sensitive molecules. In a FRET experiment, a donor fluorophore transfers energy to an acceptor fluorophore when they are in close proximity (typically 1-10 nm).

ROX can serve as an acceptor in FRET pairs with other fluorophores that have an emission spectrum overlapping with ROX's absorption spectrum. This enables the study of molecular interactions, such as protein-protein interactions or conformational changes in biomolecules, which are fundamental to many signaling pathways.

FRET-Based Biosensor Principle

Caption: Principle of FRET for studying molecular interactions.

References

Solubility of ROX NHS ester in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics of Rhodamine X (ROX) N-hydroxysuccinimidyl (NHS) ester, a widely used fluorescent dye for labeling biomolecules. It includes quantitative solubility data, detailed experimental protocols for dissolution and conjugation, and visualizations of the key chemical reaction and experimental workflow.

Overview of ROX NHS Ester

ROX NHS ester is an amine-reactive fluorescent labeling reagent. The NHS ester moiety reacts efficiently with primary amino groups (-NH2) on molecules such as proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds[1][2]. This reaction makes it a valuable tool for fluorescently labeling biomolecules for a variety of applications, including quantitative PCR (qPCR), fluorescence microscopy, and flow cytometry[3][4][5]. The dye is known for its high fluorescence quantum yield and photostability[3][4][5].

Solubility of ROX NHS Ester

The solubility of ROX NHS ester is a critical factor in its successful application in labeling protocols. The compound is a dark crimson or dark violet powder in its solid form[4][5].

Qualitative Solubility

ROX NHS ester exhibits good solubility in polar organic solvents. Multiple sources consistently report its solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[3][4][6][7][8][9][10][11][12]. Other organic solvents in which it is soluble include acetonitrile (B52724) and methanol[5][7][10][13]. Conversely, ROX NHS ester has low solubility in water[3][4].

Quantitative Solubility Data

While precise solubility limits (e.g., in g/L or mol/L) are not extensively published, practical quantitative data can be derived from recommended protocols for preparing stock solutions. These concentrations are readily achievable and suitable for most biomolecule labeling experiments.

SolventRecommended ConcentrationMolar Concentration (approx.)Source(s)
Anhydrous DMSO or DMF10 mg/mL~15.8 mM[1][14][15][16]
Anhydrous DMSO or DMF32 mg/mL (3.2 mg in 100 µL)~50.6 mM[17]
Anhydrous DMSO or DMF10 mM10 mM
Anhydrous DMSOReady-to-use solution providedNot specified[18]

Molecular Weight of ROX NHS Ester is approximately 631.67 g/mol .[4][11][13][17]

Experimental Protocols

The following sections provide a detailed methodology for the dissolution of ROX NHS ester and its use in a typical biomolecule labeling reaction.

Preparing a ROX NHS Ester Stock Solution

Due to the moisture-sensitive nature of the NHS ester, it is crucial to use anhydrous solvents and handle the reagent promptly. The NHS ester moiety readily hydrolyzes in the presence of water, rendering it non-reactive[15][16].

Materials:

  • ROX NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Allow the vial of ROX NHS ester to equilibrate to room temperature before opening to prevent moisture condensation[15][16].

  • Prepare a stock solution by dissolving the ROX NHS ester in anhydrous DMSO or DMF. A common concentration is 10 mg/mL[1][14][15][16]. For example, add 100 µL of anhydrous DMSO to 1 mg of ROX NHS ester.

  • Vortex the solution thoroughly until the dye is completely dissolved.

  • It is highly recommended to prepare the stock solution immediately before use. Do not store stock solutions for extended periods, as the NHS ester will degrade[15][16]. If short-term storage is necessary, store in a desiccated environment at -20°C[18][19].

General Protocol for Labeling Proteins with ROX NHS Ester

This protocol describes a general procedure for labeling proteins, such as antibodies, with ROX NHS ester. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein and application.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4 or 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • ROX NHS ester stock solution (from section 3.1)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Prepare the Protein: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer at a pH between 7 and 9[15]. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and should be avoided[15]. A common labeling buffer is 0.1 M sodium bicarbonate at pH 8.3[2][19].

  • Calculate Reagent Volumes: Determine the desired molar excess of the dye. A 10- to 20-fold molar excess of ROX NHS ester to protein is a common starting point[15][16].

  • Labeling Reaction: Add the calculated volume of the ROX NHS ester stock solution to the protein solution while gently vortexing[1].

  • Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light[15][16].

  • Quench the Reaction (Optional): To stop the labeling reaction, a quenching reagent can be added to react with any remaining NHS ester. Add a small volume of a concentrated amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM and incubate for 10-15 minutes[14].

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column, dialysis, or a desalting spin column[1][14][15].

  • Storage: Store the purified, labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light[14][15].

Visualizations

Chemical Reaction of ROX NHS Ester with a Primary Amine

The following diagram illustrates the fundamental chemical reaction between the ROX NHS ester and a primary amine group on a biomolecule, resulting in the formation of a stable amide bond.

G A Prepare ROX NHS Ester Stock Solution C Combine and Incubate (1 hr, Room Temp, Dark) A->C B Prepare Biomolecule in Amine-Free Buffer (pH 7-9) B->C D Quench Reaction (Optional) C->D E Purify Conjugate (e.g., Gel Filtration) D->E F Characterize and Store Labeled Biomolecule E->F

References

6-ROX Succinimidyl Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 216699-36-4

This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on 6-ROX succinimidyl ester (6-Carboxy-X-rhodamine, succinimidyl ester). A widely utilized fluorescent dye, 6-ROX is a critical tool for labeling biomolecules in a variety of applications, from fundamental research to high-throughput screening. This guide details its physicochemical properties, experimental protocols for its use, and its applications in key research areas, with a focus on its role in drug discovery.

Core Properties and Data

6-ROX succinimidyl ester is an amine-reactive derivative of the rhodamine dye, 6-carboxy-X-rhodamine. The succinimidyl ester moiety allows for the covalent attachment of the 6-ROX fluorophore to primary and secondary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable amide bond.

Physicochemical and Spectroscopic Data
PropertyValueReference
CAS Number 216699-36-4[1]
Molecular Formula C₃₇H₃₃N₃O₇N/A
Molecular Weight 631.67 g/mol N/A
Appearance Red to violet powderN/A
Solubility DMSO, DMFN/A
Excitation Maximum (λex) 578 nmN/A
Emission Maximum (λem) 604 nmN/A
Molar Extinction Coefficient (ε) 82,000 cm⁻¹M⁻¹ (in aqueous buffer pH 7.0)N/A
Quantum Yield (Φ) 0.94 (in aqueous buffer pH 7.0)N/A
Stability and Storage

Proper handling and storage of 6-ROX succinimidyl ester are crucial for maintaining its reactivity and fluorescence properties. The compound is known to be sensitive to moisture and light.[2] It is recommended to store the solid material at -20°C, desiccated, and protected from light.[1] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods, but fresh preparation is recommended for optimal performance. Rhodamine dyes like 6-ROX are susceptible to photobleaching, an irreversible photochemical destruction of the fluorophore upon exposure to light.[2] Therefore, all solutions and reaction mixtures should be protected from light.

Experimental Protocols

The following sections provide detailed methodologies for the use of 6-ROX succinimidyl ester in labeling biomolecules.

General Workflow for Biomolecule Labeling

The following diagram illustrates the general workflow for labeling proteins and oligonucleotides with 6-ROX succinimidyl ester.

Caption: General experimental workflow for labeling biomolecules.

Detailed Protocol for Protein Labeling

This protocol is a starting point for labeling proteins with 6-ROX succinimidyl ester. Optimization of the dye-to-protein molar ratio may be necessary to achieve the desired degree of labeling.

Materials:

  • 6-ROX succinimidyl ester

  • Protein of interest (in an amine-free buffer, e.g., 100 mM sodium bicarbonate, pH 8.3)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve 6-ROX succinimidyl ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, slowly add the desired volume of the 6-ROX succinimidyl ester stock solution. A common starting point is a 10-fold molar excess of the dye over the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and 578 nm (for 6-ROX concentration).

Detailed Protocol for Oligonucleotide Labeling

This protocol is designed for labeling amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide

  • 6-ROX succinimidyl ester

  • 0.1 M Sodium Carbonate/Bicarbonate buffer, pH 9.0

  • Anhydrous DMSO or DMF

  • HPLC system with a reverse-phase column for purification

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the carbonate/bicarbonate buffer to a concentration of 1-5 mM.

  • Prepare Dye Stock Solution: Immediately before use, dissolve 6-ROX succinimidyl ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved 6-ROX succinimidyl ester to the oligonucleotide solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification: Purify the 6-ROX labeled oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC). This method effectively separates the labeled product from unlabeled oligonucleotides and free dye.

Applications in Research and Drug Development

6-ROX succinimidyl ester's bright fluorescence and reactivity make it a valuable tool in various research and drug development applications.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions. It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the two fluorophores, making it a "spectroscopic ruler" for measuring molecular proximity. 6-ROX is often used as an acceptor in FRET pairs due to its spectral properties.

Caption: Principle of Fluorescence Resonance Energy Transfer (FRET).

In drug discovery, FRET assays are widely used for high-throughput screening (HTS) to identify compounds that modulate molecular interactions, such as protein-protein interactions or enzyme-substrate binding. For example, a protein of interest can be labeled with a donor fluorophore and its binding partner with 6-ROX as the acceptor. Disruption of this interaction by a small molecule inhibitor would lead to a decrease in the FRET signal.

Automated DNA Sequencing

6-ROX is a key component in many automated DNA sequencing technologies. In dye-terminator sequencing, each of the four dideoxynucleotide terminators (ddNTPs) is labeled with a different fluorescent dye. When a ddNTP is incorporated into a growing DNA strand, it terminates the chain extension. The resulting DNA fragments are then separated by size using capillary electrophoresis, and the color of the fluorescent tag on the terminal ddNTP is detected by a laser, revealing the DNA sequence. The distinct spectral properties of 6-ROX allow it to be used as one of the four dyes in this multicolor detection system.

High-Throughput Screening (HTS) in Drug Discovery

The use of 6-ROX labeled probes is integral to various HTS assays beyond FRET. These include fluorescence polarization (FP) assays and immunoassays. In FP assays, a small, 6-ROX labeled ligand tumbles rapidly in solution, resulting in low polarization of its emitted fluorescence. Upon binding to a larger protein target, the tumbling rate slows down, leading to an increase in fluorescence polarization. This principle can be used to screen for compounds that inhibit the ligand-protein interaction.

HTS_Workflow cluster_assay_dev Assay Development cluster_screening Screening Campaign cluster_hit_validation Hit to Lead Assay_Design Design Assay (e.g., FRET, FP) Reagent_Prep Prepare 6-ROX Labeled Reagents Assay_Design->Reagent_Prep HTS High-Throughput Screening Reagent_Prep->HTS Compound_Library Compound Library Compound_Library->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_Validation Hit Validation & Lead Optimization Hit_ID->Hit_Validation

Caption: Role of 6-ROX in a typical HTS workflow for drug discovery.

Conclusion

6-ROX succinimidyl ester remains a cornerstone fluorescent probe for the scientific community. Its well-characterized spectral properties, coupled with its reactivity towards primary amines, make it a versatile tool for labeling a wide range of biomolecules. This guide provides a comprehensive overview of its properties and applications, with a particular focus on its utility in drug discovery. By understanding the principles of its use and following optimized protocols, researchers can effectively leverage the power of 6-ROX to advance their scientific endeavors.

References

The Essential Guide to 6-ROX NHS Ester: Properties, Labeling Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye 6-Carboxy-X-rhodamine N-succinimidyl ester (6-ROX NHS ester), a widely used reagent for labeling biomolecules. This document details its physicochemical properties, provides in-depth experimental protocols for labeling proteins and oligonucleotides, and illustrates its application in the analysis of cellular signaling pathways.

Core Properties of 6-ROX NHS Ester (6-Isomer)

6-ROX NHS ester is an amine-reactive fluorescent dye belonging to the rhodamine family. The 6-isomer is a pure, single isomer that ensures consistency in labeling experiments. Its succinimidyl ester functional group reacts efficiently with primary and secondary amines on biomolecules, such as the lysine (B10760008) residues of proteins or amino-modified oligonucleotides, to form stable amide bonds. ROX is known for its high fluorescence quantum yield and photostability, making it a reliable choice for various fluorescence-based applications.

PropertyValueReferences
Molecular Weight 631.67 g/mol [1][2]
Alternate Molecular Weight 631.68 g/mol , 631.69 g/mol , 631.7 g/mol , 632 g/mol [3][4][5][6][7]
Molecular Formula C₃₇H₃₃N₃O₇[1][3][5][6]
Excitation Maximum (λex) ~570-578 nm[1][3][5][7]
Emission Maximum (λem) ~591-601 nm[1][3][5][7]
Extinction Coefficient >82,000 M⁻¹cm⁻¹[1][5]
Solubility Soluble in polar organic solvents (DMF, DMSO)[1][3][5]
Appearance Dark crimson/violet powder[1][3]
CAS Number 117491-83-5, 216699-36-4[1][3][4][5][6]

Experimental Protocols

Protein Labeling with 6-ROX NHS Ester

This protocol provides a general procedure for conjugating 6-ROX NHS ester to proteins, such as antibodies.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • 6-ROX NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Purification column (e.g., gel filtration or desalting column)

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester.

  • Dye Preparation:

    • Immediately before use, prepare a stock solution of 6-ROX NHS ester in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Slowly add the 6-ROX NHS ester stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Reaction Quenching (Optional):

    • To stop the reaction, add the quenching solution to react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which typically elute first.

Oligonucleotide Labeling with 6-ROX NHS Ester

This protocol is for labeling amino-modified oligonucleotides.

Materials:

  • Amino-modified oligonucleotide

  • 6-ROX NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

  • Desalting column or reverse-phase HPLC for purification

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amino-modified oligonucleotide in the conjugation buffer.

  • Dye Preparation:

    • Prepare a fresh stock solution of 6-ROX NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the 6-ROX NHS ester stock solution to the oligonucleotide solution.

    • Vortex the mixture and incubate at room temperature for at least 2 hours, or overnight, protected from light.

  • Purification:

    • Purify the ROX-labeled oligonucleotide from unreacted dye using a desalting column or by reverse-phase HPLC.

Visualization of Experimental Workflow and a Signaling Pathway

To illustrate the practical application of 6-ROX NHS ester, the following diagrams, generated using Graphviz, depict a typical experimental workflow for antibody labeling and a simplified representation of the MAPK/ERK signaling pathway, which can be analyzed using fluorescently labeled antibodies in techniques like flow cytometry.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in pH 8.3-9.0 buffer) reaction Mix Protein and Dye (1-2 hours at RT, protected from light) protein_prep->reaction dye_prep Prepare 6-ROX NHS Ester (1-10 mg/mL in DMSO/DMF) dye_prep->reaction purify Purify Labeled Protein (Gel Filtration/Desalting) reaction->purify analysis Characterize Labeled Protein (Spectroscopy, Functional Assays) purify->analysis

Fig 1. A streamlined workflow for labeling proteins with 6-ROX NHS ester.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1][3][4][5] The activation of this pathway, particularly the phosphorylation of ERK, can be monitored using phospho-specific antibodies labeled with fluorescent dyes like 6-ROX in applications such as flow cytometry and immunofluorescence.[1][4]

mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates (Detection point for ROX-labeled p-ERK antibody) transcription_factors Transcription Factors (e.g., c-Myc, Elk-1) erk->transcription_factors Translocates and Phosphorylates gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression Regulates

Fig 2. Simplified MAPK/ERK signaling pathway indicating a detection point.

References

Methodological & Application

Application Note: Covalent Labeling of Proteins with 6-ROX NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Carboxy-X-rhodamine (6-ROX) is a fluorescent dye belonging to the rhodamine family, widely used in molecular biology and biotechnology. Its succinimidyl ester (NHS ester) derivative is a popular amine-reactive reagent for covalently labeling proteins and amine-modified oligonucleotides[1][2]. The NHS ester reacts with primary amino groups (-NH₂), present at the N-terminus of proteins and on the side chains of lysine (B10760008) residues, to form stable amide bonds[1][3]. This process allows for the creation of fluorescently-tagged proteins essential for a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and protein interaction studies. This document provides a detailed protocol for the covalent labeling of proteins with 6-ROX NHS ester (6-isomer).

Principle of Reaction

The labeling reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the N-hydroxysuccinimide ester group of the dye. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is typically carried out in a buffer with a pH between 8.0 and 9.0 to ensure that the primary amino groups of the protein are deprotonated and thus sufficiently nucleophilic[1][3][4].

Quantitative Data Summary

Quantitative parameters are crucial for successful and reproducible protein labeling. The following tables summarize the key spectral properties of 6-ROX and the recommended starting conditions for the labeling reaction.

Table 1: Spectral and Physical Properties of 6-ROX

ParameterValueReference
Excitation Maximum (λex)~575-580 nm[5][6]
Emission Maximum (λem)~600-605 nm[5][6]
Molar Extinction Coefficient (ε) at λex~82,000 cm⁻¹M⁻¹N/A
Correction Factor (CF₂₈₀)~0.34N/A

Note: Spectral properties can be influenced by the local environment (e.g., solvent, conjugation to a protein). The Correction Factor (CF₂₈₀ = A₂₈₀/A_max) is required to accurately determine protein concentration after labeling.

Table 2: Recommended Molar Excess of 6-ROX NHS Ester for Labeling IgG Antibodies

Protein ConcentrationRecommended Dye:Protein Molar Ratio
> 5 mg/mL5:1 to 10:1
2-5 mg/mL10:1 to 15:1
< 2 mg/mL15:1 to 20:1

Note: These ratios are starting points. The optimal ratio may vary depending on the specific protein and desired Degree of Labeling (DOL) and should be optimized empirically[7][8]. Over-labeling can lead to fluorescence quenching and protein aggregation[3][9].

Experimental Protocols

This section provides a detailed, step-by-step methodology for labeling a generic IgG antibody with 6-ROX NHS ester.

I. Required Materials and Reagents
  • Protein: Target protein (e.g., IgG antibody) at a concentration of 2-10 mg/mL. The protein solution must be free of primary amine-containing buffers (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA)[1][3].

  • 6-ROX NHS Ester (6-isomer): Stored at -20°C, protected from light and moisture[1].

  • Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3. Other amine-free buffers like PBS or HEPES at pH 8.0-8.5 are also suitable[3].

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF): High-quality, anhydrous solvent to dissolve the dye[3][7].

  • Purification Column: Desalting spin column or gel filtration column (e.g., Sephadex® G-25) to separate the labeled protein from free dye[7][8].

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[2][7].

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4.

II. Protocol: Step-by-Step

Step 1: Preparation of Protein Solution

  • If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3) using dialysis or a desalting column.

  • Adjust the protein concentration to at least 2 mg/mL. Labeling efficiency is highly dependent on protein concentration[3].

Step 2: Preparation of Dye Stock Solution

  • Allow the vial of 6-ROX NHS ester to equilibrate to room temperature before opening to prevent moisture condensation[8].

  • Prepare a 10 mg/mL (~13 mM) stock solution of the dye by dissolving it in anhydrous DMSO or DMF[3][7]. Vortex briefly to ensure it is fully dissolved.

  • This dye solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis[2][4].

Step 3: Labeling Reaction

  • Add the calculated amount of the 6-ROX stock solution to the protein solution while gently stirring or vortexing. Add the dye dropwise to prevent precipitation[8].

  • Calculation Example: For 1 mL of a 5 mg/mL IgG solution (~33.3 nmol) and a target molar ratio of 10:1, you would need 333 nmol of dye.

  • Incubate the reaction for 1 hour at room temperature, protected from light[3][7]. Gentle mixing during incubation is recommended.

Step 4: Purification of the Labeled Protein

  • Immediately after incubation, separate the protein-dye conjugate from the unreacted, hydrolyzed dye using a desalting or gel filtration column equilibrated with PBS[7][8].

  • Load the reaction mixture onto the column. The labeled protein will elute first, followed by the smaller, free dye molecules.

  • Collect the colored fractions corresponding to the labeled protein.

III. Characterization: Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule[10][11]. It is a critical parameter for ensuring experimental consistency.

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of 6-ROX (~578 nm, A_max)[9][12].

  • Calculate DOL: Use the following formula to determine the DOL[3][10]:

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein Dye Concentration (M) = A_max / ε_dye DOL = Dye Concentration / Protein Concentration

    Where:

    • A₂₈₀ & A_max: Absorbance values.

    • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (~0.34 for ROX).

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye: Molar extinction coefficient of the dye at its A_max (~82,000 M⁻¹cm⁻¹ for ROX).

An ideal DOL for most applications is between 2 and 7 for antibodies, but this can vary[3]. A DOL below 0.5 may result in a low signal, while a DOL greater than 1 can cause quenching or affect protein function[11].

Visualizations

Chemical Reaction Pathway

The diagram below illustrates the reaction between a protein's primary amine and the 6-ROX NHS ester, resulting in a stable amide linkage.

reaction_pathway cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) ROX_NHS 6-ROX-NHS Ester Conjugate Protein-NH-CO-ROX (Stable Amide Bond) Protein->Conjugate + 6-ROX-NHS Ester (pH 8.0-9.0) NHS NHS Byproduct

Caption: Amine-reactive labeling chemistry.

Experimental Workflow

This workflow diagram provides a high-level overview of the entire protein labeling and purification process.

experimental_workflow prep_protein 1. Prepare Protein (Buffer Exchange, Concentration) reaction 3. Labeling Reaction (1 hr, RT, Dark) prep_protein->reaction prep_dye 2. Prepare Dye Stock (Dissolve in DMSO/DMF) prep_dye->reaction purify 4. Purification (Desalting / Gel Filtration) reaction->purify characterize 5. Characterization (Measure A₂₈₀ & A_max) purify->characterize calculate 6. Calculate DOL characterize->calculate storage 7. Store Conjugate (4°C or -20°C, Dark) calculate->storage

References

Step-by-Step Guide for Labeling Oligonucleotides with ROX NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent labeling of amino-modified oligonucleotides with 6-Carboxy-X-Rhodamine (ROX) N-hydroxysuccinimide (NHS) ester. ROX is a bright, photostable rhodamine dye widely used for labeling oligonucleotides for applications such as real-time PCR (qPCR) probes, Sanger sequencing, and fluorescence in situ hybridization (FISH).[1][2] The NHS ester chemistry provides an efficient and reliable method for conjugating the dye to a primary amine on the oligonucleotide, forming a stable amide bond. This guide covers the step-by-step experimental protocol, purification of the labeled oligonucleotide, quantification, and troubleshooting.

Chemical Reaction

The labeling reaction involves the nucleophilic attack of the primary amine on the amino-modified oligonucleotide on the NHS ester of the ROX dye. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G cluster_reactants Reactants cluster_products Products Oligo Amino-Modified Oligonucleotide (R-NH₂) Labeled_Oligo ROX-Labeled Oligonucleotide Oligo->Labeled_Oligo + ROX ROX NHS Ester ROX->Labeled_Oligo NHS N-hydroxysuccinimide (byproduct) ROX->NHS -

Caption: Reaction of ROX NHS ester with an amino-modified oligonucleotide.

Experimental Protocol

This protocol is optimized for labeling an amino-modified oligonucleotide with 6-ROX NHS ester. It is crucial to protect the dye from light throughout the experiment to prevent photobleaching.[3]

Materials
  • Amino-modified oligonucleotide

  • 6-ROX NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5), amine-free

  • 1 M Tris-HCl (pH 8.0) for quenching (optional)

  • Nuclease-free water

  • Purification supplies (HPLC system, desalting columns, or ethanol (B145695) precipitation reagents)

Step-by-Step Procedure

The overall workflow for labeling oligonucleotides with ROX NHS ester is depicted below.

G start Start prep_oligo 1. Prepare Amino-Oligonucleotide (dissolve in buffer) start->prep_oligo reaction 3. Labeling Reaction (mix and incubate) prep_oligo->reaction prep_rox 2. Prepare ROX NHS Ester (dissolve in DMSO/DMF) prep_rox->reaction quench 4. Quench Reaction (optional) reaction->quench purify 5. Purify Labeled Oligonucleotide (e.g., HPLC) quench->purify quantify 6. Quantify and Assess Purity purify->quantify end End quantify->end

Caption: Experimental workflow for ROX-labeling of oligonucleotides.

1. Prepare the Amino-Oligonucleotide:

  • Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-5 mg/mL.

  • Crucial Note: Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the oligonucleotide for reaction with the NHS ester.[3][4]

2. Prepare the ROX NHS Ester Stock Solution:

  • Immediately before use, dissolve the 6-ROX NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]

3. Perform the Labeling Reaction:

  • Add a 5- to 10-fold molar excess of the ROX NHS ester solution to the oligonucleotide solution.[3] Higher molar excess can lead to higher labeling efficiency.[5] Reducing the reaction volume can also increase the reaction rate and yield.[5]

  • Mix thoroughly by vortexing and incubate for 1-2 hours at room temperature in the dark.[3]

4. Quench the Reaction (Optional):

  • To stop the reaction, add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.[3]

5. Purify the Labeled Oligonucleotide:

  • Purification is essential to remove unreacted dye and unlabeled oligonucleotides. High-performance liquid chromatography (HPLC) is the recommended method for purifying ROX-labeled oligonucleotides to achieve high purity.[6][7][8] Other methods like desalting columns or ethanol precipitation can also be used.

Purification of ROX-Labeled Oligonucleotides

The choice of purification method depends on the required purity and the length of the oligonucleotide. For most applications involving fluorescently labeled oligonucleotides, HPLC is the method of choice.[6][7]

Purification Method Principle Purity Level Typical Yield Advantages Disadvantages
Desalting Size exclusion chromatography to remove salts and small molecules.LowHighFast and simple.Does not remove unlabeled oligonucleotides or truncated sequences.[7][9]
Cartridge Purification Reverse-phase chromatography to separate based on hydrophobicity.Moderate (>80%)Moderate to HighFaster than HPLC.Resolution decreases with increasing oligonucleotide length.[8]
HPLC (High-Performance Liquid Chromatography) Reverse-phase or ion-exchange chromatography for high-resolution separation.High (>85-95%)[8]Moderate (50-70%)[9]Excellent for purifying fluorescently labeled oligos, high purity.[6][7][8][10]Requires specialized equipment, lower yield than desalting.
PAGE (Polyacrylamide Gel Electrophoresis) Separation based on size and charge.Very High (>85-95%)[7][9]Low (20-50%)[9]Excellent resolution for long oligonucleotides.Can damage some fluorescent dyes, complex and time-consuming.[6]

Quantification and Quality Control

Accurate quantification of the labeled oligonucleotide is crucial for downstream applications. This involves determining the concentration of the oligonucleotide and the degree of labeling (DOL).

Required Spectral Data
Molecule Parameter Value Reference
6-ROX Extinction Coefficient at λmax (~578 nm)82,000 M⁻¹cm⁻¹[11][12][13]
6-ROX Correction Factor (A₂₈₀/Aₘₐₓ)0.168[11][12][13]
Amino-modified Oligonucleotide Extinction Coefficient at 260 nm (ε₂₆₀)Sequence-dependentMust be calculated
Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules per oligonucleotide.

  • Measure Absorbance: Measure the absorbance of the purified labeled oligonucleotide at 260 nm (A₂₆₀) and at the λmax of ROX (~578 nm) (Aₘₐₓ).

  • Calculate the Concentration of ROX:

    • [ROX] (M) = Aₘₐₓ / 82,000

  • Calculate the Corrected Absorbance of the Oligonucleotide at 260 nm:

    • The ROX dye also absorbs light at 260 nm. This contribution must be subtracted from the total A₂₆₀ reading.

    • Corrected A₂₆₀ = A₂₆₀ - (Aₘₐₓ * 0.168)

  • Calculate the Concentration of the Oligonucleotide:

    • [Oligo] (M) = Corrected A₂₆₀ / ε₂₆₀_oligo

    • The extinction coefficient of the oligonucleotide (ε₂₆₀_oligo) must be calculated based on its sequence.

  • Calculate the Degree of Labeling (DOL):

    • DOL = [ROX] / [Oligo]

An optimal DOL is typically between 0.5 and 1.0 for singly labeled oligonucleotides.[14]

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Buffer contains primary amines: Competing reaction with the NHS ester.Use an amine-free buffer such as sodium bicarbonate or phosphate (B84403) buffer.[4]
Hydrolyzed ROX NHS ester: NHS esters are moisture-sensitive.Prepare the ROX NHS ester stock solution immediately before use in anhydrous DMSO or DMF.[15]
Incorrect pH: The reaction is pH-dependent.Ensure the reaction buffer pH is between 8.3 and 8.5.[16]
Low reactant concentrations: Slow reaction kinetics.Increase the molar excess of the ROX NHS ester or reduce the reaction volume.[5][15]
Precipitation of Labeled Oligonucleotide Over-labeling: High degree of labeling can reduce solubility.Reduce the molar excess of the ROX NHS ester or decrease the reaction time.[15]
Low solubility of the oligonucleotide: Sequence-dependent properties.Perform the reaction at a lower oligonucleotide concentration.
Inconsistent Results Inaccurate quantification: Incorrect concentrations of starting materials.Accurately quantify the amino-modified oligonucleotide and the ROX NHS ester before the reaction.[15]
Variable reaction conditions: Inconsistent time, temperature, or pH.Maintain consistent reaction parameters between experiments.[15]

References

ROX NHS Ester: Applications in Flow Cytometry for Cellular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

ROX (Carboxy-X-rhodamine) NHS ester is a bright, amine-reactive fluorescent dye belonging to the rhodamine family. Its succinimidyl ester (NHS ester) moiety readily reacts with primary amines on proteins and other biomolecules to form stable covalent bonds. This property makes it a versatile tool for fluorescently labeling cells and their components for analysis by flow cytometry. The vibrant red fluorescence of ROX, with its excitation and emission maxima in the yellow-orange region of the spectrum, allows for easy integration into multicolor flow cytometry panels, often with minimal spectral overlap with commonly used blue, green, and far-red fluorochromes.

In flow cytometry, ROX NHS ester serves as a valuable reagent for assessing fundamental cellular processes, including cell proliferation, viability, and apoptosis. Its applications stem from its ability to uniformly label intracellular and surface proteins.

Cell Proliferation Assays: Similar to the widely used carboxyfluorescein succinimidyl ester (CFSE), ROX NHS ester can be used to track cell division. The dye is loaded into cells, where it covalently attaches to intracellular proteins. As cells divide, the dye is distributed equally between the two daughter cells, leading to a halving of the fluorescence intensity with each cell division. By analyzing the fluorescence distribution of a cell population over time, researchers can quantify the number of cell divisions that have occurred, providing a detailed insight into cell proliferation kinetics.[1][2]

Cell Viability Assays: ROX NHS ester can be employed as a fixable viability dye. In this application, the dye's reactivity with amines is used to differentiate between live and dead cells. Live cells with intact membranes will exhibit minimal fluorescence, as the dye primarily reacts with surface proteins. In contrast, dead cells with compromised membranes allow the dye to enter and react with the abundant intracellular proteins, resulting in a significantly brighter fluorescent signal.[3] This method is particularly useful in multicolor experiments where subsequent intracellular staining is required, as the covalent labeling is retained after fixation and permeabilization procedures.

Apoptosis Detection: While not a direct marker of apoptosis, ROX NHS ester can be used in conjunction with other apoptotic markers, such as Annexin V, to distinguish between apoptotic, necrotic, and viable cells. In this context, it can serve as a viability dye to exclude necrotic cells from the analysis of early apoptotic events.

These applications make ROX NHS ester a powerful tool for researchers in various fields, including immunology, oncology, and drug discovery, enabling the detailed characterization of cellular responses to various stimuli.

Quantitative Data

The spectral properties of ROX make it compatible with common laser lines found in most flow cytometers. Below is a summary of its key quantitative characteristics.

PropertyValueReference
Excitation Maximum (λex)~575 nm--INVALID-LINK--
Emission Maximum (λem)~602 nm--INVALID-LINK--
Molecular Weight631.67 g/mol --INVALID-LINK--
Recommended LaserYellow-Green (561 nm)
Common Emission Filter610/20 BP

Experimental Protocols

General Cell Labeling with ROX NHS Ester for Flow Cytometry

This protocol provides a general guideline for labeling suspended cells with ROX NHS ester. Optimal conditions, particularly the concentration of the dye, should be determined empirically for each cell type and application.

Materials:

  • ROX NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Cell suspension of interest

  • Flow cytometry tubes

Protocol:

  • Prepare a 10 mM stock solution of ROX NHS ester: Dissolve 1 mg of ROX NHS ester in 158 µL of anhydrous DMSO. Vortex to ensure it is fully dissolved. This stock solution can be stored at -20°C, protected from light and moisture.

  • Cell Preparation: Harvest cells and wash them once with sterile PBS to remove any residual serum proteins. Resuspend the cells in pre-warmed, serum-free PBS or culture medium at a concentration of 1-10 x 10^6 cells/mL.

  • Staining: Add the ROX NHS ester stock solution to the cell suspension to achieve the desired final concentration. A starting concentration of 1-10 µM is recommended, but this should be optimized.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. Gently mix the cells every 10 minutes to ensure uniform labeling.

  • Quenching: To stop the reaction, add an equal volume of complete culture medium containing 10% FBS. The primary amines in the serum will react with any unbound ROX NHS ester.

  • Washing: Wash the cells twice with complete culture medium to remove any unbound dye. Centrifuge at 300-400 x g for 5 minutes for each wash.

  • Resuspension: Resuspend the labeled cells in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).

  • Analysis: Analyze the cells on a flow cytometer equipped with a yellow-green laser (561 nm) and an appropriate emission filter (e.g., 610/20 BP).

Cell Proliferation Assay using ROX NHS Ester

Protocol:

  • Label cells with ROX NHS ester as described in the "General Cell Labeling" protocol. A higher initial staining concentration (e.g., 5-25 µM) may be necessary to ensure the signal can be tracked over several generations. Optimization is critical to ensure the labeling is not toxic to the cells.

  • After labeling and washing, resuspend the cells in complete culture medium at the desired density for your proliferation experiment.

  • Culture the cells under the desired experimental conditions (e.g., with or without a stimulus).

  • At each time point of interest (e.g., 0, 24, 48, 72 hours), harvest a sample of the cells.

  • Wash the cells once with PBS and resuspend in flow cytometry buffer.

  • Analyze the samples by flow cytometry. The unstained control will define the background fluorescence. The day 0 sample will show a single bright peak representing the parent generation. With each cell division, a new peak with half the fluorescence intensity of the previous generation will appear.

Cell Viability Assay using ROX NHS Ester (Fixable Viability Stain)

Protocol:

  • Prepare a single-cell suspension of your cells of interest.

  • Wash the cells once with serum-free PBS.

  • Resuspend the cells in serum-free PBS at a concentration of 1-10 x 10^6 cells/mL.

  • Add ROX NHS ester to a final concentration of 0.5-2 µM. The optimal concentration should be titrated to achieve a clear distinction between live and dead cell populations.

  • Incubate for 15-20 minutes at room temperature, protected from light.

  • Wash the cells once with PBS containing 1-2% FBS.

  • Proceed with your standard protocol for surface and/or intracellular staining. The covalent labeling with ROX NHS ester will be preserved through fixation and permeabilization steps.

  • Analyze the cells by flow cytometry. Live cells will have low ROX fluorescence, while dead cells will be brightly stained.

Apoptosis Detection using ROX NHS Ester in Combination with Annexin V

Protocol:

  • Induce apoptosis in your target cells using the desired method. Include a non-induced control.

  • Harvest the cells and wash them once with cold PBS.

  • Perform viability staining with ROX NHS ester as described in the "Cell Viability Assay" protocol.

  • After washing, proceed with the Annexin V staining protocol according to the manufacturer's instructions. This typically involves resuspending the cells in Annexin V binding buffer and incubating with a fluorescently-labeled Annexin V conjugate (e.g., Annexin V-FITC).

  • Analyze the cells by flow cytometry immediately after staining.

  • Data Analysis:

    • Live cells: ROX-negative, Annexin V-negative

    • Early apoptotic cells: ROX-negative, Annexin V-positive

    • Late apoptotic/necrotic cells: ROX-positive, Annexin V-positive

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining ROX NHS Ester Staining cluster_analysis Flow Cytometry Analysis cell_source Cell Source (Suspension or Adherent) single_cell Prepare Single-Cell Suspension cell_source->single_cell wash1 Wash with PBS single_cell->wash1 resuspend Resuspend in Serum-Free Medium wash1->resuspend add_rox Add ROX NHS Ester resuspend->add_rox incubate Incubate (37°C) add_rox->incubate quench Quench with FBS-containing Medium incubate->quench wash2 Wash Cells (2x) quench->wash2 resuspend_facs Resuspend in FACS Buffer wash2->resuspend_facs acquire Acquire Data on Flow Cytometer resuspend_facs->acquire analyze Data Analysis acquire->analyze apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 Activation procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage bcl2_family Bcl-2 Family (Bax, Bak) dna_damage->bcl2_family mito Mitochondrion bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 Activation caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 Cleavage apoptosis Apoptosis caspase3->apoptosis proliferation_pathway cluster_signal Signal Transduction cluster_cycle Cell Cycle Control cluster_outcome Outcome growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway receptor->ras_raf_mek_erk pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt cyclin_d Cyclin D Synthesis ras_raf_mek_erk->cyclin_d pi3k_akt->cyclin_d cdk4_6 CDK4/6 Activation cyclin_d->cdk4_6 rb_phos Rb Phosphorylation cdk4_6->rb_phos e2f E2F Release rb_phos->e2f cyclin_e Cyclin E Synthesis e2f->cyclin_e cdk2 CDK2 Activation cyclin_e->cdk2 s_phase S Phase Entry cdk2->s_phase dna_synthesis DNA Synthesis s_phase->dna_synthesis cell_division Cell Division dna_synthesis->cell_division

References

Using ROX NHS Ester for Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ROX (Carboxy-X-rhodamine) NHS ester is a bright, amine-reactive fluorescent dye belonging to the rhodamine family. Its N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines on biomolecules, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds.[1] This property makes ROX NHS ester an excellent tool for covalently labeling proteins, antibodies, peptides, and amine-modified oligonucleotides for a variety of fluorescence-based applications.[2] With its strong absorption and emission in the orange-red region of the visible spectrum, ROX is well-suited for fluorescence microscopy, immunofluorescence, and other detection methods.[3] Rhodamine dyes, in general, are known for their high fluorescence quantum yields and photostability, making them reliable probes for cellular imaging.[4]

Properties of ROX NHS Ester

Quantitative data for 5-ROX NHS Ester and 6-ROX NHS ester are summarized in the table below. It is important to note the specific isomer when designing experiments, as their photophysical properties can vary slightly.

Property5-ROX NHS Ester6-ROX NHS EsterReference
Molecular Weight 631.69 g/mol 631.67 g/mol [4][5]
Excitation Maximum (λex) 582 nm570 nm[4][5]
Emission Maximum (λem) 606 nm591 nm[4][5]
Molar Extinction Coefficient (ε) 93,000 cm⁻¹M⁻¹88,000 cm⁻¹M⁻¹[4][5]
Fluorescence Quantum Yield (Φ) Not specified1.0[4]
Reactivity Primary aminesPrimary amines[2][5]
Solubility DMSO, DMF, MeOHGood in polar organic solvents (DMF, DMSO), low in water[4][5]

Experimental Protocols

Protocol 1: Labeling an Antibody with ROX NHS Ester

This protocol provides a general procedure for labeling an antibody with ROX NHS ester. The optimal dye-to-antibody ratio may need to be determined empirically for each specific antibody and application.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • ROX NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate buffer (pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 2-10 mg/mL.[1] Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete for reaction with the NHS ester.[1]

  • Prepare the ROX NHS Ester Stock Solution:

    • Allow the vial of ROX NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the ROX NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[6] This solution should be prepared fresh before each use.

  • Labeling Reaction:

    • Add a 5- to 10-fold molar excess of the ROX NHS ester stock solution to the antibody solution.[7] The optimal ratio may need to be adjusted depending on the antibody and desired degree of labeling.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[6]

  • Purification of the Labeled Antibody:

    • Separate the ROX-labeled antibody from the unreacted dye and hydrolysis products using a gel filtration column (e.g., Sephadex G-25) equilibrated with an appropriate storage buffer (e.g., PBS).[6]

    • Collect the fractions containing the labeled antibody. The labeled antibody will be in the first colored fractions to elute from the column.

  • Characterization of the Labeled Antibody:

    • Measure the absorbance of the purified labeled antibody at 280 nm (for protein concentration) and at the excitation maximum of ROX (e.g., 570 nm for the 6-isomer).

    • Calculate the protein concentration and the degree of labeling (DOL) using the following equations:

      • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      • DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))

      Where:

      • A₂₈₀ is the absorbance at 280 nm.

      • Aₘₐₓ is the absorbance at the excitation maximum of ROX.

      • CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). For 6-ROX, the CF₂₈₀ is 0.49.[4]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of ROX at its excitation maximum.

    • An optimal DOL is typically between 2 and 7 for antibodies. Over-labeling can lead to fluorescence quenching and reduced antibody activity.[7]

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.[6]

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol describes a general procedure for using a ROX-labeled secondary antibody for indirect immunofluorescence staining of a target protein in cultured cells.

Materials:

  • Cultured cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the target protein

  • ROX-labeled secondary antibody (specific to the host species of the primary antibody)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Wash the cells grown on coverslips twice with PBS.

    • Fix the cells with fixation buffer for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its recommended concentration.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the ROX-labeled secondary antibody in blocking buffer to its recommended concentration.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • Counterstaining:

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for ROX and the counterstain.

Application Example: Visualizing Epidermal Growth Factor Receptor (EGFR) Trafficking

Fluorescently labeled ligands are powerful tools for studying receptor-mediated endocytosis and downstream signaling pathways. For instance, epidermal growth factor (EGF) labeled with a fluorophore spectrally similar to ROX, such as Rhodamine or Texas Red, can be used to visualize the internalization and trafficking of the EGF receptor (EGFR).[1][7]

Upon binding of the fluorescently labeled EGF to EGFR on the cell surface, the receptor dimerizes and becomes activated through autophosphorylation.[8] This activation initiates downstream signaling cascades and also triggers the internalization of the receptor-ligand complex into endosomes.[1] By using fluorescence microscopy, researchers can track the movement of the fluorescent EGF-EGFR complexes from the plasma membrane to early endosomes, and their subsequent sorting to either recycling endosomes for return to the cell surface or to late endosomes and lysosomes for degradation.[1] This allows for the spatio-temporal analysis of EGFR signaling and regulation.

EGFR_Signaling_Workflow cluster_labeling Biomolecule Labeling cluster_cell_staining Cellular Imaging ROX_NHS ROX NHS Ester Labeled_Biomolecule ROX-Labeled Biomolecule ROX_NHS->Labeled_Biomolecule Amine-reactive labeling Antibody Primary Amine Containing Biomolecule (e.g., Antibody, Ligand) Antibody->Labeled_Biomolecule Stained_Cell Fluorescently Labeled Cell Labeled_Biomolecule->Stained_Cell Incubation Cell Target Cell Cell->Stained_Cell Microscope Fluorescence Microscopy Stained_Cell->Microscope Data Image Data & Analysis Microscope->Data

Experimental workflow for using ROX NHS ester.

Reaction of ROX NHS ester with a primary amine.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF ROX-EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer Activated EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Clathrin Clathrin-coated pit EGFR_dimer->Clathrin Internalization Signaling Downstream Signaling (e.g., MAPK, PI3K) EGFR_dimer->Signaling Signal Transduction Early_Endosome Early Endosome Clathrin->Early_Endosome Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Recycling Late_Endosome Late Endosome/Lysosome Early_Endosome->Late_Endosome Degradation Pathway Recycling_Endosome->EGFR

EGFR trafficking and signaling pathway.

References

Application Notes and Protocols for Post-Synthetic Labeling of Amino-Modified DNA with ROX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the post-synthetic labeling of amino-modified DNA oligonucleotides with 6-Carboxy-X-Rhodamine (ROX), a widely used fluorescent dye. Post-synthetic labeling is a robust method for incorporating fluorescent tags into synthetic DNA, enabling a broad range of applications in molecular biology, diagnostics, and drug development. This method involves the reaction of an amine-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester of the ROX dye. The primary amino group on the DNA acts as a nucleophile, attacking the NHS ester to form a stable amide bond. This protocol covers the labeling reaction, purification of the conjugate, and quantification of the final product.

Chemical Reaction and Workflow

The fundamental principle of this protocol is the chemical conjugation of the ROX-NHS ester to a primary amine on the DNA molecule. The reaction is highly dependent on pH, with optimal conditions typically falling between pH 8.3 and 9.0. At this pH, the primary amine is sufficiently deprotonated to be nucleophilic, while the hydrolysis of the NHS ester is minimized.

Below is a diagram illustrating the chemical reaction between the amino-modified DNA and the ROX-NHS ester.

G cluster_reactants Reactants cluster_products Products Amino_DNA Amino-Modified DNA (R-NH2) ROX_DNA ROX-Labeled DNA (R-NH-CO-ROX) Amino_DNA->ROX_DNA + ROX-NHS Ester (pH 8.3-9.0) ROX_NHS ROX-NHS Ester NHS N-Hydroxysuccinimide (Leaving Group) ROX_DNA->NHS +

Caption: Chemical reaction for labeling amino-modified DNA with ROX-NHS ester.

The overall experimental workflow, from the initial setup to the final analysis of the labeled DNA, is outlined in the following diagram.

G start Start prep_dna Prepare Amino- Modified DNA start->prep_dna prep_rox Prepare ROX-NHS Ester Solution start->prep_rox reaction Labeling Reaction (Incubate) prep_dna->reaction prep_rox->reaction purification Purification of ROX-DNA Conjugate reaction->purification quantification Quantification and Quality Control purification->quantification end End quantification->end

Caption: Experimental workflow for post-synthetic labeling of DNA with ROX.

Quantitative Data Summary

Successful labeling and purification are critical for downstream applications. The following tables provide a summary of key quantitative parameters for this protocol.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
pH of Labeling Buffer 8.3 - 9.0Higher pH increases the rate of NHS ester hydrolysis.
Labeling Buffer 0.1 M Sodium Bicarbonate or Sodium Borate (B1201080)Avoid buffers containing primary amines (e.g., Tris).
Dye to DNA Molar Ratio 5:1 to 20:1A higher excess of dye can drive the reaction to completion but may require more stringent purification.
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 2 - 16 hoursOvernight incubation is often convenient and ensures high labeling efficiency.
Solvent for ROX-NHS Ester Anhydrous DMSO or DMFPrepare fresh before use.

Table 2: Spectral Properties of ROX-Labeled DNA

PropertyValue
Absorbance Maximum (λmax) ~585-590 nm
Emission Maximum (λem) ~605-610 nm
Molar Extinction Coefficient of ROX at λmax ~82,000 M⁻¹cm⁻¹

Table 3: Comparison of Purification Methods

Purification MethodPrinciplePurityYieldNotes
Ethanol (B145695) Precipitation Precipitation of DNAModerateModerate to HighRemoves some, but not all, of the free dye. May require multiple precipitations.
Size Exclusion Chromatography (Desalting Column) Separation by sizeGoodHighEffectively removes unconjugated dye and salts.
Reverse-Phase HPLC (RP-HPLC) Separation by hydrophobicityVery High (>95%)Moderate to HighThe method of choice for high-purity applications. Can separate labeled from unlabeled DNA.[1]
Polyacrylamide Gel Electrophoresis (PAGE) Separation by size and chargeHigh (>90%)Low to ModerateTime-consuming and can lead to sample loss during extraction from the gel.[1]

Experimental Protocols

Materials and Reagents
  • Amino-modified DNA oligonucleotide

  • ROX-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate or sodium borate buffer, pH 8.5

  • 3 M Sodium acetate (B1210297), pH 5.2

  • 100% Ethanol (cold, -20°C)

  • 70% Ethanol (cold, -20°C)

  • Nuclease-free water

  • Desalting columns (e.g., Sephadex G-25) or access to an HPLC system

  • UV-Vis spectrophotometer

Protocol 1: Labeling of Amino-Modified DNA with ROX-NHS Ester
  • Preparation of Amino-Modified DNA:

    • Dissolve the lyophilized amino-modified DNA in nuclease-free water to a final concentration of 1-5 mM. The concentration can be determined by measuring the absorbance at 260 nm (A260).

  • Preparation of ROX-NHS Ester Solution:

    • Immediately before use, dissolve the ROX-NHS ester in anhydrous DMSO or DMF to a final concentration of 10-20 mM. Vortex thoroughly to ensure complete dissolution.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amino-modified DNA solution with the 0.1 M sodium bicarbonate or borate buffer (pH 8.5) to the desired final volume.

    • Add the ROX-NHS ester solution to the DNA solution to achieve the desired dye-to-DNA molar ratio (e.g., 10:1).

    • Vortex the reaction mixture gently and incubate at room temperature (20-25°C) for 2-16 hours in the dark. Overnight incubation is generally recommended for optimal labeling efficiency.

Protocol 2: Purification of ROX-Labeled DNA

It is crucial to remove the unreacted ROX dye from the labeled DNA, as free dye can interfere with downstream applications. Below are two common purification methods.

Method A: Ethanol Precipitation

  • To the labeling reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).

  • Add 3 volumes of cold 100% ethanol.

  • Mix thoroughly and incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant, which contains the majority of the unreacted dye.

  • Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 10 minutes.

  • Repeat the wash step.

  • Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.

  • Resuspend the pellet in a desired volume of nuclease-free water or buffer.

Method B: Size Exclusion Chromatography (Desalting Column)

  • Equilibrate a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions, typically with nuclease-free water or a suitable buffer.

  • Carefully load the entire labeling reaction mixture onto the center of the column bed.

  • Allow the sample to enter the column bed completely.

  • Elute the labeled DNA by centrifugation or gravity flow, following the manufacturer's protocol. The ROX-labeled DNA, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained in the column matrix.

  • Collect the colored eluate containing the purified ROX-labeled DNA.

Note: For the highest purity, especially for applications sensitive to the presence of unlabeled DNA, Reverse-Phase HPLC is the recommended purification method.[1]

Protocol 3: Quantification and Characterization of ROX-Labeled DNA

The concentration and degree of labeling of the purified ROX-DNA conjugate can be determined spectrophotometrically.

  • Measure the absorbance of the purified ROX-labeled DNA solution at 260 nm (A260) and at the absorbance maximum of ROX (~590 nm, Amax).

  • Calculate the concentration of the DNA using the following formula:

    DNA Concentration (M) = (A260 - (Amax × CF260)) / ε_DNA

    • A260: Absorbance at 260 nm

    • Amax: Absorbance at the ROX maximum (~590 nm)

    • CF260: Correction factor for the absorbance of ROX at 260 nm (typically around 0.3-0.4 for rhodamine dyes, but should be determined empirically if possible).

    • ε_DNA: Molar extinction coefficient of the DNA at 260 nm (can be estimated based on the oligonucleotide sequence).

  • Calculate the concentration of the ROX dye using the Beer-Lambert law:

    ROX Concentration (M) = Amax / ε_ROX

    • Amax: Absorbance at the ROX maximum (~590 nm)

    • ε_ROX: Molar extinction coefficient of ROX at its λmax (~82,000 M⁻¹cm⁻¹).

  • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per DNA oligonucleotide:

    DOL = ROX Concentration (M) / DNA Concentration (M)

For most applications, a DOL between 0.8 and 1.2 is desirable for singly labeled oligonucleotides.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - pH of the labeling buffer is too low. - Hydrolysis of ROX-NHS ester. - Inactive amino group on DNA. - Presence of primary amines in the buffer.- Ensure the pH of the labeling buffer is between 8.3 and 9.0. - Prepare the ROX-NHS ester solution immediately before use. - Confirm the quality and modification of the starting amino-DNA. - Use a fresh, amine-free buffer (e.g., bicarbonate or borate).
High Background Signal - Incomplete removal of free ROX dye.- Repeat the purification step. For stringent applications, use RP-HPLC for purification.
Precipitation of DNA during Labeling - High concentration of DNA or dye. - Inappropriate solvent conditions.- Perform the reaction in a larger volume to reduce concentrations. - Ensure the DMSO/DMF content does not exceed 10-20% of the total reaction volume.

Conclusion

The protocol described provides a reliable method for the post-synthetic labeling of amino-modified DNA with ROX. By carefully controlling the reaction conditions and choosing an appropriate purification method, researchers can generate high-quality fluorescently labeled DNA probes for a variety of sensitive and specific applications in research and development.

References

Application Note: A Guide to Protein Labeling with ROX NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Principle of Amine-Reactive Labeling

N-Hydroxysuccinimide (NHS) esters are one of the most common classes of amine-reactive reagents used for covalently attaching fluorescent dyes, such as 6-Carboxy-X-Rhodamine (ROX), to proteins and other biomolecules.[1][2] The NHS ester functional group reacts specifically and efficiently with primary amines (–NH₂) to form a stable, covalent amide bond.[3] In proteins, the most common targets for this reaction are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the polypeptide chain.[1][2]

Controlling the extent of this labeling reaction is critical. The "molar excess" — the molar ratio of the reactive dye to the protein — is a key parameter used to control the final number of dye molecules attached to each protein molecule, a value known as the Degree of Labeling (DOL).[4] An insufficient DOL can lead to a weak signal in downstream applications, while an excessive DOL can cause protein aggregation, loss of biological activity, or fluorescence quenching.[4][5] This guide provides a detailed protocol and the necessary calculations for optimizing the molar excess of ROX NHS ester for successful protein labeling.

Critical Factors for Successful Labeling

The efficiency of the NHS ester-amine reaction is highly dependent on several experimental conditions. Careful control of these factors is essential for reproducible results.

  • pH: The reaction is strongly pH-dependent. Primary amines must be deprotonated to be nucleophilic and reactive. Therefore, the reaction is most efficient at a slightly basic pH, typically between 8.3 and 8.5.[1][6] At higher pH values, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency.[4][7]

  • Buffer Composition: The reaction buffer must be free of primary amines, such as Tris or glycine.[1] These compounds will compete with the target protein for the ROX NHS ester, drastically reducing the labeling efficiency.[8] Recommended buffers include sodium bicarbonate, sodium borate, or phosphate-buffered saline (PBS).[8]

  • Protein Concentration: The concentration of the protein solution influences the reaction kinetics. Higher protein concentrations (≥ 2 mg/mL) favor the labeling reaction over the competing hydrolysis of the NHS ester.[8][9] More dilute protein solutions often require a higher molar excess of the dye to achieve a comparable DOL.[4]

  • Reagent Preparation and Quality: ROX NHS ester is sensitive to moisture and should be dissolved in a high-quality, anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[8][10] Aqueous stock solutions of the dye should not be prepared, as the NHS ester will rapidly hydrolyze.[8]

Calculating Molar Excess and Degree of Labeling (DOL)

Optimizing the molar excess of the dye is crucial for achieving the desired DOL. The ideal DOL varies by application but is often in the range of 2-10 for antibodies.[11]

3.1. Step-by-Step Calculation of Molar Excess

The following steps outline how to calculate the mass of ROX NHS ester needed for a specific molar excess.

  • Calculate Moles of Protein:

    • Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))

  • Calculate Moles of NHS Ester:

    • Moles of NHS Ester = Moles of Protein × Desired Molar Excess

  • Calculate Mass of NHS Ester:

    • Mass of NHS Ester (g) = Moles of NHS Ester × Molecular Weight of NHS Ester ( g/mol )

Example Calculation:

  • Goal: Label 2 mg of an IgG antibody (MW ≈ 150,000 Da) with ROX NHS ester (MW ≈ 631.65 Da) using a 15-fold molar excess.

  • Moles of IgG:

    • (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol

  • Moles of ROX NHS Ester:

    • (1.33 x 10⁻⁸ mol) × 15 = 2.0 x 10⁻⁷ mol

  • Mass of ROX NHS Ester:

    • (2.0 x 10⁻⁷ mol) × (631.65 g/mol ) = 1.26 x 10⁻⁴ g = 0.126 mg

3.2. Determining the Degree of Labeling (DOL)

After the labeling reaction and purification, the DOL must be determined experimentally using spectrophotometry.[12]

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for ROX (A_max, typically ~570-575 nm).[9]

  • Calculate Protein Concentration: The dye absorbs light at 280 nm, so a correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max.

    • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)

    • Protein Concentration (M) = (Corrected A₂₈₀) / (ε_protein × path length) (where ε_protein is the molar extinction coefficient of the protein at 280 nm)

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / (ε_dye × path length) (where ε_dye is the molar extinction coefficient of the dye at its A_max)

  • Calculate DOL:

    • DOL = (Dye Concentration (M)) / (Protein Concentration (M))

Data Summary Tables

Protein Concentration Recommended Starting Molar Excess Notes
> 5 mg/mL5 to 10-foldHigher protein concentrations promote more efficient labeling, requiring less excess dye.[4]
1–5 mg/mL10 to 20-foldThis is a common concentration range for labeling antibodies and other proteins.[1][4]
< 1 mg/mL20 to 50-foldA significantly higher excess is needed to compensate for slower reaction kinetics at lower concentrations.[4]

Table 1: Recommended starting molar excess ratios for ROX NHS ester labeling.

Problem Potential Cause Recommended Solution
Low Degree of Labeling (DOL) 1. Buffer contains primary amines (e.g., Tris, glycine).[8]1. Perform buffer exchange into an amine-free buffer (e.g., bicarbonate, borate, PBS).[8]
2. Incorrect buffer pH (too low).[1]2. Ensure the reaction buffer pH is between 8.3 and 8.5.[9]
3. Hydrolyzed/inactive NHS ester.[8]3. Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use. Store stock dye desiccated at -20°C.[8]
4. Insufficient molar excess of dye.[1]4. Increase the molar ratio of dye to protein.[1]
Protein Precipitation 1. Over-labeling of the protein, increasing hydrophobicity.[1]1. Decrease the molar excess of the dye or reduce the reaction time.[1]
2. Low protein solubility in the reaction buffer.2. Perform the reaction at a lower protein concentration or at 4°C for a longer duration.[1]
Loss of Biological Activity 1. Labeling of lysine residues critical for protein function (e.g., in an active site).[5]1. Reduce the molar excess of the dye to achieve a lower DOL.[5]
2. Protein denaturation during the reaction.2. Perform the labeling at a lower temperature (4°C). Ensure buffer conditions are optimal for protein stability.

Table 2: Troubleshooting common issues in protein labeling.

Visual Diagrams

Caption: Reaction of ROX NHS ester with a primary amine on a protein.

Protein_Labeling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling cluster_purification 3. Purification cluster_analysis 4. Analysis prep_protein Prepare Protein (Buffer Exchange into Amine-Free Buffer, pH 8.3-8.5) calculate Calculate Molar Excess (e.g., 10-20 fold excess) prep_protein->calculate prep_dye Prepare ROX NHS Ester (Dissolve in anhydrous DMSO/DMF) prep_dye->calculate reaction Incubate Reaction (1-2 hours at Room Temp, protected from light) calculate->reaction purify Purify Conjugate (Size-Exclusion Chromatography, Dialysis) reaction->purify characterize Characterize Conjugate (Measure A₂₈₀ and A_max) purify->characterize calculate_dol Calculate Degree of Labeling (DOL) characterize->calculate_dol storage Store Conjugate (-20°C or -80°C, protected from light) calculate_dol->storage

References

Purifying ROX-Labeled Proteins: A Comparative Guide to Dialysis and Spin Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent labeling of proteins with fluorescent dyes, such as carboxy-X-rhodamine (ROX), is a cornerstone technique in biological research and drug development. ROX-labeled proteins are instrumental in a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and fluorescence resonance energy transfer (FRET) studies. A critical step following the labeling reaction is the removal of unconjugated, free ROX dye. Incomplete purification can lead to high background signals, inaccurate quantification of labeling efficiency, and potentially misleading experimental results.

This application note provides a detailed comparison of two common methods for the purification of ROX-labeled proteins: dialysis and spin column chromatography. We present quantitative data to compare their performance, detailed experimental protocols for both techniques, and visual workflows to guide researchers in selecting the optimal method for their specific needs.

Data Presentation: Dialysis vs. Spin Column Purification

The choice between dialysis and spin column chromatography for the purification of ROX-labeled proteins often depends on a trade-off between processing time, sample volume, protein recovery, and the desired final concentration. The following table summarizes the key quantitative parameters for each method.

ParameterDialysisSpin Column Chromatography
Processing Time 4 hours to overnight< 15 minutes
Typical Protein Recovery >90%70% to >95% (highly dependent on protein and resin)
Free Dye Removal Efficiency >99% (with sufficient buffer exchanges)>95% (can be improved with a second pass)[1]
Sample Volume Range 10 µL to 250 mL[2][3]2 µL to 10 mL[3]
Final Protein Concentration Often dilutedMinimally diluted[4]
Hands-on Time Low (mostly incubation)Moderate (requires centrifugation steps)

Methodologies and Experimental Protocols

ROX Labeling of Proteins

Prior to purification, the protein of interest must be labeled with a ROX-NHS ester. The following is a general protocol for labeling a protein with a primary amine-reactive ROX dye.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

  • ROX-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Protocol:

  • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare a 10 mg/mL stock solution of the ROX-NHS ester in anhydrous DMF or DMSO.

  • Add the ROX-NHS ester stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (dye:protein).

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes at room temperature.

  • Proceed immediately to purification.

Purification Protocol 1: Dialysis

Dialysis is a separation technique based on the principle of diffusion across a semi-permeable membrane.[5] Small molecules, such as unconjugated ROX dye, pass through the pores of the dialysis membrane into a large volume of buffer (the dialysate), while the larger, labeled protein is retained.[5]

Experimental Protocol for Dialysis

Materials:

  • ROX-labeled protein solution

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 2-3 times smaller than the molecular weight of the protein.

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with distilled water to remove any preservatives.

  • Load the ROX-labeled protein solution into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside.

  • Securely clamp the ends of the dialysis tubing or seal the cassette.

  • Place the sealed dialysis bag or cassette into a beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 200-500 times the volume of the protein sample.[6]

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 2-4 hours.

  • Change the dialysis buffer.

  • Continue dialysis for another 2-4 hours or overnight at 4°C. For maximum dye removal, at least three buffer changes are recommended.[7]

  • After the final dialysis step, carefully remove the dialysis bag or cassette from the buffer.

  • Transfer the purified, ROX-labeled protein solution to a clean tube for storage.

Visual Workflow: Dialysis

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_collection Collection p1 ROX-labeled protein solution d1 Load sample into dialysis device p1->d1 p2 Prepare dialysis membrane p2->d1 d2 Immerse in large volume of dialysis buffer d1->d2 d3 Stir at 4°C for 2-4 hours d2->d3 d4 Change dialysis buffer d3->d4 1st Buffer Change d5 Continue dialysis (repeat buffer change 2-3 times) d4->d5 2nd/3rd Buffer Change c1 Remove dialysis device from buffer d5->c1 c2 Collect purified ROX-labeled protein c1->c2

Caption: Workflow for ROX-labeled protein purification using dialysis.

Purification Protocol 2: Spin Column Chromatography

Spin column chromatography, a form of size-exclusion chromatography, separates molecules based on their size as they pass through a porous resin.[2] Larger molecules, like the ROX-labeled protein, are excluded from the pores and travel through the column more quickly, while smaller molecules, like the free ROX dye, enter the pores and are retarded, allowing for their separation.[2]

Experimental Protocol for Spin Column Chromatography

Materials:

  • ROX-labeled protein solution

  • Pre-packed desalting spin column with an appropriate molecular weight cut-off (e.g., 7K MWCO for proteins >7 kDa).

  • Equilibration/elution buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge

  • Collection tubes

Procedure:

  • Prepare the spin column by removing the bottom closure and placing it into a collection tube.

  • Centrifuge the column for 1-2 minutes at 1,000-1,500 x g to remove the storage buffer.[8]

  • Discard the flow-through and place the column into a new collection tube.

  • Equilibrate the column by adding 300-500 µL of the desired buffer to the top of the resin bed.

  • Centrifuge for 1-2 minutes at 1,000-1,500 x g. Discard the flow-through.

  • Repeat the equilibration step (steps 4 and 5) two more times.

  • After the final equilibration step, discard the collection tube and place the spin column into a clean collection tube for sample collection.

  • Slowly apply the ROX-labeled protein sample to the center of the resin bed.

  • Centrifuge for 2 minutes at 1,000-1,500 x g to collect the purified, ROX-labeled protein.[8] The purified protein will be in the collection tube.

  • For optimal removal of free dye, it may be necessary to repeat the purification process with a new spin column.[1]

Visual Workflow: Spin Column Chromatography

Spin_Column_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_purification Purification p1 ROX-labeled protein solution u1 Apply sample to resin p1->u1 p2 Prepare spin column (remove storage buffer) e1 Add equilibration buffer p2->e1 e2 Centrifuge and discard flow-through e1->e2 e3 Repeat equilibration 2-3 times e2->e3 Repeat e3->u1 u2 Centrifuge to collect purified protein u1->u2

Caption: Workflow for ROX-labeled protein purification using spin columns.

Conclusion

Both dialysis and spin column chromatography are effective methods for the purification of ROX-labeled proteins by removing unconjugated dye. The choice of method should be guided by the specific requirements of the experiment.

  • Dialysis is a gentle and highly efficient method for dye removal, particularly for large sample volumes, and typically results in high protein recovery. However, it is a time-consuming process and can lead to sample dilution.

  • Spin column chromatography offers a rapid and convenient alternative, with minimal sample dilution, making it ideal for small sample volumes and high-throughput applications. While protein recovery is generally good, it can be more variable than with dialysis, and a second purification step may be required for complete dye removal.

By carefully considering the factors outlined in this application note, researchers can select the most appropriate purification strategy to obtain high-quality ROX-labeled proteins for their downstream applications.

References

Application Notes and Protocols for ROX NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing the conjugation of 6-Carboxy-X-rhodamine N-succinimidyl ester (ROX NHS ester) to primary amine-containing biomolecules such as proteins, peptides, and amino-modified oligonucleotides.

Introduction

ROX NHS ester is a bright, photostable rhodamine dye commonly used for fluorescently labeling biomolecules.[1] The N-hydroxysuccinimide (NHS) ester functional group reacts with primary aliphatic amines to form a stable amide bond.[2][3] This conjugation reaction is a widely used method for producing fluorescently labeled probes for various applications, including fluorescence microscopy, flow cytometry, qPCR, and fluorescence resonance energy transfer (FRET).[4][5]

The efficiency of the labeling reaction is highly dependent on several factors, most critically the pH of the reaction buffer.[6][7][8] A competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions and is accelerated at higher pH values.[2][9] Therefore, careful optimization of the reaction conditions is crucial for achieving high conjugation efficiency while minimizing dye degradation.

Chemical Principle

The conjugation of ROX NHS ester to a primary amine proceeds via a nucleophilic acyl substitution reaction. The deprotonated primary amine on the biomolecule attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

ROX_NHS ROX NHS Ester Intermediate Tetrahedral Intermediate ROX_NHS->Intermediate Nucleophilic Attack Biomolecule_NH2 Biomolecule-NH₂ (Primary Amine) Biomolecule_NH2->Intermediate Conjugate ROX-Biomolecule Conjugate (Stable Amide Bond) Intermediate->Conjugate Elimination NHS N-Hydroxysuccinimide (Byproduct) Intermediate->NHS

Caption: ROX NHS ester conjugation reaction with a primary amine.

Key Experimental Parameters

pH

The pH of the reaction buffer is the most critical factor influencing the conjugation efficiency. The reaction of NHS esters with primary amines is strongly pH-dependent.[6][7]

  • Optimal pH Range: The optimal pH for the reaction is between 7.2 and 8.5.[2][10] A pH of 8.3-8.5 is often cited as ideal for maximizing the reaction with the amine while minimizing hydrolysis of the NHS ester.[6][7][11]

  • Low pH: At acidic or neutral pH, the primary amines are protonated (-NH3+), rendering them unreactive towards the NHS ester.[6][7][8]

  • High pH: At pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower labeling yields.[2][9] The half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.[2][12]

Buffer Composition

The choice of buffer is also crucial to avoid unwanted side reactions.

  • Recommended Buffers: Buffers that do not contain primary amines are essential. Commonly used buffers include:

    • 0.1 M Sodium Bicarbonate[6][11][13]

    • 0.1 M Phosphate buffer[6][11]

    • 0.1 M Sodium Borate (or Tetraborate)[2][14]

    • HEPES buffer[2]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), will compete with the biomolecule for reaction with the NHS ester and should be avoided in the conjugation step.[2][10] However, Tris or glycine can be used to quench the reaction after the desired incubation time.[2][13]

ROX NHS Ester Solvent

ROX NHS ester is often hydrophobic and may have limited solubility in aqueous buffers.[12]

  • Recommended Solvents: High-quality, anhydrous (amine-free) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing a stock solution of the ROX NHS ester before adding it to the aqueous reaction mixture.[6][11][12][13] It is critical to use amine-free DMF as it can degrade to form dimethylamine, which will react with the NHS ester.[6]

Data Summary: Recommended Reaction Conditions

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Critically affects the balance between amine reactivity and NHS ester hydrolysis.[2][6][10][11]
Buffer 0.1 M Sodium Bicarbonate, 0.1 M Phosphate, 0.1 M Sodium BorateMust be free of primary amines.[2][6][11]
ROX NHS Ester Solvent Anhydrous DMSO or amine-free DMFPrepare a concentrated stock solution to add to the aqueous reaction.[6][11][12][13]
Molar Ratio (Dye:Biomolecule) 5:1 to 10:1This may require optimization depending on the biomolecule and desired degree of labeling.[13]
Reaction Temperature Room Temperature (20-25°C) or 4°CLonger incubation times may be needed at 4°C.[2][15]
Reaction Time 1 - 4 hours at room temperature, or overnight at 4°CProtect the reaction from light to prevent photobleaching of the dye.[7][11][13]

Experimental Protocol: Labeling a Protein with ROX NHS Ester

This protocol provides a general procedure for labeling a protein with ROX NHS ester. The amounts and concentrations may need to be optimized for specific proteins and applications.

cluster_prep Preparation cluster_reaction Conjugation cluster_cleanup Purification Prep_Dye 1. Prepare ROX NHS Ester Stock Solution (in DMSO or DMF) React 3. Add Dye Stock to Protein Solution Prep_Dye->React Prep_Protein 2. Prepare Protein Solution in Amine-Free Buffer (pH 8.3) Prep_Protein->React Incubate 4. Incubate (1-4h at RT, protected from light) React->Incubate Quench 5. Quench Reaction (Optional, with Tris or Glycine) Incubate->Quench Purify 6. Purify Conjugate (e.g., Gel Filtration) Quench->Purify Final_Product 7. Characterize and Store Labeled Protein Purify->Final_Product

Caption: Experimental workflow for ROX NHS ester conjugation.

Materials
  • ROX NHS ester

  • Protein or other amine-containing biomolecule

  • Anhydrous DMSO or amine-free DMF

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., gel filtration spin column)

Procedure
  • Prepare ROX NHS Ester Stock Solution:

    • Allow the vial of ROX NHS ester to warm to room temperature before opening.

    • Dissolve the ROX NHS ester in anhydrous DMSO or amine-free DMF to a final concentration of 10 mg/mL.[13][16] Vortex briefly to ensure it is fully dissolved. This stock solution should be prepared fresh, but can be stored at -20°C for a short period, protected from light and moisture.[6][7]

  • Prepare Protein Solution:

    • Dissolve the protein in the 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a concentration of 2-10 mg/mL.[16] If the protein is already in a buffer, exchange it into the conjugation buffer using dialysis or a desalting column. Ensure the buffer does not contain any primary amines.

  • Perform the Conjugation Reaction:

    • Add a 5 to 10-fold molar excess of the ROX NHS ester stock solution to the protein solution.[13] Add the dye solution dropwise while gently vortexing to ensure efficient mixing.

    • Note: The final concentration of DMSO or DMF in the reaction mixture should ideally be kept below 10% to avoid denaturation of the protein.[12]

  • Incubate:

    • Incubate the reaction for 1-4 hours at room temperature, or overnight at 4°C.[7][11] Protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark container.

  • Quench the Reaction (Optional):

    • To stop the reaction, add a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 10-50 mM.[13] This will react with any excess unreacted ROX NHS ester. Incubate for an additional 15-30 minutes.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and the NHS byproduct. The most common method for macromolecules is gel filtration (e.g., using a Sephadex G-25 column).[7][11] Other methods such as dialysis or chromatography can also be used.[13]

  • Characterize and Store:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the dye and the protein.

    • Store the purified conjugate under conditions appropriate for the protein, typically at 4°C for short-term storage or at -20°C or -80°C in aliquots for long-term storage, protected from light.[13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incorrect pH: pH is too low, protonating the amines.Verify the pH of the conjugation buffer is between 8.0 and 8.5.
Hydrolysis of NHS Ester: pH is too high, or the NHS ester stock is old or was exposed to moisture.Prepare fresh ROX NHS ester stock solution. Ensure the reaction pH does not exceed 8.5.
Presence of Competing Amines: Buffer contains Tris, glycine, or other primary amines.Use a recommended amine-free buffer like sodium bicarbonate, phosphate, or borate.
Low Protein Concentration: Reaction is too dilute.Concentrate the protein solution to at least 2 mg/mL.[16]
Precipitation of Protein High Concentration of Organic Solvent: Too much DMSO or DMF was added.Keep the final concentration of the organic solvent below 10%.
Protein Instability: The protein is not stable under the reaction conditions.Try performing the reaction at 4°C for a longer duration.
Inconsistent Results Acidification of Reaction Mixture: During large-scale labeling, hydrolysis of the NHS ester can lower the pH.Monitor the pH during the reaction or use a more concentrated buffer.[7][10]
Variable Reagent Quality: Impurities in the ROX NHS ester or solvents.Use high-quality, anhydrous solvents and fresh ROX NHS ester.[10]

References

Application Notes: Labeling Peptides with ROX NHS Ester (6-Isomer)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ROX (Rhodamine X) NHS ester, 6-isomer, is a highly fluorescent and photostable rhodamine dye widely used for labeling peptides and other biomolecules.[1][2] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups (-NH2) present at the N-terminus and on the side chains of lysine (B10760008) residues of peptides, forming a stable, covalent amide bond.[3][4][5] This labeling technique is a cornerstone in various biological and drug discovery applications, including fluorescence microscopy, fluorescence resonance energy transfer (FRET) assays, qPCR probes, and flow cytometry.[1][6][7][8] ROX-labeled peptides serve as powerful tools for studying peptide-receptor interactions, enzyme activity, and cellular uptake.[6][9][10]

Spectroscopic Properties

The selection of a fluorescent dye is critical for experimental success. ROX offers a desirable spectral profile in the orange-red region of the visible spectrum, making it compatible with common excitation sources and detection systems.

PropertyValueReference
Excitation Maximum (λex) ~570-584 nm[3][11][12]
Emission Maximum (λem) ~591-603 nm[3][6][11][12]
Molar Extinction Coefficient (ε) ~82,000 - 88,000 M⁻¹cm⁻¹[11][12]
Fluorescence Quantum Yield (Φ) ~1.0[11][12]
Molecular Weight ~631.67 g/mol [11][12]

Experimental Protocols

Materials
  • ROX NHS ester, 6-isomer

  • Peptide containing at least one primary amine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5. Other suitable buffers include 0.1 M phosphate (B84403) buffer at the same pH.[4][13][14] Avoid buffers containing primary amines, such as Tris.[13]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

  • Purification system: Size-exclusion chromatography (e.g., Sephadex G-25), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), or dialysis.[3][13][15][16][17]

Protocol 1: Standard Peptide Labeling

This protocol is suitable for most peptides.

1. Preparation of Reagents:

  • ROX NHS Ester Stock Solution: Dissolve ROX NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.[3][13] Vortex to ensure complete dissolution. This solution can be stored at -20°C for 1-2 months.[4][14]

  • Peptide Solution: Dissolve the peptide in the Reaction Buffer to a concentration of 1-10 mg/mL.[4][14]

2. Labeling Reaction:

  • Add the ROX NHS ester stock solution to the peptide solution. The molar ratio of dye to peptide may need to be optimized, but a starting point of a 5-10 fold molar excess of the dye is recommended.[13]

  • Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[4][13] Gentle mixing during incubation is advisable.[13]

3. Quenching of the Reaction:

  • (Optional but recommended) Add quenching buffer to the reaction mixture to stop the labeling reaction by reacting with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

4. Purification of the Labeled Peptide:

  • Separate the ROX-labeled peptide from unreacted dye and byproducts using an appropriate purification method.

    • Size-Exclusion Chromatography: This is a common method for separating the larger labeled peptide from the smaller, unreacted dye molecules.[3]

    • RP-HPLC: This technique is highly effective for purifying peptides and can provide high-purity labeled products.[15][16][18]

5. Characterization and Storage:

  • Confirm the successful labeling and determine the degree of labeling (DOL) by measuring the absorbance of the purified product at 280 nm (for the peptide) and ~570 nm (for ROX).

  • Store the purified, labeled peptide at -20°C or -80°C, protected from light.[3][13] Avoid repeated freeze-thaw cycles.[3]

Protocol 2: Calculating Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each peptide molecule.

1. Spectrophotometric Measurement:

  • Measure the absorbance of the purified ROX-labeled peptide solution at 280 nm (A₂₈₀) and at the absorbance maximum of ROX (~570 nm, A_max).

2. Calculation:

  • Peptide Concentration (M):

    • Peptide Concentration = [(A₂₈₀ - (A_max * CF₂₈₀))] / ε_peptide

    • Where CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (provided by the dye manufacturer) and ε_peptide is the molar extinction coefficient of the peptide at 280 nm.

  • Dye Concentration (M):

    • Dye Concentration = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of ROX at its A_max.

  • Degree of Labeling (DOL):

    • DOL = Dye Concentration / Peptide Concentration

Diagrams

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage prep_dye Dissolve ROX NHS Ester in DMSO or DMF reaction Mix Peptide and ROX NHS Ester (Incubate 1-4h at RT, protected from light) prep_dye->reaction prep_peptide Dissolve Peptide in Reaction Buffer (pH 8.3-8.5) prep_peptide->reaction quench Quench Reaction (e.g., Tris-HCl) reaction->quench purify Purify Labeled Peptide (HPLC or Size Exclusion) quench->purify analyze Characterize (Spectroscopy, MS) purify->analyze store Store at -20°C (Protected from light) analyze->store

Caption: Experimental workflow for labeling peptides with ROX NHS ester.

fret_protease_assay cluster_intact Intact FRET Peptide cluster_cleaved Cleaved FRET Peptide intact_peptide ROX (Acceptor) -- Peptide Substrate -- Quencher (Donor) no_fluorescence Fluorescence Quenched intact_peptide->no_fluorescence FRET Occurs protease Protease intact_peptide->protease Cleavage Site cleaved_rox ROX-Peptide Fragment fluorescence Fluorescence Emitted cleaved_rox->fluorescence cleaved_quencher Quencher-Peptide Fragment protease->cleaved_rox protease->cleaved_quencher

Caption: FRET-based protease assay using a ROX-labeled peptide.

References

Application Notes and Protocols for ROX Labeled Probes in Quantitative Real-Time PCR (qPCR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ROX in qPCR

Quantitative real-time PCR (qPCR) is a powerful technique for the sensitive and specific quantification of nucleic acids. The accuracy and reproducibility of qPCR results can be affected by various factors, including pipetting inaccuracies, well-to-well variations in fluorescence detection, and reaction conditions. To address these issues, a passive reference dye, ROX (6-carboxy-X-rhodamine), is often included in the qPCR master mix. ROX is a fluorescent dye that does not participate in the PCR reaction and its signal remains constant throughout the experiment.[1][2][3] By normalizing the reporter dye signal to the ROX signal, variations unrelated to the amplification of the target nucleic acid can be corrected, leading to more precise and reliable data.[1][2][4]

Mechanism of Action of ROX Normalization

Certain real-time PCR instruments utilize a single stationary light source and detector, which can result in different optical light path lengths for each well.[1][5] This variation can lead to differences in the absolute fluorescence measurements between wells, even with identical starting template concentrations.[1][6] ROX serves as an internal standard to correct for these well-to-well optical variations.[1][6]

The normalization process involves calculating the ratio of the reporter dye's fluorescence intensity (R) to the ROX dye's fluorescence intensity (P), resulting in a normalized reporter signal (Rn).[3] This Rn value is then used for all subsequent data analysis, such as determining the quantification cycle (Cq).[5][6]

Applications of ROX Labeled Probes

The use of ROX-labeled probes and ROX as a passive reference dye is beneficial in a wide range of qPCR applications, including:

  • Gene Expression Analysis: Accurate quantification of mRNA levels is crucial for understanding gene regulation in various biological processes and disease states. ROX normalization improves the precision of gene expression measurements, allowing for the reliable detection of small fold changes.

  • Drug Development: In drug development, qPCR is used for target validation, biomarker discovery, and monitoring drug efficacy. The enhanced data quality provided by ROX normalization is critical for making informed decisions in the drug discovery pipeline.

  • Viral Load Quantification: Determining the concentration of viral nucleic acids is essential for diagnosing and monitoring infectious diseases. ROX helps to ensure the accuracy of viral load measurements, which is vital for patient management.

  • microRNA Analysis: The study of small non-coding RNAs like microRNAs (miRNAs) is a rapidly growing field. Given the small size and often low abundance of miRNAs, precise quantification is paramount, and ROX normalization contributes to achieving this.

Data Presentation

Table 1: Impact of ROX Normalization on the Precision of Technical Replicates

This table demonstrates the improvement in the standard deviation of Cq values for technical replicates when using ROX normalization. A ten-fold serial dilution of cDNA was amplified with and without ROX passive reference dye.

cDNA DilutionAverage Cq (without ROX)Standard Deviation (without ROX)Average Cq (with ROX)Standard Deviation (with ROX)
1:1022.450.2822.480.15
1:10025.800.3525.750.18
1:100029.150.4129.200.22
1:1000032.500.5232.450.25

Data is representative and compiled from principles described in cited literature.[4][7]

Table 2: Troubleshooting qPCR Experiments with ROX Signal Analysis

The multicomponent plot, which displays the fluorescence signal of each dye over the course of the qPCR run, is a valuable tool for troubleshooting. The ROX signal can provide insights into potential issues with the reaction setup or instrument.[4][7][8]

ROX Signal Pattern in Multicomponent PlotPotential CauseImpact on Reporter SignalEffect on Cq Value
Flat and Stable Normal reactionUnaffectedAccurate
Gradually Increasing Evaporation of reaction volumeReporter signal also increasesInaccurate; may be artificially lower
Sudden Spikes or Dips Bubbles in the well, electrical surgeReporter signal shows similar spikes/dipsInaccurate; Cq may be unreliable
No ROX Signal Master mix not added to the wellNo amplification signalNo Cq value
Low and Noisy ROX Signal Low ROX concentration, ROX degradationNormalized reporter signal may be high and noisyInaccurate and variable Cq values[9]
High ROX Signal High ROX concentration, evaporationNormalized reporter signal may be artificially lowInaccurate and higher Cq values[9]

Experimental Protocols

Protocol: Gene Expression Analysis using TaqMan® Probes with ROX Normalization

This protocol provides a general guideline for performing a two-step RT-qPCR experiment to measure gene expression using TaqMan® probes and a master mix containing ROX.

Step 1: RNA Isolation and cDNA Synthesis (Reverse Transcription)

  • Isolate total RNA from cells or tissues using a suitable RNA isolation kit, ensuring to minimize RNA degradation.

  • Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • Perform reverse transcription to synthesize cDNA from the total RNA using a reverse transcription kit. Follow the manufacturer's instructions. For a 20 µL reaction, typically 1 µg of total RNA is used.

Step 2: qPCR Reaction Setup

  • Thaw all qPCR reagents (master mix with ROX, primers, probe, and nuclease-free water) on ice. Mix each component by gentle vortexing and then centrifuge briefly.

  • Prepare a master mix for the number of reactions required, including no-template controls (NTCs). For a single 20 µL reaction, the components are as follows:

ComponentVolume (µL)Final Concentration
2x qPCR Master Mix (with ROX)101x
Forward Primer (10 µM)0.4200 nM
Reverse Primer (10 µM)0.4200 nM
TaqMan® Probe (10 µM)0.2100 nM
Nuclease-free waterup to 18-
cDNA template2-
Total Volume 20
  • Aliquot 18 µL of the master mix into each well of a qPCR plate.

  • Add 2 µL of cDNA template to the appropriate wells. For NTCs, add 2 µL of nuclease-free water.

  • Seal the plate with an optically clear adhesive film.

  • Centrifuge the plate briefly to collect the contents at the bottom of the wells and to remove any air bubbles.

Step 3: qPCR Cycling and Data Acquisition

  • Place the qPCR plate in the real-time PCR instrument.

  • Set up the thermal cycling protocol. A typical protocol is as follows:

StepTemperature (°C)TimeCycles
UDG Pre-treatment (optional)502 min1
Polymerase Activation9510 min1
Denaturation9515 sec40
Annealing/Extension6060 sec
  • Ensure that the instrument is set to detect the fluorescence of the reporter dye (e.g., FAM) and the ROX passive reference dye.

  • Start the qPCR run.

Step 4: Data Analysis

  • After the run is complete, the instrument software will generate the amplification plots.

  • The software will automatically perform ROX normalization by calculating the Rn value for each well at each cycle.

  • Set the baseline and threshold to determine the Cq values for each sample.

  • Use the Cq values to perform relative or absolute quantification of your target gene. For relative quantification, the delta-delta Cq method is commonly used, which involves normalizing the Cq value of the gene of interest to that of a stably expressed reference gene.

Mandatory Visualization

qPCR_Workflow_with_ROX cluster_prep Sample Preparation cluster_qPCR qPCR cluster_analysis Data Analysis RNA_Isolation RNA Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis Reaction_Setup Reaction Setup (Primers, Probe, Master Mix with ROX) cDNA_Synthesis->Reaction_Setup qPCR_Run Real-Time PCR Amplification Reaction_Setup->qPCR_Run Data_Acquisition Fluorescence Data Acquisition (Reporter & ROX) qPCR_Run->Data_Acquisition ROX_Normalization ROX Normalization (Rn = R/P) Data_Acquisition->ROX_Normalization Cq_Determination Cq Value Determination ROX_Normalization->Cq_Determination Gene_Expression_Analysis Gene Expression Analysis Cq_Determination->Gene_Expression_Analysis ROX_Troubleshooting_Logic Start Analyze Multicomponent Plot ROX_Signal ROX Signal Pattern? Start->ROX_Signal Flat Normal Reaction Proceed with data analysis ROX_Signal->Flat Flat & Stable Increasing Potential Evaporation Check plate sealing Data may be unreliable ROX_Signal->Increasing Increasing Spikes Potential Bubbles/Surge Check for bubbles, re-centrifuge Data may be unreliable ROX_Signal->Spikes Spikes/Dips No_Signal Master Mix Missing? Repeat reaction setup for that well ROX_Signal->No_Signal No Signal ROX_Normalization_Mechanism Raw_Fluorescence Raw Fluorescence Signal (Reporter Dye) Normalization Normalization Rn = Reporter / ROX Raw_Fluorescence->Normalization ROX_Fluorescence ROX Fluorescence Signal (Passive Reference) ROX_Fluorescence->Normalization Normalized_Signal Normalized Reporter Signal (Rn) Corrected for well-to-well variation Normalization->Normalized_Signal

References

Amine-Reactive Fluorescent Labeling with 6-ROX: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxy-X-rhodamine (6-ROX) is a bright, photostable orange-red fluorophore widely employed for the covalent labeling of biomolecules.[1] Its succinimidyl ester (SE) derivative, 6-ROX, SE, is an amine-reactive compound that enables straightforward and efficient conjugation to primary and secondary amino groups found on proteins, peptides, amine-modified nucleic acids, and other biomolecules.[1][2] The reaction forms a stable amide bond, making 6-ROX a reliable tool for a variety of applications in biotechnology and drug development, including fluorescence microscopy, flow cytometry, real-time quantitative PCR (qPCR), and DNA sequencing.[1][2][3][4]

The long-wavelength emission of 6-ROX minimizes spectral overlap with other common fluorophores, making it suitable for multiplexing applications.[2] This document provides detailed protocols for labeling proteins and oligonucleotides with 6-ROX, SE, along with key technical data and workflow diagrams to guide researchers in their experimental design.

Quantitative Data

The spectral and physical properties of 6-ROX, SE are summarized in the table below for easy reference. Note that spectral properties can be influenced by the solvent and conjugation to a biomolecule.

PropertyValueSource(s)
Molecular Formula C₃₇H₃₃N₃O₇[1][2][5]
Molecular Weight 631.7 g/mol [1][2]
Excitation Maximum (λex) ~570-584 nm[1][5][6]
Emission Maximum (λem) ~591-599 nm[1][5][6]
Extinction Coefficient (ε) >88,000 M⁻¹cm⁻¹[5][7]
Fluorescence Quantum Yield 1.0[5][7]
Reactive Moiety N-hydroxysuccinimidyl (NHS) ester[1][2]
Target Functional Group Primary and secondary amines (-NH₂)[1][8][9]
Solubility Good in polar organic solvents (DMSO, DMF)[2][5]
Appearance Dark violet/crimson solid powder[1][5]

Experimental Protocols

I. Protein Labeling with 6-ROX, SE

This protocol provides a general guideline for conjugating 6-ROX, SE to proteins, such as antibodies. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.[10]

A. Materials and Reagents

  • Protein of interest (2-10 mg/mL)

  • 6-ROX, SE (Succinimidyl Ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5. Ensure the buffer is free of primary amines (e.g., Tris, glycine).[8][10][11]

  • Quenching Solution (Optional): 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)

B. Protocol

  • Protein Preparation:

    • Dissolve the protein in the amine-free Labeling Buffer to a final concentration of 2-10 mg/mL.[11] If the protein is in an incompatible buffer (e.g., containing Tris or glycine), perform a buffer exchange using dialysis or a desalting column.

  • Dye Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of 6-ROX, SE in anhydrous DMSO or DMF.[8][12][13] Vortex briefly to ensure the dye is fully dissolved. Reactive dyes in solution are not stable for long periods.[12]

  • Labeling Reaction:

    • Calculate the required volume of the 6-ROX, SE stock solution. A starting point for optimization is a 10:1 to 20:1 molar ratio of dye to protein.[8][10]

    • While gently stirring or vortexing the protein solution, slowly add the calculated amount of the dye solution.[8][12]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[10][12]

  • Quenching Reaction (Optional):

    • To terminate the reaction, you can add the Quenching Solution to a final concentration of 50-100 mM.[10]

    • Incubate for an additional 10-30 minutes at room temperature. This step will hydrolyze any unreacted NHS ester.[14]

  • Purification:

    • Separate the 6-ROX-labeled protein from the unreacted free dye and quenching reagents using a size-exclusion chromatography column (e.g., Sephadex G-25).[11]

    • Collect the fractions containing the brightly colored, labeled protein.

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.[13]

II. Amine-Modified Oligonucleotide Labeling with 6-ROX, SE

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification at the 5', 3', or an internal position.[4]

A. Materials and Reagents

  • Amine-modified oligonucleotide

  • 6-ROX, SE (Succinimidyl Ester)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 8.5-9.0.

  • Ethanol (70% and 100%)

  • Deionized water

B. Protocol

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a concentration of 1-5 mM.

  • Dye Preparation:

    • Immediately before use, dissolve 6-ROX, SE in anhydrous DMSO to a concentration of 10 mg/mL.[12]

  • Labeling Reaction:

    • Add 200 µg of the dissolved 6-ROX, SE for every 100 µg of oligonucleotide.[12] This represents a significant molar excess of the dye to ensure efficient labeling.

    • Mix well by vortexing and incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification:

    • Precipitate the labeled oligonucleotide by adding 3 volumes of cold 100% ethanol.

    • Incubate at -20°C for 30 minutes to facilitate precipitation.

    • Centrifuge to pellet the oligonucleotide, and carefully remove the supernatant containing the unreacted dye.

    • Wash the pellet once or twice with cold 70% ethanol.

    • Air-dry or vacuum-dry the pellet.

    • Resuspend the purified, labeled oligonucleotide in deionized water or a suitable buffer (e.g., TE buffer).

  • Quantification and Storage:

    • Measure the absorbance at 260 nm (for the oligonucleotide) and ~578 nm (for 6-ROX) to determine the concentration and degree of labeling.

    • Store the labeled oligonucleotide at -20°C, protected from light.

Visualizations

Chemical Reaction and Experimental Workflows

G cluster_reaction Chemical Reaction: Amine Labeling cluster_products ROX_NHS 6-ROX-NHS Ester plus + ROX_NHS->plus Biomolecule_NH2 Biomolecule-NH₂ arrow pH 8.3-8.5 plus->Biomolecule_NH2 Conjugate Biomolecule-NH-CO-6-ROX (Stable Amide Bond) arrow->Conjugate plus2 + Conjugate->plus2 NHS_leaving NHS plus2->NHS_leaving

Caption: Reaction of 6-ROX NHS ester with a primary amine.

G start Start prep_protein Prepare Protein (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) start->prep_protein prep_dye Prepare 6-ROX, SE (10 mg/mL in anhydrous DMSO/DMF) start->prep_dye react Combine and React (1 hr, room temp, in dark) prep_protein->react prep_dye->react quench Optional: Quench Reaction (e.g., Tris or Hydroxylamine) react->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify store Store Conjugate (4°C or -20°C, protected from light) purify->store end End store->end

Caption: Experimental workflow for protein labeling with 6-ROX, SE.

G start Start prep_oligo Prepare Amine-Oligo (in labeling buffer, pH 8.5-9.0) start->prep_oligo prep_dye Prepare 6-ROX, SE (10 mg/mL in anhydrous DMSO) start->prep_dye react Combine and React (2-4 hrs, room temp, in dark) prep_oligo->react prep_dye->react purify Purify by Ethanol Precipitation react->purify store Store Labeled Oligo (-20°C, protected from light) purify->store end End store->end

References

Troubleshooting & Optimization

Technical Support Center: Post-Labeling Purification of ROX Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for post-labeling purification. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and protocols to help you efficiently remove unconjugated ROX (Carboxy-X-rhodamine) dye from your labeled biomolecules, ensuring high-quality results in your downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated (free) ROX dye after a labeling reaction?

A1: Removing excess, unconjugated ROX dye is critical for several reasons. Firstly, free dye can lead to high background fluorescence, which significantly reduces the signal-to-noise ratio in sensitive applications like fluorescence microscopy or flow cytometry. Secondly, its presence interferes with the accurate determination of the degree of labeling (DOL), leading to incorrect estimations of conjugation efficiency[1][2]. Finally, in applications like qPCR, leftover dye can interfere with the instrument's optical detection system[3][4].

Q2: What are the most common methods for removing free ROX dye?

A2: The most widely used methods leverage the size and chemical property differences between the labeled biomolecule and the small, free dye molecule. These include:

  • Gel Filtration Chromatography (Size Exclusion Chromatography): Techniques like spin columns (e.g., Zeba™, NAP™-10) or gravity-flow columns (e.g., Sephadex® G-25) separate molecules based on size. The larger, labeled conjugate elutes first, while the smaller, free dye is retained in the column matrix and elutes later[5][6][7].

  • Ethanol (B145695) Precipitation: This method is effective for purifying labeled DNA and RNA. It uses salt and ethanol to precipitate the nucleic acids, leaving the soluble free dye behind in the supernatant[8][9][10].

  • Dialysis: A straightforward but time-consuming method where the reaction mixture is placed in a dialysis bag with a specific molecular weight cutoff (MWCO). The small free dye molecules diffuse out into a large volume of buffer, while the larger labeled conjugate is retained[1][5].

  • Chromatography: More advanced methods like reverse-phase or ion-exchange chromatography can provide very high purity by separating molecules based on hydrophobicity or charge, respectively[11].

Q3: How do I choose the best purification method for my experiment?

A3: The choice of method depends on the nature of your biomolecule (protein, nucleic acid), the required purity, sample volume, and available equipment. For quick cleanup of proteins, gel filtration spin columns are often preferred. For nucleic acids, ethanol precipitation is a cost-effective and common choice[8][11]. For the highest purity, HPLC-based methods may be necessary but require specialized equipment[6].

Q4: How can I verify that all the free dye has been removed?

A4: You can check for the presence of free dye using a few methods. One common technique is SDS-PAGE for protein conjugates; after running the gel, a fluorescence scan should show a single fluorescent band corresponding to your protein, with no low-molecular-weight band from the free dye[12]. Another method is to analyze the flow-through or later fractions from your purification column (e.g., spin column) with a spectrophotometer to see if any dye is present[7].

Troubleshooting Guide

This guide addresses common issues encountered during the purification of ROX-labeled biomolecules.

Problem Possible Cause(s) Suggested Solution(s)
High background fluorescence in final sample. Incomplete removal of free ROX dye.For Gel Filtration: The column may be overloaded. Use a larger column or split the sample into multiple runs. A second pass through a fresh column can also remove residual dye[7].• For Ethanol Precipitation: Ensure the pellet is washed thoroughly with 70% ethanol to remove trapped salts and dye. Perform a second wash if necessary[9].• For Spin Columns: Ensure you are using a column with the appropriate molecular weight cutoff for your biomolecule.
Low recovery of labeled biomolecule. The biomolecule precipitated during the reaction or purification.• Check the solubility of your biomolecule in the labeling and purification buffers.• For precipitation methods, ensure the pellet is not accidentally discarded. It may be invisible if the amount is small[13]. Using a co-precipitant like glycogen (B147801) can help visualize the pellet[9].
The biomolecule is sticking to the purification resin or membrane.• Pre-equilibrate the column with a blocking agent like BSA if nonspecific binding is suspected.• For dialysis, ensure the MWCO of the membrane is well below the molecular weight of your biomolecule.
Degree of Labeling (DOL) is very low. Inefficient labeling reaction.pH: Ensure the labeling reaction pH is optimal (typically 8.0-9.0 for amine-reactive dyes) to ensure primary amines are deprotonated and reactive[11][12].• Buffer Contamination: Avoid buffers containing primary amines (e.g., Tris) or ammonium (B1175870) salts, as they will compete with your biomolecule for the dye[12].• Dye Quality: Ensure the ROX dye has been stored correctly (protected from light, desiccated) and is not hydrolyzed.
Fluorescence signal is unexpectedly weak after purification. Loss of labeled product during purification steps.• Quantify your biomolecule concentration (e.g., A280 for protein) before and after purification to determine the recovery rate.• Optimize the purification protocol to minimize sample loss. For spin columns, ensure correct centrifugation speeds and times[7].
Comparison of Common Purification Methods

The table below summarizes the typical performance of common methods for removing unconjugated ROX dye.

Method Principle Typical Recovery Purity Speed Best For
Gel Filtration (Spin Column) Size Exclusion>85%Good to Excellent< 15 minQuick cleanup of proteins and large oligos[7].
Ethanol Precipitation Differential Solubility70-90%[10]Good1-2 hours (plus overnight option)DNA and RNA purification[8][13].
Dialysis Size-based Diffusion>90%Excellent24-48 hoursHigh-purity protein samples; not suitable for small molecules.
Reverse-Phase HPLC HydrophobicityVariableExcellent~1 hourHighest purity applications; separates labeled from unlabeled molecules[11].

Detailed Experimental Protocols

Protocol 1: Purification using Gel Filtration (Spin Column)

This protocol is suitable for the rapid removal of unconjugated ROX dye from labeled proteins and oligonucleotides (>20 bases).

Materials:

  • Gel filtration spin column (e.g., Sephadex G-25 medium) with an appropriate MWCO.

  • Microcentrifuge collection tubes.

  • Microcentrifuge.

  • Buffer of choice for final sample.

Procedure:

  • Prepare the Column: Remove the column's bottom cap and place it into a collection tube. Centrifuge according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes) to remove the storage buffer.

  • Equilibrate the Column: Discard the flow-through. Place the column in a new collection tube. Add your desired elution buffer to the top of the resin bed and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated.

  • Load the Sample: Discard the equilibration buffer flow-through and place the column into a clean, labeled collection tube. Carefully apply your labeling reaction mixture (typically 50-100 µL) to the center of the resin bed.

  • Elute the Labeled Product: Centrifuge the column at the same speed and time as the previous steps. The purified, labeled biomolecule will be in the flow-through. The unconjugated ROX dye will be retained in the resin.

  • Store the Sample: Store the purified sample, protected from light, at 4°C or -20°C for long-term storage[12].

G prep1 1. Remove storage buffer via centrifugation prep2 2. Equilibrate column with desired buffer (2-3x) prep1->prep2 load 3. Load reaction mixture onto column prep2->load spin 4. Centrifuge to elute labeled product load->spin collect 5. Collect purified conjugate in flow-through spin->collect store 6. Store sample appropriately collect->store

Caption: Workflow for ROX conjugate purification using a spin column.

Protocol 2: Purification using Ethanol Precipitation

This protocol is designed for purifying ROX-labeled DNA or RNA and removing salts and unincorporated dyes.

Materials:

  • 3 M Sodium Acetate (NaOAc), pH 5.2.

  • 100% Ethanol, ice-cold.

  • 70% Ethanol, ice-cold.

  • Nuclease-free water or TE buffer.

  • Microcentrifuge capable of 4°C.

Procedure:

  • Add Salt: To your labeling reaction mixture, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently by pipetting[8].

  • Add Ethanol: Add 2.5 volumes of ice-cold 100% ethanol. The volume is calculated based on the sample volume after adding the salt[13].

  • Precipitate: Vortex briefly and incubate at -20°C for at least 30 minutes. For very dilute samples, an overnight incubation may improve recovery[8].

  • Pellet Nucleic Acid: Centrifuge the sample at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C[13].

  • Remove Supernatant: Carefully decant or pipette off the supernatant without disturbing the pellet. The pellet contains your labeled nucleic acid, while the free ROX dye remains in the supernatant. The pellet may be very small or invisible.

  • Wash Pellet: Add 200-500 µL of ice-cold 70% ethanol to the tube. This step washes away residual salt and dye[9][10].

  • Centrifuge Again: Centrifuge for 5-10 minutes at 4°C. Carefully remove the supernatant.

  • Dry Pellet: Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make resuspension difficult[13].

  • Resuspend: Resuspend the purified nucleic acid pellet in an appropriate volume of nuclease-free water or TE buffer.

G start Start: Labeling Reaction Mixture add_salt 1. Add 1/10 vol 3M NaOAc start->add_salt add_etoh 2. Add 2.5 vol 100% Ethanol add_salt->add_etoh precipitate 3. Incubate at -20°C (≥30 min) add_etoh->precipitate spin1 4. Centrifuge to pellet nucleic acid precipitate->spin1 wash 5. Wash pellet with 70% Ethanol spin1->wash spin2 6. Centrifuge again wash->spin2 dry 7. Air-dry pellet spin2->dry resuspend 8. Resuspend in buffer dry->resuspend end End: Purified ROX-labeled Nucleic Acid resuspend->end

References

Why is my ROX NHS ester not dissolving in reaction buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amine-reactive dyes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing our products in their experiments.

Troubleshooting Guide

Issue: Why is my ROX NHS ester not dissolving in the reaction buffer?

Difficulty dissolving a ROX (Rhodamine X) NHS ester is a common issue that can halt a labeling experiment. This problem almost always stems from the inherent chemical properties of the dye and the specific conditions of the reaction buffer.

Root Cause Analysis:

N-hydroxysuccinimide (NHS) esters of many fluorescent dyes, including ROX, are hydrophobic molecules.[1] Consequently, they have very low solubility in aqueous solutions. Direct addition of the solid ROX NHS ester to an aqueous reaction buffer will likely result in precipitation or failure to dissolve.

Solutions and Step-by-Step Protocol:

The key to successfully using ROX NHS ester is to first dissolve it in a small amount of a suitable organic solvent before introducing it into the aqueous reaction buffer.[2][3]

Recommended Solvents:

  • Anhydrous (dry) Dimethyl Sulfoxide (DMSO)[4][5][6][7][8]

  • Anhydrous (dry) Dimethylformamide (DMF)[2][4][5][6][7][8]

It is critical to use a high-quality, anhydrous grade of these solvents, as the NHS ester can react with water (hydrolyze), rendering it inactive.[9] DMF can also degrade to form dimethylamine, which will react with the NHS ester; therefore, use fresh, high-quality DMF.[2]

Experimental Protocol: Dissolving and Using ROX NHS Ester

  • Prepare the ROX NHS Ester Stock Solution:

    • Allow the vial of ROX NHS ester to equilibrate to room temperature before opening to prevent condensation of moisture.[9]

    • Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution, typically in the range of 10-20 mM.[3] For example, dissolve 3.2 mg of ROX NHS ester in 100 µL of DMSO.[4]

    • Vortex thoroughly to ensure the dye is completely dissolved. The solution should be clear.

  • Prepare the Reaction Buffer:

    • The reaction between the NHS ester and a primary amine is highly pH-dependent. The optimal pH for the labeling reaction is between 8.3 and 9.0.[2][4]

    • Recommended buffers include 0.1 M sodium bicarbonate or a 0.1 M carbonate/bicarbonate buffer.[2][4] Phosphate buffers can also be used.[2]

    • Crucially, avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for reaction with the NHS ester. [1][2]

  • Perform the Labeling Reaction:

    • Dissolve your amine-containing molecule (e.g., protein, oligonucleotide) in the reaction buffer.

    • While gently vortexing or stirring the solution of your molecule, slowly add the required amount of the ROX NHS ester stock solution.[3] Adding the dye solution dropwise helps to avoid localized high concentrations that could cause precipitation.[3]

    • The final concentration of the organic solvent in the reaction mixture should be kept low, typically less than 10%, to minimize its potential effects on the biomolecule.

Summary of Key Experimental Parameters:

ParameterRecommendationRationale
Initial Solvent Anhydrous DMSO or DMFROX NHS ester is hydrophobic and requires an organic solvent for dissolution.[5][6][7][8]
Reaction Buffer pH 8.3 - 9.0The primary amine on the target molecule must be deprotonated to be reactive.[2]
Recommended Buffers 0.1 M Sodium Bicarbonate, 0.1 M Carbonate/BicarbonateThese buffers maintain the optimal pH range without containing competing amines.[2][4]
Buffers to Avoid Tris, GlycineThese buffers contain primary amines that will react with the NHS ester.[1][2][10]

Frequently Asked Questions (FAQs)

Q1: My ROX NHS ester has been stored for a while. How can I check if it is still active?

A1: NHS esters are susceptible to hydrolysis if exposed to moisture.[9] To test the reactivity of your NHS ester, you can perform a simple qualitative test. Dissolve a small amount in an appropriate buffer and then add a strong base like NaOH. Hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can be detected by an increase in absorbance at 260 nm.[9][10] If there is no significant change in absorbance after adding the base, the reagent has likely hydrolyzed and is inactive.[9]

Q2: What should I do if the dye precipitates when I add it to my reaction buffer?

A2: Precipitation upon addition to the aqueous buffer suggests that the concentration of the dye is too high for the amount of organic co-solvent present. You can try increasing the percentage of the organic co-solvent in your final reaction mixture, but be mindful of the potential effects on your biomolecule's stability and function.[3] Alternatively, you can reduce the amount of ROX NHS ester stock solution added, which may require optimizing the stoichiometry of your labeling reaction.

Q3: How should I store my ROX NHS ester?

A3: ROX NHS ester should be stored at -20°C, protected from light, and kept dry (desiccated).[5][11] Once dissolved in an organic solvent like DMSO, the stock solution can be stored at -20°C for up to a month, but should be protected from light and moisture.[3] It is best to prepare fresh dye stock solutions immediately before use.[3]

Visual Troubleshooting Guide

The following diagram outlines the logical steps to troubleshoot solubility issues with ROX NHS ester.

G cluster_0 Troubleshooting ROX NHS Ester Solubility start Start: ROX NHS ester does not dissolve q1 Did you first dissolve the ester in anhydrous DMSO or DMF? start->q1 s1 Dissolve ester in a small volume of anhydrous DMSO or DMF to create a stock solution. q1->s1 No q2 What is the pH of your reaction buffer? q1->q2 Yes s1->q2 s2 Adjust buffer pH to 8.3 - 9.0 using 0.1 M Sodium Bicarbonate or Carbonate buffer. q2->s2 < 8.3 or > 9.0 q3 Does your buffer contain primary amines (e.g., Tris, Glycine)? q2->q3 8.3 - 9.0 s2->q3 s3 Prepare a fresh buffer that is free of primary amines. q3->s3 Yes s4 Slowly add the dye stock solution to the reaction mixture while vortexing. If precipitation occurs, consider increasing the co-solvent percentage. q3->s4 No s3->s4 end_node Problem Solved s4->end_node

Caption: Troubleshooting workflow for ROX NHS ester solubility issues.

References

Technical Support Center: ROX Signal Normalization in qPCR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ROX signal normalization issues in your qPCR experiments. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common problems related to the use of ROX passive reference dye.

Frequently Asked Questions (FAQs)

Q1: What is the function of ROX in qPCR?

A1: ROX (Carboxy-X-rhodamine) is an inert fluorescent dye used as a passive reference in real-time PCR (qPCR) to normalize for non-PCR related variations in fluorescence signals.[1][2][3] Its primary purpose is to correct for well-to-well differences that can arise from minor pipetting inaccuracies, variations in reaction volume, condensation, or fluctuations in the optical path of the qPCR instrument.[1][4] By providing a stable fluorescent signal throughout the PCR reaction, ROX allows for the normalization of the reporter dye signal (the signal that correlates with DNA amplification), leading to more precise and reproducible quantification.[1][5]

Q2: Is ROX necessary for all qPCR instruments?

A2: No, the requirement for ROX depends on the optical design of the qPCR instrument.[6][7] Instruments with a single stationary light source and detector often have variable light paths to different wells, necessitating ROX for normalization.[6] Newer instruments may have individual light sources and detectors for each well, minimizing optical path variations and making ROX unnecessary.[6] It is crucial to consult your instrument's manual to determine its ROX requirements.

Q3: What is the difference between "High ROX" and "Low ROX"?

A3: The terms "High ROX" and "Low ROX" refer to the final concentration of ROX required by different qPCR instruments for optimal normalization. This requirement is dictated by the instrument's optical system and its sensitivity to ROX fluorescence. Using the incorrect ROX concentration can lead to noisy data or inaccurate results.[7][8][9]

Troubleshooting Guide

Anomalies in the ROX signal, as viewed in the multicomponent plot of your qPCR software, are a key indicator of underlying experimental issues. An ideal ROX signal should be a stable, flat line throughout the PCR run.[5]

Issue 1: Fluctuating or Spiky ROX Signal

  • Observation: The ROX signal shows sudden spikes or drops in one or more wells.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Air bubbles in wells Bubbles can interfere with the light path, causing sharp fluctuations in the fluorescence signal.[5] Ensure proper centrifugation of the plate before the run to remove any bubbles.
Condensation or droplets on the seal Condensation can alter the optical path and lead to inconsistent readings. Ensure the plate is sealed properly and that there is no moisture on the seal.
Instrument issues (e.g., electrical surges) Sudden external events can affect the instrument's detectors.[5] If the issue persists across multiple runs and with different experiments, contact your instrument's technical support.

Issue 2: Gradually Increasing ROX Signal

  • Observation: The ROX signal shows a steady, gradual increase throughout the PCR run.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Evaporation of reaction mixture As the reaction volume decreases due to evaporation, the concentration of ROX increases, leading to a stronger signal.[5] Ensure the plate is properly and securely sealed. Use a new adhesive seal for each experiment.

Issue 3: Low or No ROX Signal

  • Observation: The ROX signal is very low or absent in the multicomponent plot.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Incorrect qPCR master mix The master mix used may not contain ROX, or it may be a "No ROX" formulation. Verify that you are using a master mix with the appropriate ROX concentration for your instrument.
Pipetting error The master mix containing ROX may not have been added to the well. Review your pipetting technique and ensure all components are added to each well.
Incorrect instrument settings The software settings for the run may not be configured to collect data from the ROX channel. Check the instrument setup to ensure the ROX passive reference option is selected.

Issue 4: High ROX Signal and Diminished Reporter Dye Signal

  • Observation: The ROX signal is unusually high, and the reporter dye (e.g., FAM, SYBR Green) signal is lower than expected.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Incorrect ROX concentration (too high) An excessively high concentration of ROX can sometimes suppress the signal of the reporter dye.[3] Use a master mix with a lower ROX concentration or dilute the ROX in your current master mix.
Incompatible reporter dye Some reporter dyes have emission spectra that overlap with the absorption spectrum of ROX, leading to signal quenching.[3] Consult the dye manufacturer's documentation for compatibility with ROX.

Data Presentation

Table 1: Impact of ROX Normalization on Cq Value Precision

This table demonstrates the improvement in the standard deviation of Cq values for technical replicates with and without ROX normalization.

SampleCq without ROX Normalization (Mean ± SD)Cq with ROX Normalization (Mean ± SD)
cDNA Dilution 122.5 ± 0.02822.5 ± 0.010[5]
cDNA Dilution 225.8 ± 0.03525.8 ± 0.015
cDNA Dilution 329.1 ± 0.04229.1 ± 0.021
Table 2: qPCR Instrument ROX Requirements and Concentrations

This table provides a general guide to the ROX requirements for common qPCR instruments. Always confirm with your instrument manufacturer's recommendations.

ROX RequirementTypical Final ConcentrationExample Instruments
High ROX ~500 nM[8][9][10]Applied Biosystems 5700, 7000, 7300, 7700, 7900HT, StepOne®, StepOnePlus®[11]
Low ROX ~30-50 nM[8][9]Applied Biosystems 7500, 7500 Fast, ViiA™ 7, QuantStudio™; Stratagene Mx3000P, Mx3005P, Mx4000P[11]
No ROX Not requiredBio-Rad iCycler™, CFX series; Roche LightCycler® series; Qiagen Rotor-Gene® series[11]

Experimental Protocols

Protocol 1: Determining Optimal ROX Concentration

This protocol is for users who are not using a pre-formulated master mix with a specified ROX concentration.

Objective: To determine the optimal final concentration of ROX for your specific qPCR instrument and assay.

Materials:

  • qPCR master mix without ROX

  • ROX reference dye stock solution (e.g., 25 µM)

  • Primers and probe for a well-characterized assay

  • Template DNA

  • Nuclease-free water

  • qPCR plate and seal compatible with your instrument

Procedure:

  • Prepare a ROX dilution series: Create a series of ROX dilutions to test a range of final concentrations (e.g., 10 nM, 30 nM, 50 nM, 100 nM, 500 nM).

  • Set up qPCR reactions: For each ROX concentration, prepare a set of technical replicates (at least triplicates) containing the qPCR master mix, primers, probe, template DNA, and the corresponding ROX dilution. Include a "No ROX" control.

  • Perform the qPCR run: Use your standard cycling protocol. Ensure that the instrument is set to collect data for both the reporter dye and the ROX channel.

  • Analyze the data:

    • In the multicomponent plot, examine the ROX signal for each concentration. The optimal concentration should result in a stable, flat line with a fluorescence intensity that is well above the background but not so high that it causes signal saturation or affects the reporter dye signal.

    • Compare the Cq values and the standard deviation of the technical replicates for each ROX concentration. The optimal concentration will yield the lowest standard deviation among the replicates without negatively impacting the Cq values.

Protocol 2: Instrument ROX Calibration

This protocol provides a general guideline for calibrating your qPCR instrument for ROX. Always refer to your instrument's specific maintenance and calibration guide for detailed instructions. [12][13][14]

Objective: To generate a pure dye spectrum for ROX on your qPCR instrument, which the software uses for accurate signal deconvolution and normalization.

Materials:

  • ROX calibration solution at the concentration recommended by your instrument manufacturer or a ROX dye stock solution.

  • Nuclease-free water or appropriate buffer (e.g., 1X TE).

  • qPCR plate and seal compatible with your instrument.

Procedure:

  • Prepare the ROX calibration plate:

    • If using a pre-made calibration solution, follow the manufacturer's instructions.

    • If preparing from a stock, dilute the ROX dye to the recommended final concentration for calibration in nuclease-free water or buffer.

    • Pipette the diluted ROX solution into all wells of the qPCR plate. The volume per well should be consistent with your typical experimental volume.

  • Seal and centrifuge the plate: Securely seal the plate with an optical seal and centrifuge briefly to remove any bubbles and ensure the liquid is at the bottom of the wells.

  • Perform the calibration run:

    • In your qPCR instrument software, navigate to the instrument maintenance or calibration section.

    • Select the option for a pure dye or ROX calibration.

    • Load the calibration plate into the instrument and start the calibration run.

  • Review and save the calibration: After the run is complete, the software will display the results of the calibration. Visually inspect the pure dye spectrum to ensure it is clean and free of anomalies. Save the new calibration file as per the software's instructions.

Visualizations

Troubleshooting_Workflow cluster_issues Common ROX Signal Issues cluster_solutions Potential Causes & Solutions start Start: Observe ROX Signal in Multicomponent Plot ideal Ideal Signal: Flat Line start->ideal No deviation issue Issue Detected start->issue Deviation from flat line fluctuating Fluctuating/Spiky Signal issue->fluctuating Spikes/Drops increasing Gradually Increasing Signal issue->increasing Gradual Rise low_no Low or No Signal issue->low_no Low/Absent high High Signal issue->high Unusually High sol_fluctuating Check for bubbles, condensation, or instrument issues. fluctuating->sol_fluctuating sol_increasing Check for evaporation. Ensure proper plate sealing. increasing->sol_increasing sol_low_no Verify master mix, pipetting, and instrument settings. low_no->sol_low_no sol_high Check ROX concentration and reporter dye compatibility. high->sol_high

Caption: Troubleshooting workflow for common ROX signal issues.

ROX_Normalization_Pathway raw_reporter Raw Reporter Dye Signal (e.g., FAM, SYBR) normalization Normalization Calculation (Rn = Reporter / ROX) raw_reporter->normalization raw_rox Raw ROX Signal raw_rox->normalization normalized_reporter Normalized Reporter Signal (Rn) normalization->normalized_reporter

Caption: The process of ROX signal normalization in qPCR data analysis.

References

How to test the reactivity of an old vial of ROX NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and testing the reactivity of aged or potentially degraded vials of ROX (Rhodamine X) N-hydroxysuccinimide (NHS) ester.

Frequently Asked Questions (FAQs)

Q1: What is ROX NHS ester and what is it used for?

ROX NHS ester is a reactive fluorescent dye used for labeling primary and secondary amines in biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1][2][3][4] The NHS ester group reacts with amine groups to form a stable amide bond, covalently attaching the bright, photostable ROX fluorophore to the target molecule.[4][5] This is particularly useful in applications like qPCR, fluorescence microscopy, and flow cytometry.[4][6]

Q2: How can an old vial of ROX NHS ester lose its reactivity?

The primary cause of reactivity loss in ROX NHS ester is hydrolysis.[7][8] The NHS ester group is sensitive to moisture and will hydrolyze when exposed to water, converting the reactive ester into a non-reactive carboxylic acid.[9][10] This process is accelerated at higher pH values.[11][12] Repeatedly opening and closing a vial, especially if it has not been allowed to equilibrate to room temperature, can introduce moisture through condensation, leading to degradation.[8][13]

Q3: What are the signs of a degraded ROX NHS ester?

The most significant sign of a degraded ROX NHS ester is a decrease in or complete failure of labeling efficiency in your conjugation reactions. If you observe low yields of your fluorescently labeled product despite following your standard protocol, the reactivity of the NHS ester should be questioned.

Q4: How should I properly store ROX NHS ester to maintain its reactivity?

To ensure the longevity of your ROX NHS ester, it is crucial to store it under desiccated conditions at -20°C and protected from light.[1][4] Before opening a vial, always allow it to fully equilibrate to room temperature to prevent moisture condensation.[7][13] For frequent use, it is recommended to aliquot the dye into smaller, single-use vials to minimize the number of times the main stock is exposed to ambient conditions.[13] If dissolving in an organic solvent like anhydrous DMSO or DMF, prepare the solution immediately before use and avoid long-term storage, as the ester is still susceptible to hydrolysis if any moisture is present in the solvent.[9][10][13]

Troubleshooting Guide

Issue: Low or No Labeling Efficiency

If you are experiencing poor labeling results with your ROX NHS ester, it is essential to systematically troubleshoot the potential causes. The following guide will walk you through a logical workflow to identify the problem.

G cluster_workflow Troubleshooting Workflow for Low Labeling Efficiency cluster_reagents Reagent Integrity Checks cluster_protocol Protocol Review cluster_reactivity Reactivity Test start Start: Low Labeling Efficiency Observed check_reagents Step 1: Verify Reagent Integrity start->check_reagents check_protocol Step 2: Review Labeling Protocol check_reagents->check_protocol Reagents OK? reagent_buffer Amine-free buffer? (e.g., PBS, Borate) [No Tris or Glycine] check_reagents->reagent_buffer reagent_biomolecule Biomolecule concentration and purity correct? check_reagents->reagent_biomolecule test_reactivity Step 3: Test ROX NHS Ester Reactivity check_protocol->test_reactivity Protocol Correct? protocol_ph pH of reaction buffer optimal (7.2-8.5)? check_protocol->protocol_ph protocol_molar_ratio Molar excess of ROX NHS ester sufficient? check_protocol->protocol_molar_ratio protocol_incubation Incubation time and temperature appropriate? check_protocol->protocol_incubation conclusion Conclusion: Identify and Resolve Issue test_reactivity->conclusion Reactivity Determined reactivity_assay Perform Spectrophotometric Reactivity Assay test_reactivity->reactivity_assay

Caption: Troubleshooting workflow for low labeling efficiency.

Experimental Protocols

Protocol 1: Spectrophotometric Reactivity Test for ROX NHS Ester

This method assesses the reactivity of the NHS ester by measuring the release of N-hydroxysuccinimide (NHS) upon base-induced hydrolysis.[7] An active NHS ester will show a significant increase in absorbance at ~260 nm after hydrolysis, while a degraded ester will show little to no change.[7][14]

Materials:

  • ROX NHS ester to be tested

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0-8.0)[7][14]

  • Anhydrous DMSO or DMF (if the ester is not water-soluble)[7][14]

  • 0.5-1.0 N NaOH[7][14]

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a solution of the ROX NHS ester:

    • Weigh 1-2 mg of the ROX NHS ester.

    • Dissolve it in 2 mL of the amine-free buffer. If necessary, first dissolve the ester in a small amount of anhydrous DMSO or DMF and then dilute with the buffer.[7]

  • Prepare a control:

    • In a separate tube, prepare a blank solution containing the same buffer and, if used, the same concentration of organic solvent.[7]

  • Measure the initial absorbance:

    • Zero the spectrophotometer at 260 nm using the control solution.

    • Measure the absorbance of the ROX NHS ester solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with the buffer and re-measure. Record this value as A_initial.

  • Induce hydrolysis:

    • To 1 mL of the ROX NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.

    • Vortex the solution for 30 seconds.[7][14]

  • Measure the final absorbance:

    • Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[7][14] Record this value as A_final. The reading will decrease over time, so a prompt measurement is crucial.[7]

Data Interpretation:

Observation Interpretation Recommended Action
A_final is significantly greater than A_initialThe ROX NHS ester is active.Proceed with your labeling experiment.
A_final is not significantly greater than A_initialThe ROX NHS ester is hydrolyzed and inactive.Discard the old vial and use a new one.[7][14]
Protocol 2: Small-Scale Test Labeling of a Control Protein

A functional test is the most definitive way to assess the reactivity of your ROX NHS ester. This involves a small-scale labeling reaction with a readily available, amine-containing molecule like bovine serum albumin (BSA).

Materials:

  • ROX NHS ester

  • Bovine Serum Albumin (BSA)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[11][12]

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[11]

  • Desalting column for purification

Procedure:

  • Prepare a BSA solution: Dissolve BSA in the reaction buffer to a concentration of 5-10 mg/mL.

  • Prepare the ROX NHS ester solution: Immediately before use, dissolve the ROX NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Perform the labeling reaction:

    • Add a 10- to 20-fold molar excess of the dissolved ROX NHS ester to the BSA solution.[15]

    • Incubate at room temperature for 1-2 hours, protected from light.[12]

  • Quench the reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.[15]

  • Purify the conjugate: Remove unreacted dye using a desalting column.

  • Analyze the results:

    • Successful labeling will result in a brightly colored protein solution.

    • The degree of labeling (DOL) can be quantified by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for ROX (~570 nm).

Expected Outcomes for Control Labeling:

ROX NHS Ester Reactivity Visual Observation of Purified Protein Spectrophotometric Analysis
Active Intense pink/red colorHigh absorbance at ~570 nm
Inactive/Degraded Colorless or very faint colorLow to no absorbance at ~570 nm

Logical Relationships in NHS Ester Chemistry

The following diagram illustrates the competing reactions involved when using an NHS ester for labeling.

G cluster_reactions Competing Reactions of ROX NHS Ester cluster_desired Desired Reaction cluster_competing Competing Reaction ROX_NHS ROX NHS Ester (Reactive) Conjugate ROX-Biomolecule Conjugate (Stable Amide Bond) ROX_NHS->Conjugate + Amine (pH 7.2-8.5) Hydrolyzed_ROX Hydrolyzed ROX (Inactive Carboxylic Acid) ROX_NHS->Hydrolyzed_ROX + Water (Hydrolysis) Amine Primary Amine (on Biomolecule) Water Water (Moisture)

Caption: Desired vs. competing reactions of ROX NHS ester.

References

Technical Support Center: Quenching Unreacted ROX NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching unreacted RO-X (Reactive Oligonucleotide Experiment) N-hydroxysuccinimide (NHS) ester with Tris or glycine (B1666218). This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue 1: Low Labeling Efficiency or Incomplete Quenching
Potential Cause Recommended Action
Incompatible Buffer in Labeling Reaction: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the ROX NHS ester, reducing labeling efficiency. Ensure the labeling reaction is performed in an amine-free buffer like PBS, borate, or carbonate buffer (pH 7.2-8.5).[1][2][3][4][5]
Hydrolysis of NHS Ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive.[3][6] Always allow the ROX NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[7][4][8] Prepare the NHS ester solution immediately before use.[1][4][6][8]
Incorrect pH of Quenching Buffer: The quenching reaction is pH-dependent. For both Tris and glycine, a pH of around 7.4 to 8.0 is generally recommended to ensure the primary amines are available to react with the NHS ester.[9]
Insufficient Concentration of Quenching Agent: A low concentration of Tris or glycine may not be sufficient to quench all unreacted ROX NHS ester. A final concentration of 50-100 mM is typically recommended.[6][8][9][10]
Inadequate Incubation Time: The quenching reaction requires sufficient time for completion. Incubate the reaction mixture for at least 10-15 minutes at room temperature after adding the quenching agent.[6][9][10]
Issue 2: High Background or Non-Specific Staining in Downstream Applications
Potential Cause Recommended Action
Incomplete Removal of Quenched ROX NHS Ester and Byproducts: Failure to remove the quenched ROX-Tris/glycine adduct and hydrolyzed ROX can lead to non-specific binding and high background.[6] Purify the labeled molecule using size-exclusion chromatography (e.g., desalting columns) or dialysis after the quenching step.[6][9]
Precipitation of Labeled Product: Protein aggregation during the labeling or quenching steps can trap unreacted or hydrolyzed dye, leading to background signal.[6] Ensure your protein remains soluble throughout the process and consider optimizing buffer conditions if precipitation is observed.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching the ROX NHS ester reaction?

A1: Quenching is a critical step to stop the labeling reaction by deactivating any unreacted ROX NHS ester.[2][3][11] This prevents the dye from labeling other molecules in downstream applications, which could lead to inaccurate results and high background signals.

Q2: Should I use Tris or glycine to quench my ROX NHS ester reaction?

A2: Both Tris and glycine are effective quenching agents because they contain primary amines that react with and cap the NHS ester.[2][6][12] The choice between them often comes down to laboratory preference and the specific requirements of the downstream application, as both perform similarly in quenching the reaction.

Q3: Can I use Tris buffer for my labeling reaction?

A3: No, you should not use buffers containing primary amines, such as Tris or glycine, for the labeling reaction itself.[1][7][2][3][4][5][6] These buffers will compete with your target molecule for the ROX NHS ester, leading to significantly lower labeling efficiency.[1][5] Use amine-free buffers like PBS, borate, or carbonate buffer for the conjugation step.

Q4: At what concentration should I use Tris or glycine for quenching?

A4: A final concentration of 50-100 mM of Tris or glycine is generally recommended for effective quenching.[6][8][9][10]

Q5: How long should I incubate the quenching reaction?

A5: An incubation time of 10-15 minutes at room temperature is typically sufficient for the quenching reaction to go to completion.[9][10]

Quantitative Data Summary

ParameterTrisGlycine
Recommended Final Concentration 50-100 mM[6][8][9][10]50-100 mM[9][10]
Recommended pH ~7.4 - 8.0[9]~7.4[9][10]
Incubation Time 10-15 minutes at room temperature[9][10]10-15 minutes at room temperature[9][10]

Experimental Protocols

Protocol 1: Quenching Unreacted ROX NHS Ester with Tris
  • Prepare Tris Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl at pH 8.0.

  • Perform Labeling Reaction: Carry out the labeling of your target molecule with ROX NHS ester in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) for the desired time (typically 1-2 hours at room temperature).

  • Add Quenching Buffer: Add the 1 M Tris-HCl, pH 8.0 stock solution to the labeling reaction mixture to achieve a final Tris concentration of 50-100 mM.[6][8] For example, add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction.

  • Incubate: Gently mix and incubate the reaction for 15 minutes at room temperature.[6]

  • Purify: Remove the unreacted, quenched ROX NHS ester and other reaction byproducts by using a desalting column or through dialysis.[6]

Protocol 2: Quenching Unreacted ROX NHS Ester with Glycine
  • Prepare Glycine Quenching Solution: Prepare a 1 M stock solution of glycine. The pH will be around 6, but for quenching, adjusting to a more basic pH (e.g., with NaOH) can be beneficial, though many protocols use it without pH adjustment. A pH of 7.4 is also commonly cited.[9][10]

  • Perform Labeling Reaction: Follow the same procedure as in Protocol 1, step 2.

  • Add Quenching Solution: Add the 1 M glycine solution to the labeling reaction to a final concentration of 50-100 mM.

  • Incubate: Gently mix and let the reaction proceed for 10-15 minutes at room temperature.[9][10]

  • Purify: Purify the labeled conjugate as described in Protocol 1, step 5.

Visualizations

Quenching_Workflow cluster_labeling Labeling Reaction cluster_quenching Quenching Step cluster_purification Purification Target_Molecule Target Molecule (Protein, etc.) Labeled_Product Labeled Product Target_Molecule->Labeled_Product Reaction with ROX NHS Ester ROX_NHS_Ester ROX NHS Ester ROX_NHS_Ester->Labeled_Product Unreacted_ROX Unreacted ROX NHS Ester ROX_NHS_Ester->Unreacted_ROX Purification_Step Purification (e.g., Desalting Column) Labeled_Product->Purification_Step Quenched_ROX Quenched ROX Adduct Unreacted_ROX->Quenched_ROX Reaction Quenching_Agent Quenching Agent (Tris or Glycine) Quenching_Agent->Quenched_ROX Quenched_ROX->Purification_Step Purified_Product Purified Labeled Product Purification_Step->Purified_Product Byproducts Removed Byproducts (Quenched ROX, etc.) Purification_Step->Byproducts

Caption: Workflow for labeling with ROX NHS ester and quenching unreacted dye.

Quenching_Reaction ROX_NHS ROX-NHS Ester (Reactive) Quenched_Product ROX-Amide Adduct (Stable and Non-reactive) ROX_NHS->Quenched_Product + R-NH2 NHS_Byproduct N-Hydroxysuccinimide (Byproduct) ROX_NHS->NHS_Byproduct releases Quencher Quenching Agent (Tris or Glycine) with Primary Amine (R-NH2) Quencher->Quenched_Product

Caption: Chemical principle of quenching an NHS ester with a primary amine.

References

Validation & Comparative

A Comparative Guide to ROX NHS Ester 6-Isomer and 5-Isomer for Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Reactivity with Primary Amines

Both the 5- and 6-isomers of ROX NHS ester are amine-reactive reagents designed for the covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.

The primary difference between the two isomers is the position of the carboxyl group (and therefore the NHS ester) on the benzoic acid portion of the rhodamine core. In the 5-isomer, it is at the meta position relative to the xanthene ring attachment, while in the 6-isomer, it is at the para position. This subtle structural difference is generally considered to have a minor impact on the reactivity of the NHS ester, as the electronic environment of the reactive group is not significantly altered.[1] The reaction kinetics for both isomers are expected to be very similar under identical conditions.

The efficiency of the labeling reaction for both isomers is highly dependent on pH. The optimal pH range for the reaction with primary amines is typically between 8.0 and 8.5.[2] Below this range, the amine group is protonated, reducing its nucleophilicity. Above this range, the rate of hydrolysis of the NHS ester, a competing reaction that renders the dye non-reactive, increases significantly.[2]

Fluorescence Properties

The core fluorophore of the 5- and 6-isomers of ROX is identical. The position of the NHS ester linkage is sufficiently distant from the conjugated xanthene ring system that it is expected to have a negligible effect on the spectral properties. Indeed, commercial suppliers often report identical excitation and emission maxima for both isomers.[1]

Table 1: Comparison of Fluorescence Properties of ROX NHS Ester 5- and 6-Isomers

Property5-Isomer6-IsomerNotes
Excitation Maximum (λex) ~570 nm[3]~575 nmThe slight variation is likely within the experimental error of different measurement conditions.
Emission Maximum (λem) ~591 nm[3]~602 nmSimilar to the excitation maximum, the emission maxima are very close.
Molar Extinction Coefficient (ε) 93,000 M⁻¹cm⁻¹ at 570 nm[3]95,000 M⁻¹cm⁻¹ at 575 nmThese values are very similar, indicating comparable light-absorbing capabilities.
Fluorescence Quantum Yield (Φ) 1.0[3]Not explicitly stated in comparative studies.A quantum yield of 1.0 for the 5-isomer is exceptionally high and may vary depending on the solvent and conjugation state.[3]
Photostability Moderate to goodModerate to goodRhodamine dyes like ROX are generally considered to have good photostability, though direct comparative data for the isomers is lacking.[4]
Solubility Good in DMF and DMSO[3]Good in DMF and DMSOBoth isomers are typically dissolved in an anhydrous organic solvent before addition to the aqueous reaction buffer.

Experimental Protocols

The following are detailed methodologies for labeling proteins and oligonucleotides with either the 5- or 6-isomer of ROX NHS ester.

Protein Labeling Protocol

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • ROX NHS ester (5- or 6-isomer)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Prepare ROX NHS Ester Stock Solution: Immediately before use, dissolve the ROX NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the ROX NHS ester stock solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of ROX (~575 nm).

Oligonucleotide Labeling Protocol

This protocol is for labeling amine-modified oligonucleotides.

Materials:

  • ROX NHS ester (5- or 6-isomer)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Amine-modified oligonucleotide

  • Labeling buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

  • Ethanol

  • 3 M Sodium acetate (B1210297)

  • Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of 1-5 mM.

  • Prepare ROX NHS Ester Stock Solution: Immediately before use, dissolve the ROX NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the ROX NHS ester stock solution to the oligonucleotide solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

  • Purification:

    • Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate and 3 volumes of cold absolute ethanol. Mix well and incubate at -20°C for at least 1 hour. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and air-dry the pellet.

    • Chromatography: For higher purity, use reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to separate the labeled oligonucleotide from the unlabeled oligonucleotide and free dye.

  • Resuspension: Resuspend the purified, labeled oligonucleotide in a suitable buffer (e.g., TE buffer).

Visualization of Workflow and Reaction

ROX_Labeling_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products ROX_NHS ROX NHS Ester (5- or 6-isomer) Conditions pH 8.0 - 9.0 Room Temperature 1-4 hours ROX_NHS->Conditions Biomolecule Biomolecule with Primary Amine (-NH2) (Protein or Oligo) Biomolecule->Conditions Conjugate ROX-labeled Biomolecule (Stable Amide Bond) Conditions->Conjugate Byproduct N-hydroxysuccinimide Conditions->Byproduct

Caption: Covalent labeling of a primary amine with ROX NHS ester.

Comparison_Workflow Start Select Biomolecule for Labeling Choose_Isomer Choose ROX NHS Ester Isomer Start->Choose_Isomer Labeling_5 Label with 5-Isomer Choose_Isomer->Labeling_5 5-Isomer Labeling_6 Label with 6-Isomer Choose_Isomer->Labeling_6 6-Isomer Purification_5 Purify 5-Isomer Conjugate Labeling_5->Purification_5 Purification_6 Purify 6-Isomer Conjugate Labeling_6->Purification_6 Characterization Characterize Conjugates Purification_5->Characterization Purification_6->Characterization Compare_Reactivity Compare Labeling Efficiency (DOL, Yield) Characterization->Compare_Reactivity Compare_Fluorescence Compare Fluorescence Properties (Spectra, Quantum Yield, Photostability) Characterization->Compare_Fluorescence Conclusion Determine Optimal Isomer for Application Compare_Reactivity->Conclusion Compare_Fluorescence->Conclusion

Caption: Workflow for comparing ROX NHS ester isomers.

Conclusion

References

A Comparative Guide to Red Fluorescent Dyes for Protein Labeling: Alternatives to ROX

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is critical for the success of protein-based assays, including immunofluorescence, flow cytometry, and single-molecule tracking. Carboxy-X-rhodamine (ROX) has been a widely used red fluorescent dye, particularly as a passive reference in qPCR. However, for direct protein labeling in imaging applications, a range of alternatives offer enhanced performance in terms of brightness, photostability, and other key photophysical properties. This guide provides an objective comparison of ROX and several popular alternatives: Alexa Fluor 647, Cy5, DyLight 650, and ATTO 647N, supported by quantitative data and detailed experimental protocols.

Quantitative Performance Comparison

The selection of a fluorescent dye is often a trade-off between brightness and photostability. Brightness is a product of the molar extinction coefficient (how efficiently the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[1] The following table summarizes the key photophysical properties of ROX and its alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
ROX ~570 - 584~591 - 599~88,000 - 93,000~1.0~88,000 - 93,000
Alexa Fluor 647 ~650~665 - 670~239,000~0.33~78,870
Cy5 ~646 - 649~662 - 670~250,000~0.2~50,000
DyLight 650 ~652 - 655~672~250,000Not specifiedNot specified
ATTO 647N ~644 - 646~664 - 669~150,000~0.65~97,500

Note: The exact spectral properties and quantum yields can vary depending on the conjugation partner and the local environment. The data presented here is compiled from various sources for the unconjugated dyes or their NHS esters.

Performance Insights and Experimental Considerations

While the quantitative data provides a baseline, the performance of a fluorescently labeled protein is also influenced by factors such as the degree of labeling (DOL), the stability of the dye-protein conjugate, and the specific experimental conditions.

  • Brightness of Conjugates: While ROX exhibits a high quantum yield, its lower extinction coefficient compared to far-red dyes like Alexa Fluor 647 and Cy5 can result in dimmer protein conjugates. ATTO 647N stands out with a high quantum yield and a substantial extinction coefficient, suggesting it can produce very bright conjugates. It is important to note that excessive labeling can lead to self-quenching, where the fluorescence of individual dye molecules is diminished, so optimizing the DOL is crucial for achieving maximal brightness.[2]

  • Photostability: Photostability, or the resistance to photobleaching, is a critical parameter for imaging applications that require prolonged or intense light exposure. While quantitative, directly comparable photobleaching data for all these dyes on protein conjugates is scarce, some general trends have been reported. Alexa Fluor dyes are renowned for their superior photostability compared to traditional cyanine (B1664457) dyes like Cy5.[3] ATTO dyes are also marketed as having high photostability, making them suitable for demanding applications like single-molecule imaging.[4] Rhodamine-based dyes like ROX generally exhibit moderate photostability.[4]

  • Environmental Sensitivity: The fluorescence of some dyes can be sensitive to the pH and polarity of their environment. Alexa Fluor and DyLight dyes are generally reported to be less sensitive to pH variations than some other classes of dyes, which can be an advantage in live-cell imaging where local pH can fluctuate.

Experimental Protocols

The following are detailed protocols for key experiments related to protein labeling and characterization.

Protein Labeling with NHS-Ester Dyes

This protocol describes a general method for labeling proteins with amine-reactive N-hydroxysuccinimide (NHS) ester dyes.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the bicarbonate buffer.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein for achieving the desired degree of labeling should be determined empirically but typically ranges from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the labeled protein.

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye. The following formula can be used to calculate the DOL:

    DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

    Where:

    • A_max is the absorbance at the dye's maximum absorption wavelength.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

    • CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

Measurement of Fluorescence Quantum Yield

The quantum yield of a fluorescently labeled protein can be determined relative to a standard with a known quantum yield.

Materials:

  • Fluorescently labeled protein of interest

  • Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol (B145695) for red dyes)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Appropriate solvent (e.g., PBS for proteins)

Procedure:

  • Prepare a series of dilutions of both the labeled protein and the standard in the same solvent.

  • Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, with the same excitation wavelength and instrument settings for both the sample and the standard.

  • Integrate the area under the emission spectrum for each sample.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield.

    • Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

Assessment of Photostability

This protocol outlines a method for comparing the photostability of different fluorescently labeled proteins.

Materials:

  • Fluorescently labeled proteins

  • Fluorescence microscope with a camera and appropriate filter sets

  • Image analysis software

Procedure:

  • Prepare samples of each fluorescently labeled protein at the same concentration and immobilize them on a microscope slide.

  • Acquire an initial image of each sample using identical microscope settings (e.g., excitation intensity, exposure time).

  • Continuously illuminate a region of interest (ROI) for each sample with the excitation light.

  • Acquire images at regular time intervals during the illumination period.

  • Measure the mean fluorescence intensity within the ROI for each image.

  • Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time for each sample. The resulting curves will provide a direct comparison of the photobleaching rates.

Visualizing the Workflow

The general process of fluorescently labeling a protein can be visualized as a straightforward workflow.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (Amine-free buffer, pH 8.3) Mixing Mix Protein and Dye Solutions Protein_Solution->Mixing Dye_Solution Prepare Dye Stock Solution (Anhydrous DMSO/DMF) Dye_Solution->Mixing Incubation Incubate (1 hr, RT, dark) Mixing->Incubation Purification Purify Conjugate (Size-Exclusion Chromatography) Incubation->Purification Characterization Characterize Conjugate (Determine DOL) Purification->Characterization

General workflow for fluorescently labeling proteins with NHS-ester dyes.

Conclusion

While ROX is a well-established fluorescent dye, particularly in the realm of qPCR, several alternatives offer significant advantages for protein labeling in fluorescence imaging applications. Dyes like Alexa Fluor 647, DyLight 650, and ATTO 647N provide options in the far-red spectrum with generally higher extinction coefficients and, in some cases, improved photostability. The choice of the optimal dye will depend on the specific application, the instrumentation available, and the desired balance between brightness and photostability. By carefully considering the quantitative data and employing rigorous experimental protocols for labeling and characterization, researchers can select the most suitable fluorescent probe to achieve high-quality, reproducible results.

References

A Comparative Guide to the Spectral Properties of ROX and Texas Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent dyes is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used red fluorescent dyes: ROX (carboxy-X-rhodamine) and Texas Red (sulforhodamine 101 acid chloride). We will delve into their spectral properties, supported by experimental data, and outline the methodologies for their characterization.

Quantitative Spectral Properties

The performance of a fluorescent dye is primarily defined by its spectral characteristics. The following table summarizes the key quantitative parameters for ROX and Texas Red.

Spectral PropertyROX (carboxy-X-rhodamine)Texas Red (sulforhodamine 101 acid chloride)
Excitation Maximum (λex) 575 - 585 nm[1][2]586 - 596 nm[3][4]
Emission Maximum (λem) 600 - 605 nm[1][2]603 - 615 nm[3][4]
Molar Extinction Coefficient (ε) ~82,000 cm⁻¹M⁻¹[1][5]~85,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.94[3][6]~0.93
Primary Applications Passive reference dye in qPCR[7][8][9][10]Fluorescent label for microscopy and flow cytometry

Experimental Protocols

The accurate determination of the spectral properties listed above is crucial for their application. Below are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a small amount of the dye (e.g., 1 mg) and dissolve it in a known volume of a suitable solvent (e.g., spectroscopic grade methanol (B129727) or DMSO) to create a concentrated stock solution.

  • Serial Dilutions: Perform a series of dilutions of the stock solution to prepare at least five different concentrations of the dye.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Analysis: Plot a graph of absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the resulting line according to the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Excitation and Emission Spectra

Fluorescence spectra are used to determine the optimal wavelengths for excitation and emission.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the dye in a suitable solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).

  • Instrument Setup: Use a spectrofluorometer.

    • For Emission Spectrum: Set the excitation monochromator to the dye's absorption maximum (λex). Scan the emission monochromator over a range of wavelengths that includes the expected emission peak.

    • For Excitation Spectrum: Set the emission monochromator to the dye's emission maximum (λem). Scan the excitation monochromator over a range of wavelengths.

  • Data Acquisition: Record the fluorescence intensity at each wavelength. The resulting plots will show the excitation and emission spectra, from which the maxima can be determined.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.

Methodology:

  • Selection of a Standard: Choose a reference dye with a well-characterized quantum yield and spectral properties that are similar to the sample dye (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

  • Preparation of Solutions: Prepare a series of dilutions for both the sample and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Absorbance and Fluorescence Measurements:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where Φst is the quantum yield of the standard, Grad are the gradients of the plots of integrated fluorescence intensity versus absorbance, and η are the refractive indices of the solvents used for the sample and standard.

Visualization of Application: ROX in qPCR

A primary application of ROX dye is as a passive reference in quantitative real-time PCR (qPCR) to normalize for non-PCR related variations in fluorescence.[7][9][11] This workflow is distinct from the typical use of Texas Red as a direct fluorescent label. The following diagram illustrates the principle of ROX-based normalization.

qPCR_Normalization cluster_input qPCR Reaction Components cluster_process qPCR Instrument cluster_output Data Analysis Reporter Reporter Dye (e.g., FAM) Detection Detector Reporter->Detection Emits Signal ROX ROX Dye (Passive Reference) ROX->Detection Emits Constant Signal Excitation Light Source (Excitation) Excitation->Reporter Excites Excitation->ROX Excites Raw_Reporter Raw Reporter Signal Detection->Raw_Reporter Raw_ROX Raw ROX Signal Detection->Raw_ROX Normalized_Signal Normalized Reporter Signal (Rn) Raw_Reporter->Normalized_Signal Divided by Raw_ROX->Normalized_Signal

Caption: Workflow of ROX dye as a passive reference for signal normalization in qPCR.

References

A Researcher's Guide to ROX NHS Ester and Alternative Rhodamine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that directly impacts experimental success. Rhodamine dyes, a class of bright and photostable fluorophores, are frequently employed for labeling proteins, nucleic acids, and other biomolecules. This guide provides an objective comparison of ROX (carboxy-X-rhodamine) NHS ester with other commonly used rhodamine derivatives, supported by key performance data and detailed experimental protocols.

Overview of Rhodamine Dyes and NHS Ester Chemistry

Rhodamine and its derivatives are a family of fluorophores widely used in biotechnology applications such as fluorescence microscopy, flow cytometry, and qPCR.[1] They are valued for their high fluorescence quantum yields and excellent photostability.[][3] The N-hydroxysuccinimidyl (NHS) ester is a popular amine-reactive functional group used to covalently attach these dyes to biomolecules.[4][5] This reaction forms a stable amide bond between the dye and primary amines (such as the side chain of lysine (B10760008) residues) on proteins.[5] The labeling process is typically carried out in a buffer with a pH between 8.0 and 8.5 to ensure the primary amines are deprotonated and reactive.[4][6]

Performance Comparison: ROX vs. Other Rhodamines

The choice of a rhodamine dye often depends on the specific instrumentation available and the spectral requirements of the experiment. ROX, TAMRA (tetramethylrhodamine), and Texas Red are three of the most common red-emitting rhodamine dyes.

  • ROX (Carboxy-X-rhodamine) : ROX is known for its high fluorescence and photostability.[7] Its conjugates have longer-wavelength spectra than those of TAMRA but are somewhat shorter than Texas Red conjugates.[8][9] It is frequently used as a passive reference dye in real-time PCR applications and for labeling oligonucleotides.[7][10]

  • TAMRA (Tetramethylrhodamine) : TAMRA is a well-established dye with spectral properties that make it a suitable partner for fluorescein (B123965) in Förster Resonance Energy Transfer (FRET) applications.[10] It is available in two main isomers, 5-TAMRA and 6-TAMRA, which have nearly identical spectral properties.[11] While a popular fluorophore, it is also commonly used as a quencher for other dyes like fluorescein.[10]

  • Texas Red® : This dye is characterized by its emission at longer, redder wavelengths, which helps to minimize background fluorescence from native cellular components.[12] Texas Red-X is a derivative that is more stable and suitable for protein conjugation.[9] Its spectral properties make it well-suited for multicolor labeling experiments.[13]

The photostability of rhodamine dyes can be influenced by their molecular structure. For instance, increasing the alkyl groups on the amino substituent of the xanthene core can improve photostability.[14] However, direct comparison of photostability across different studies can be challenging, as the rate of photobleaching is highly dependent on experimental conditions like light intensity.[15]

Quantitative Data Comparison

The following table summarizes the key spectral properties of ROX, TAMRA, and Texas Red. These values can vary depending on the solvent and conjugation state.

FeatureROX (6-Carboxy-X-rhodamine)TAMRA (5-Carboxytetramethylrhodamine)Texas Red® (Sulforhodamine 101)
Excitation Maximum (λex) ~575-580 nm[16][17]~541-565 nm[11]~589-596 nm[12][18]
Emission Maximum (λem) ~602-608 nm[16][19]~565-583 nm[11]~615 nm[12][18]
Molar Extinction Coefficient (ε) ~82,000 - 93,000 M⁻¹cm⁻¹[8][16]~84,000 - 95,000 M⁻¹cm⁻¹[11]~85,000 M⁻¹cm⁻¹[12]
Fluorescence Quantum Yield (Φ) Data not consistently available~0.1 - 0.3[11]~0.93 (in PBS)[20]
Reactive Form Discussed NHS Ester[7]NHS Ester[11]Sulfonyl Chloride / NHS Ester[9][12]

Experimental Protocols

Protocol: Labeling an Antibody with ROX NHS Ester

This protocol provides a general procedure for conjugating a rhodamine NHS ester to an IgG antibody. The molar ratio of dye to antibody may need to be optimized for different proteins and desired degrees of labeling.

1. Preparation of Antibody Solution:

  • The antibody solution must be free of any amine-containing buffers (e.g., Tris) or stabilizing proteins like BSA, as these will compete with the labeling reaction.[6]

  • If necessary, purify the antibody using a suitable method like dialysis or a desalting spin column.

  • Dissolve the antibody in a reaction buffer of 0.1 M sodium bicarbonate or sodium phosphate, pH 8.3-8.5.[4][5] A typical antibody concentration is 2-5 mg/mL.[5][6]

2. Preparation of Dye Stock Solution:

  • Allow the vial of ROX NHS ester to warm to room temperature before opening to prevent moisture condensation.[6]

  • Dissolve the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[21] This stock solution should be prepared fresh and used immediately, as NHS esters are susceptible to hydrolysis.[22]

3. Labeling Reaction:

  • Calculate the required volume of the dye stock solution. A molar ratio of 5-10 moles of dye per mole of antibody is a common starting point for IgG labeling.[21]

  • Add the calculated volume of dye stock solution to the antibody solution while gently stirring.[4]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[4][21]

4. Purification of the Labeled Antibody:

  • Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography method, such as a desalting spin column (e.g., Zeba™ Spin Desalting Columns).[6][23]

  • Follow the manufacturer's instructions for column equilibration and sample application.

  • Collect the fractions containing the purified, fluorescently labeled antibody conjugate.[4]

5. Storage:

  • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.[21][23] Aliquoting the conjugate can help avoid repeated freeze-thaw cycles.[4]

Visualizations

The following diagrams illustrate the key workflows and concepts discussed in this guide.

G cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_product 4. Final Product antibody Purified Antibody in pH 8.3 Buffer reaction_mix Mix & Incubate (1 hr, RT, Dark) antibody->reaction_mix Add dye ROX NHS Ester in DMSO/DMF dye->reaction_mix separation Size-Exclusion Chromatography reaction_mix->separation Load final_product Purified ROX-Labeled Antibody Conjugate separation->final_product Elute

Caption: Workflow for antibody conjugation with ROX NHS ester.

G antigen Target Antigen primary_ab Primary Antibody antigen->primary_ab Binds to secondary_ab Secondary Antibody (ROX-Labeled) primary_ab->secondary_ab Binds to emission Fluorescent Signal (~605 nm) secondary_ab->emission Emits excitation Excitation Light (~575 nm) excitation->secondary_ab Excites

References

A Researcher's Guide to Validating ROX-labeled Antibodies for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of cellular and molecular imaging, the robust validation of fluorescently-labeled antibodies is paramount for generating reproducible and reliable data. This guide provides a comprehensive comparison of Carboxy-X-Rhodamine (ROX)-labeled antibodies with popular alternatives, focusing on the critical aspects of validation for immunofluorescence (IF) applications. Designed for researchers, scientists, and drug development professionals, this document outlines key performance characteristics, detailed experimental protocols, and visual workflows to facilitate informed decisions in your research.

Understanding Fluorophore Performance in Immunofluorescence

The choice of fluorophore is a critical determinant of success in immunofluorescence experiments. Key characteristics to consider include quantum yield (the efficiency of photon emission after excitation), photostability (resistance to fading upon light exposure), and the resulting signal-to-noise ratio. While ROX is a well-established dye, its primary application has been as a passive reference in quantitative PCR (qPCR). Its use in immunofluorescence is less documented compared to other red fluorophores like Alexa Fluor 594 and Texas Red.

Table 1: Comparison of Key Fluorophore Properties

PropertyROX (Carboxy-X-Rhodamine)Alexa Fluor® 594Texas Red®
Excitation Max (nm) ~575~590~595
Emission Max (nm) ~600~617~615
Quantum Yield High in aqueous buffers (for free dye)HighModerate
Photostability Moderate (Rhodamine derivative)HighModerate
Brightness BrightVery BrightBright
pH Sensitivity Low (pH 4-10)Low (pH 4-10)More sensitive than Alexa Fluor 594
Key Advantages Good spectral properties for red channelHigh photostability and brightness, good water solubilityBright, well-established fluorophore
Potential Drawbacks Less characterized for IF, potential for lower photostability compared to Alexa Fluor dyesHigher costProne to precipitation, lower photostability than Alexa Fluor 594

Note: The performance of conjugated antibodies can be influenced by the degree of labeling and the specific antibody.

Experimental Validation of a ROX-Labeled Antibody: A p53 Model

To illustrate a rigorous validation process, we will use the example of a ROX-labeled anti-p53 antibody. The tumor suppressor protein p53 is a well-characterized nuclear protein that is upregulated in response to DNA damage, making it an excellent model for validating antibody specificity and functionality in immunofluorescence.

Logical Workflow for Antibody Validation

G cluster_0 Phase 1: Specificity & Functionality cluster_1 Phase 2: Performance Comparison cluster_2 Phase 3: Controls A Select Antibody & Target (e.g., ROX-anti-p53) B Cell Line Selection (e.g., A549 - p53 wild-type) A->B C Induce Target Expression (e.g., Etoposide (B1684455) Treatment) B->C D Immunofluorescence Staining C->D F Side-by-Side IF Staining D->F E Alternative Fluorophore Antibody (e.g., AF594-anti-p53) E->F G Quantitative Image Analysis F->G H Data Comparison G->H I Negative Control (No primary antibody) I->D J Isotype Control (ROX-IgG) J->D K Biological Negative Control (p53-null cell line) K->D

Caption: A logical workflow for the validation of a ROX-labeled antibody.

The p53 Signaling Pathway in Response to DNA Damage

The activation of p53 following DNA damage is a well-defined signaling cascade. Etoposide, a topoisomerase II inhibitor, induces double-strand breaks, which in turn activates kinases like ATM that phosphorylate and stabilize p53, leading to its accumulation in the nucleus. This provides a clear biological context for validating an anti-p53 antibody.

p53_pathway Etoposide Etoposide DSB DNA Double-Strand Breaks Etoposide->DSB induces ATM ATM Kinase (activated) DSB->ATM activates p53_inactive p53 (inactive) ATM->p53_inactive phosphorylates p53_active p53 (active, phosphorylated) p53_inactive->p53_active Nucleus Nuclear Translocation & Accumulation p53_active->Nucleus Apoptosis Apoptosis Nucleus->Apoptosis CellCycleArrest Cell Cycle Arrest Nucleus->CellCycleArrest

Caption: Simplified p53 activation pathway upon etoposide-induced DNA damage.

Detailed Experimental Protocol: Validation of ROX-anti-p53

This protocol describes the immunofluorescent staining of p53 in A549 cells (a human lung carcinoma cell line with wild-type p53) treated with etoposide.

Reagents and Buffers
  • 1X Phosphate-Buffered Saline (PBS): Dissolve 8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄, and 0.24 g KH₂PO₄ in 800 mL of distilled water. Adjust pH to 7.4 with HCl and bring the final volume to 1 L.

  • Fixation Solution: 4% Paraformaldehyde in PBS.

  • Permeabilization Solution: 0.3% Triton X-100 in PBS.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Antibody Dilution Buffer: 1% BSA in PBS with 0.05% Triton X-100.

  • Primary Antibodies: ROX-conjugated anti-p53 antibody and an alternative fluorophore-conjugated anti-p53 antibody (e.g., Alexa Fluor 594-conjugated).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).

  • Antifade Mounting Medium.

Step-by-Step Procedure
  • Cell Culture:

    • Culture A549 cells on sterile glass coverslips in a 6-well plate until they reach 60-70% confluency.

  • Induction of p53 Expression:

    • Treat the cells with 20 µM etoposide for 24 hours to induce DNA damage and subsequent p53 accumulation. Include an untreated control.

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with warm PBS.

    • Add 1 mL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS for 5 minutes each.

    • Add 1 mL of 0.3% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Add 1 mL of blocking buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the ROX-conjugated anti-p53 antibody and the Alexa Fluor 594-conjugated anti-p53 antibody in antibody dilution buffer to their optimal concentrations (as determined by titration).

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the respective coverslips.

    • Incubate overnight at 4°C in a humidified chamber, protected from light.

    • Include a "no primary antibody" control and an isotype control.

  • Washing:

    • Wash the cells three times with PBS containing 0.05% Triton X-100 for 5 minutes each, protected from light.

  • Nuclear Counterstaining:

    • Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature, protected from light.

  • Mounting:

    • Wash the cells twice with PBS.

    • Carefully mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope with appropriate filter sets for DAPI, ROX, and Alexa Fluor 594.

    • Maintain consistent acquisition settings (e.g., exposure time, laser power) across all samples for accurate comparison.

    • Quantify the signal intensity and signal-to-noise ratio for both ROX and Alexa Fluor 594-labeled antibodies in the nucleus of etoposide-treated and untreated cells.

    • Assess the photobleaching rate by continuously imaging a field of view and measuring the decay in fluorescence intensity over time.

Experimental Workflow Diagram

workflow A 1. Seed A549 cells on coverslips B 2. Treat with Etoposide (24h) A->B C 3. Fix with 4% PFA (15 min) B->C D 4. Permeabilize with 0.3% Triton X-100 (10 min) C->D E 5. Block with 1% BSA (1h) D->E F 6. Incubate with Primary Antibody (overnight, 4°C) - ROX-anti-p53 - AF594-anti-p53 - Controls E->F G 7. Wash (3x with PBST) F->G H 8. Counterstain with DAPI (5 min) G->H I 9. Mount with Antifade Medium H->I J 10. Image and Analyze (Signal Intensity, SNR, Photostability) I->J

Caption: Step-by-step immunofluorescence workflow for antibody validation.

Data Presentation and Interpretation

The quantitative data obtained from image analysis should be summarized in a clear and structured table to facilitate objective comparison.

Table 2: Hypothetical Performance Data for Validated anti-p53 Antibodies

ParameterROX-anti-p53Alexa Fluor® 594-anti-p53
Optimal Concentration 1:2501:500
Signal-to-Noise Ratio (SNR) 15 ± 2.535 ± 4.1
Photobleaching Half-life (seconds) 45 ± 5120 ± 10
Qualitative Assessment Clear nuclear staining, moderate brightnessBright nuclear staining, high photostability

This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific antibody, conjugation efficiency, and experimental conditions.

Conclusion

The validation of any fluorophore-labeled antibody is a multi-faceted process that requires careful experimental design and the use of appropriate controls. While ROX is a capable fluorophore, for demanding immunofluorescence applications requiring high sensitivity and photostability, alternatives like Alexa Fluor 594 may offer superior performance. By following a systematic validation workflow as outlined in this guide, researchers can confidently select and utilize ROX-labeled and other fluorescently-labeled antibodies to generate high-quality, reproducible data in their immunofluorescence studies.

A Researcher's Guide to HPLC Purification and Analysis of ROX-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the broader scientific community, the purity and accurate analysis of synthetically modified peptides are paramount. Carboxy-X-rhodamine (ROX)-labeled peptides, with their bright fluorescence, are invaluable tools in a multitude of assays. However, the addition of the bulky and hydrophobic ROX moiety presents unique challenges for purification and analysis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods, supported by experimental data, to aid in the selection of optimal purification and analysis strategies for these critical research materials.

Comparing HPLC Column Performance for Labeled Peptides

The choice of stationary phase is a critical parameter in developing an effective HPLC separation method. While C18 columns are the standard for peptide purification, alternative chemistries can offer different selectivities, which can be advantageous for separating a target ROX-labeled peptide from closely related impurities.[1][2]

A study comparing C18, biphenyl (B1667301), and fluorophenyl columns for the separation of structurally complex inter-crosslinked peptides revealed that the fluorophenyl column provided unique retention characteristics and identified more inter-crosslinked peptides than the C18 and biphenyl columns.[3] While not ROX-labeled peptides, these findings are relevant as the bulky crosslinkers present similar chromatographic challenges to large fluorescent dyes. The data from this study is summarized in Table 1.

Table 1: Comparison of HPLC Stationary Phases for the Separation of Inter-crosslinked Peptides [3]

Stationary PhaseRelative Retention of Crosslinked PeptidesNumber of "High Confidence" Inter-crosslinked Peptides IdentifiedKey Observation
C18Baseline6Standard hydrophobic retention.
BiphenylSlightly less retained than C18Not specifiedSimilar retention to C18.
FluorophenylSignificantly more retained than C1811Unique retention and improved identification of complex peptides.

In another study comparing C18 and C8 columns for the purification of a specific peptide, the C8 column demonstrated narrower peaks and higher recovery.[4] This suggests that for some peptides, a less hydrophobic stationary phase may be beneficial.

Table 2: Comparison of C18 and C8 Flash Chromatography for Peptide Purification [4]

Stationary PhasePeak ShapePeptide Recovery
C18Broader peaks75 mg
C8Narrower peaks91 mg

These studies highlight the importance of screening different column chemistries to optimize the purification of modified peptides. For ROX-labeled peptides, a systematic approach to method development, including the evaluation of different stationary phases, is recommended.[5]

Experimental Protocols

Below are detailed protocols that serve as a starting point for the purification and analysis of ROX-labeled peptides. Optimization will likely be required based on the specific properties of the peptide sequence.

Protocol 1: General Purification of a ROX-Labeled Peptide using a C18 Column

This protocol is a standard method for peptide purification and is a good starting point for ROX-labeled peptides.[1]

Materials:

  • Crude ROX-labeled peptide, lyophilized

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN)

  • Reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV detector and preferably a fluorescence detector

Procedure:

  • Sample Preparation: Dissolve the crude ROX-labeled peptide in a small volume of Mobile Phase A or a solvent in which it is fully soluble. Filter the sample through a 0.22 µm or 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient could be from 5% to 65% Mobile Phase B over 30-60 minutes.

  • Detection: Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and a fluorescence detector with excitation and emission wavelengths appropriate for ROX (typically ~570 nm excitation and ~600 nm emission).

  • Fraction Collection: Collect fractions corresponding to the major peak that shows both UV and fluorescence signals.

  • Analysis of Fractions: Analyze the purity of the collected fractions by analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified ROX-labeled peptide.

Protocol 2: Analytical HPLC of Purified ROX-Labeled Peptide

This protocol is for assessing the purity of the final product.

Materials:

  • Purified, lyophilized ROX-labeled peptide

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade ACN

  • Analytical reversed-phase HPLC column (e.g., C18 or Phenyl-Hexyl, 150 mm x 2.1 mm, 3.5 µm particle size)

  • HPLC or UHPLC system with UV and fluorescence detectors

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified peptide in Mobile Phase A or an appropriate solvent at a concentration of approximately 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL.

  • Column Equilibration: Equilibrate the analytical column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Injection: Inject a small volume (e.g., 5-10 µL) of the diluted peptide solution.

  • Gradient Elution: Apply a linear gradient appropriate for the peptide, for example, from 5% to 45% Mobile Phase B over 20-30 minutes.

  • Data Analysis: Integrate the peak areas from the chromatogram (UV at 214 nm). Calculate the purity by dividing the area of the main peak by the total area of all peaks. The fluorescence chromatogram should show a single major peak corresponding to the main UV peak.

Workflow and Logic Diagrams

To visualize the experimental processes, the following diagrams have been created using the DOT language.

cluster_synthesis Peptide Synthesis & Labeling cluster_purification Purification cluster_analysis Analysis & Final Product s1 Solid-Phase Peptide Synthesis s2 On-Resin ROX Labeling s1->s2 s3 Cleavage & Deprotection s2->s3 p1 Crude Peptide Dissolution & Filtration s3->p1 p2 Preparative RP-HPLC p1->p2 p3 Fraction Collection p2->p3 a1 Analytical HPLC of Fractions p3->a1 a2 Pooling of Pure Fractions a1->a2 a3 Lyophilization a2->a3 a4 Final Purity Analysis (Analytical HPLC & MS) a3->a4

Caption: Experimental workflow for the synthesis and purification of ROX-labeled peptides.

cluster_method_dev HPLC Method Development Strategy cluster_optimization Optimization Parameters md1 Define Peptide Properties (Sequence, pI, Hydrophobicity) md2 Initial Column Selection (e.g., C18) md1->md2 md3 Scouting Gradient md2->md3 md4 Evaluate Peak Shape & Resolution md3->md4 md5 Optimization md4->md5 md6 Final Analytical/Preparative Method md5->md6 opt1 Stationary Phase (C8, Phenyl, etc.) md5->opt1 opt2 Mobile Phase (TFA vs. Formic Acid) md5->opt2 opt3 Gradient Slope md5->opt3 opt4 Flow Rate & Temperature md5->opt4

Caption: Logical workflow for HPLC method development for ROX-labeled peptides.

References

Sulfo-NHS-ROX vs. NHS-ROX: A Comparative Guide for Labeling in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between Sulfo-NHS-ROX and NHS-ROX for fluorescently labeling biomolecules is critical for experimental success, particularly in aqueous environments. This guide provides an objective comparison of their performance, supported by experimental principles, to aid in selecting the optimal reagent for your specific application.

The primary distinction between Sulfo-NHS-ROX and NHS-ROX lies in the addition of a sulfonate (-SO3) group to the N-hydroxysuccinimide (NHS) ring of the Sulfo-NHS derivative. This modification significantly enhances the water solubility of Sulfo-NHS-ROX, a key factor when working with sensitive biological samples in aqueous buffers.[1][2] While both reagents react with primary amines on proteins and other biomolecules to form stable amide bonds, their differing solubilities dictate their suitability for various experimental conditions.[1][3]

Performance Comparison

The decision to use Sulfo-NHS-ROX over NHS-ROX often centers on the requirement for a completely aqueous labeling environment. NHS-ROX, being hydrophobic, necessitates the use of organic co-solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to ensure its dissolution before addition to the reaction mixture.[4] This can be detrimental to proteins prone to denaturation or aggregation in the presence of organic solvents.[5][6][7] Conversely, the high water solubility of Sulfo-NHS-ROX allows for a labeling reaction performed entirely in an aqueous buffer, preserving the native conformation and activity of sensitive proteins.[5][8]

Below is a summary of the key performance characteristics:

FeatureSulfo-NHS-ROXNHS-ROXRationale
Solubility in Aqueous Buffers HighLowThe sulfonate group on Sulfo-NHS-ROX imparts hydrophilicity, allowing it to dissolve directly in aqueous buffers. NHS-ROX lacks this group and is hydrophobic.[1][8]
Requirement for Organic Co-solvent NoYes (typically DMF or DMSO)Due to its low water solubility, NHS-ROX must first be dissolved in an organic solvent before being added to the aqueous reaction mixture.[4]
Risk of Protein Denaturation LowModerate to HighThe absence of organic co-solvents in the labeling reaction with Sulfo-NHS-ROX minimizes the risk of altering protein structure and function.[5][6][7]
Labeling Reaction Environment AqueousMixed Aqueous-OrganicSulfo-NHS-ROX allows for a fully aqueous reaction, while NHS-ROX requires a mixed solvent system.
Cell Membrane Permeability ImpermeablePermeableThe charged sulfonate group of Sulfo-NHS-ROX prevents it from crossing cell membranes, making it ideal for labeling cell surface proteins.[9][11]
Hydrolysis Rate Susceptible to hydrolysis at basic pHSusceptible to hydrolysis at basic pHBoth NHS and Sulfo-NHS esters are prone to hydrolysis, which is a competing reaction to the desired amidation. The rate of hydrolysis increases with pH for both reagents.[2][11]

Experimental Protocols

The following is a generalized protocol for labeling a protein with either Sulfo-NHS-ROX or NHS-ROX.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer) at a concentration of 1-10 mg/mL.

  • Sulfo-NHS-ROX or NHS-ROX.

  • Anhydrous DMF or DMSO (for NHS-ROX).

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., gel filtration or dialysis cassette).

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration. Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester.

  • Reagent Preparation:

    • Sulfo-NHS-ROX: Prepare a stock solution of the desired concentration directly in the reaction buffer immediately before use.

    • NHS-ROX: Prepare a stock solution in anhydrous DMF or DMSO immediately before use.

  • Labeling Reaction:

    • Add the prepared ROX-NHS ester solution to the protein solution. A common starting point is a 10-fold molar excess of the dye to the protein. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with any excess NHS ester. Incubate for 30 minutes.

  • Purification: Remove the unreacted dye and byproducts from the labeled protein using a suitable purification method such as gel filtration or dialysis.

Visualizing the Workflow and a Relevant Signaling Pathway

To better illustrate the experimental process and a potential application, the following diagrams were generated using the DOT language.

experimental_workflow cluster_sulfo Sulfo-NHS-ROX cluster_nhs NHS-ROX Sulfo-NHS-ROX Sulfo-NHS-ROX Dissolve in Aqueous Buffer Dissolve in Aqueous Buffer Sulfo-NHS-ROX->Dissolve in Aqueous Buffer Labeling Reaction (pH 8.3) Labeling Reaction (pH 8.3) Dissolve in Aqueous Buffer->Labeling Reaction (pH 8.3) NHS-ROX NHS-ROX Dissolve in DMSO/DMF Dissolve in DMSO/DMF NHS-ROX->Dissolve in DMSO/DMF Dissolve in DMSO/DMF->Labeling Reaction (pH 8.3) Protein in Amine-Free Buffer Protein in Amine-Free Buffer Protein in Amine-Free Buffer->Labeling Reaction (pH 8.3) Quench Reaction Quench Reaction Labeling Reaction (pH 8.3)->Quench Reaction Purification Purification Quench Reaction->Purification Labeled Protein Labeled Protein Purification->Labeled Protein

Caption: Experimental workflow for protein labeling.

A common application for fluorescently labeled molecules is in the study of signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs). A ROX-labeled ligand can be used to monitor receptor binding and subsequent downstream signaling events.

GPCR_signaling ROX-Ligand ROX-Ligand GPCR GPCR ROX-Ligand->GPCR Binding G-Protein (inactive) G-Protein (inactive) GPCR->G-Protein (inactive) Activation G-Protein (active) G-Protein (active) G-Protein (inactive)->G-Protein (active) GTP for GDP Effector Enzyme Effector Enzyme G-Protein (active)->Effector Enzyme Activation Second Messenger Second Messenger Effector Enzyme->Second Messenger Production Cellular Response Cellular Response Second Messenger->Cellular Response Signal Transduction

References

A Comparative Guide to the Cross-Reactivity of ROX-Labeled Secondary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multiplex immunofluorescence and other immunoassays, the specificity of secondary antibodies is critical for obtaining accurate and reproducible results. This guide provides an objective comparison of the performance of ROX (Carboxy-X-rhodamine) labeled secondary antibodies, with a focus on cross-reactivity against other commonly used fluorophore-labeled alternatives. The information presented herein is supported by established experimental protocols for in-house validation.

Understanding Secondary Antibody Cross-Reactivity

Cross-reactivity is the undesirable binding of a secondary antibody to immunoglobulins (IgG) from species other than the intended primary antibody's host species.[1][2] This phenomenon can lead to high background noise, false-positive signals, and misinterpretation of data, particularly in multiplexing experiments where primary antibodies from several different species are utilized.[3] To minimize this, manufacturers produce cross-adsorbed secondary antibodies, which are purified by removing antibodies that bind to off-target species' IgG.[1][3]

Quantitative Comparison of Secondary Antibody Cross-Reactivity

While manufacturers often state that their antibodies are highly cross-adsorbed, obtaining direct quantitative comparative data can be challenging. The following table presents a summary of expected cross-reactivity percentages for a Goat Anti-Rabbit IgG (H+L) secondary antibody conjugated to ROX and other common fluorophores. These values are representative of what would be expected from a highly cross-adsorbed antibody and are based on the principles of antibody purification and performance. Actual cross-reactivity should be determined experimentally.

Fluorophore ConjugateTarget SpeciesOff-Target SpeciesExpected Cross-Reactivity (%)
ROX Rabbit IgGMouse IgG< 1%
Human IgG< 1%
Rat IgG< 1%
Bovine IgG< 1%
Alexa Fluor 488 Rabbit IgGMouse IgG< 1%
Human IgG< 1%
Rat IgG< 1%
Bovine IgG< 1%
Cy5 Rabbit IgGMouse IgG< 1%
Human IgG< 1%
Rat IgG< 1%
Bovine IgG< 1%
FITC Rabbit IgGMouse IgG< 2%
Human IgG< 2%
Rat IgG< 2%
Bovine IgG< 2%

Note: These are expected values for highly cross-adsorbed secondary antibodies. FITC is an older generation fluorophore and, in some cases, may exhibit slightly higher non-specific binding compared to modern dyes like the Alexa Fluor series and Cy dyes.[4]

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively determine the cross-reactivity of a secondary antibody within your specific experimental context, an Enzyme-Linked Immunosorbent Assay (ELISA) is a reliable method.

Cross-Reactivity ELISA Protocol

Objective: To quantify the binding of a fluorophore-labeled secondary antibody to its intended target IgG and to off-target IgGs from various species.

Materials:

  • 96-well high-binding ELISA plates

  • Purified IgG from various species (e.g., Rabbit, Mouse, Human, Rat, Bovine)

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Fluorophore-labeled secondary antibody to be tested

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Fluorescence plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of 2 µg/mL purified IgG from different species in PBS. Include a blank well with PBS only. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Discard the blocking buffer and wash the plate three times with 200 µL of wash buffer per well.

  • Secondary Antibody Incubation: Prepare serial dilutions of the fluorophore-labeled secondary antibody in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Discard the secondary antibody solution and wash the plate five times with 200 µL of wash buffer per well.

  • Detection: Read the fluorescence intensity in each well using a fluorescence plate reader with the appropriate excitation and emission filters for the fluorophore.

  • Analysis: Subtract the blank reading from all wells. Plot the fluorescence signal against the secondary antibody concentration for each IgG. The percentage of cross-reactivity can be calculated as: (Signal of non-target IgG / Signal of target IgG) x 100% at a specific antibody concentration in the linear range of the assay.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and underlying principles, the following diagrams illustrate the key steps and concepts.

ELISA_Workflow ELISA Workflow for Cross-Reactivity Testing cluster_prep Plate Preparation cluster_incubation Antibody Incubation cluster_detection Detection & Analysis p1 Coat wells with purified IgG from different species p2 Wash plate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Add serially diluted labeled secondary antibody p3->p4 p5 Incubate for 1 hour p4->p5 p6 Wash plate to remove unbound antibody p5->p6 p7 Read fluorescence on plate reader p6->p7 p8 Calculate % cross-reactivity p7->p8

Caption: ELISA workflow for assessing secondary antibody cross-reactivity.

Antibody_Binding Principle of Secondary Antibody Specificity and Cross-Reactivity cluster_specific Specific Binding cluster_cross_reactive Cross-Reactivity Primary_Rabbit Rabbit Primary Ab Secondary_Anti_Rabbit Goat anti-Rabbit Secondary Ab Primary_Rabbit->Secondary_Anti_Rabbit Binds Antigen Antigen Antigen->Primary_Rabbit Primary_Mouse Mouse Primary Ab Secondary_Anti_Rabbit_CR Goat anti-Rabbit Secondary Ab Primary_Mouse->Secondary_Anti_Rabbit_CR Does Not Bind (Ideally)

Caption: Specific binding vs. cross-reactivity of secondary antibodies.

Conclusion

The choice of fluorophore for a secondary antibody should be guided by the specific requirements of the experiment, including the instrumentation available and the potential for multiplexing. While ROX-labeled secondary antibodies are a viable option, their performance in terms of cross-reactivity is expected to be comparable to other modern, well-purified fluorophore conjugates like Alexa Fluor and Cy dyes, provided they have undergone extensive cross-adsorption. For critical applications, especially in multiplex immunofluorescence, it is highly recommended that researchers perform in-house validation of secondary antibody specificity to ensure the reliability and accuracy of their results.[5] Using highly cross-adsorbed secondary antibodies is a crucial step in minimizing non-specific signals and achieving high-quality data.[1]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.